Product packaging for 2,2',4'-Trichloroacetophenone(Cat. No.:CAS No. 4252-78-2)

2,2',4'-Trichloroacetophenone

Cat. No.: B044736
CAS No.: 4252-78-2
M. Wt: 223.5 g/mol
InChI Key: VYWPPRLJNVHPEU-UHFFFAOYSA-N
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Description

2,2',4'-Trichloroacetophenone is a versatile and highly functionalized aromatic ketone that serves as a critical synthetic intermediate in organic chemistry and medicinal chemistry research. Its primary research value lies in its reactive α- and aryl-chlorine atoms, which allow for selective substitution and further functionalization. The compound is particularly valuable as a precursor in the synthesis of more complex heterocyclic systems, such as benzofurans and indoles, which are core structures in numerous pharmacologically active compounds. The electron-withdrawing trichloromethyl group adjacent to the carbonyl activates the molecule towards nucleophilic attack, facilitating the study of reaction mechanisms and the development of novel synthetic methodologies. Researchers utilize this compound in the exploration of new agrochemicals, pharmaceuticals, and organic materials, where its defined stereoelectronic properties are essential for structure-activity relationship (SAR) studies. This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H5Cl3O B044736 2,2',4'-Trichloroacetophenone CAS No. 4252-78-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-1-(2,4-dichlorophenyl)ethanone
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InChI

InChI=1S/C8H5Cl3O/c9-4-8(12)6-2-1-5(10)3-7(6)11/h1-3H,4H2
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InChI Key

VYWPPRLJNVHPEU-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C(=O)CCl
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Molecular Formula

C8H5Cl3O
Record name 2,2',4'-TRICHLOROACETOPHENONE
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DSSTOX Substance ID

DTXSID3026190
Record name 2,2',4'-Trichloroacetophenone
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Molecular Weight

223.5 g/mol
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Physical Description

2,2',4'-trichloroacetophenone is an off-white crystalline solid. (NTP, 1992), Off-white crystalline solid; [CAMEO] Melting point = 52-55 deg C; [MSDSonline]
Record name 2,2',4'-TRICHLOROACETOPHENONE
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Record name 2,4-Dichlorophenacyl chloride
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Flash Point

greater than 235 °F (NTP, 1992), Flash Point > 235 °F
Record name 2,2',4'-TRICHLOROACETOPHENONE
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Record name 2,4-Dichlorophenacyl chloride
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Solubility

less than 1 mg/mL at 68 °F (NTP, 1992)
Record name 2,2',4'-TRICHLOROACETOPHENONE
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CAS No.

4252-78-2
Record name 2,2',4'-TRICHLOROACETOPHENONE
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Record name 2,2′,4′-Trichloroacetophenone
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Record name 2,2',4'-Trichloroacetophenone
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Record name 2,2',4'-Trichloroacetophenone
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Record name 2,4-DICHLOROPHENACYL CHLORIDE
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Melting Point

126 to 131 °F (NTP, 1992)
Record name 2,2',4'-TRICHLOROACETOPHENONE
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Foundational & Exploratory

2,2',4'-Trichloroacetophenone (CAS 4252-78-2): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the core properties, synthesis, and safety information for 2,2',4'-Trichloroacetophenone (CAS No. 4252-78-2). The information is compiled and presented to support research, development, and drug discovery activities.

Chemical and Physical Properties

This compound is a halogenated organic compound classified as a ketone.[1] It presents as an off-white or yellow crystalline solid.[2][3] This compound serves as a crucial intermediate in the synthesis of various pharmaceuticals and agrochemicals.[4][5]

Table 1: Physical and Chemical Properties of this compound
PropertyValueSource(s)
CAS Number 4252-78-2[2]
Molecular Formula C₈H₅Cl₃O[3]
Molecular Weight 223.48 g/mol [3][6]
Appearance Off-white or yellow crystalline powder/solid[2][3][7]
Melting Point 47-57 °C[3][7][8][9]
Boiling Point 130-135 °C at 4 mmHg[3][4][10]
Density 1.312 g/cm³[3][4][10]
Solubility Insoluble in water; Soluble in organic solvents.[1][2][3][6]
Flash Point >110 °C (>230 °F)[3][4]
Refractive Index 1.5510 - 1.565 (estimate)[3][4][8]
Vapor Pressure 0.00186 mmHg at 25°C[4]

Spectroscopic Data

Spectroscopic data is critical for the identification and characterization of this compound.

Table 2: Spectroscopic Data for this compound
Spectrum TypeKey Peaks/SignalsSource(s)
¹H NMR Data available, confirms structure.[2][9]
IR (KBr Pellet) Characteristic C=O stretching vibration between 1685–1690 cm⁻¹[2][5]
Mass Spectrometry m/z top peak: 173; 2nd highest: 175; 3rd highest: 145. [M+H]⁺: 222.9[2][5][11]

Experimental Protocols

Synthesis of this compound via Friedel-Crafts Acylation

A common method for the synthesis of this compound is the Friedel-Crafts acylation of 1,3-dichlorobenzene.[3][12][13]

Materials:

  • 1,3-dichlorobenzene

  • Chloroacetyl chloride

  • Anhydrous aluminum trichloride

  • Methylene chloride (solvent)

  • Ice water

  • Dilute hydrochloric acid

  • Anhydrous sodium sulfate

  • Petroleum ether

Procedure:

  • To a three-necked flask equipped with a stirrer, add 1,3-dichlorobenzene and methylene chloride at room temperature.[3]

  • While stirring, add anhydrous aluminum trichloride in batches.[3]

  • Heat the reaction mixture to reflux and maintain for 3 hours.[3]

  • After the reaction is complete, carefully pour the mixture into ice water to quench the reaction.[3]

  • Separate the organic and aqueous phases.[3]

  • Wash the organic phase, dry it with anhydrous sodium sulfate, and filter.[3]

  • Concentrate the filtrate by rotary evaporation.[3]

  • Add petroleum ether to the residue and cool to promote crystallization.[3]

  • Collect the crystallized product by filtration, wash with a small amount of cold petroleum ether, and dry under vacuum.[3]

A patent for this process describes a similar method involving the reaction of m-dichlorobenzene and chloroacetyl chloride with aluminum chloride, followed by hydrolysis with dilute hydrochloric acid, extraction, and purification.[13]

Synthesis_Workflow Reactants 1,3-Dichlorobenzene + Chloroacetyl Chloride + Anhydrous Aluminum Chloride Reaction Friedel-Crafts Acylation (Reflux, 3h) Reactants->Reaction Quenching Quenching (Ice Water) Reaction->Quenching Separation Phase Separation Quenching->Separation Washing_Drying Washing & Drying (Anhydrous Na₂SO₄) Separation->Washing_Drying Organic Phase Evaporation Solvent Evaporation Washing_Drying->Evaporation Crystallization Crystallization (Petroleum Ether) Evaporation->Crystallization Product This compound Crystallization->Product

Caption: General workflow for the synthesis of this compound.

Safety and Toxicology

This compound is a hazardous substance and should be handled with appropriate safety precautions.

Table 3: GHS Hazard Information
Hazard StatementDescriptionSource(s)
H302 Harmful if swallowed.[9][14]
H312 Harmful in contact with skin.[9]
H314 / H315 / H318 Causes severe skin burns and eye damage / Causes skin irritation / Causes serious eye damage.[9]
H317 May cause an allergic skin reaction.[3]
H332 Harmful if inhaled.[9]
H335 May cause respiratory irritation.[3][7]
H410 Very toxic to aquatic life with long lasting effects.[14]

Handling and Storage:

  • Handle in a well-ventilated area, preferably a fume hood.[12]

  • Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[1][12]

  • Store in a cool, dry, dark place in a tightly sealed container.[3][4][12]

  • Incompatible with strong oxidizing agents and strong bases.[1][2][3]

First Aid Measures:

  • Eyes: Immediately flush with plenty of water for at least 20-30 minutes.[1]

  • Skin: Remove contaminated clothing and wash skin thoroughly with soap and water.[14]

  • Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[1][9]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[9]

Applications

The primary application of this compound is as a chemical intermediate. It is a key precursor in the synthesis of several antifungal agents, including isoconazole, miconazole, and econazole.[3][4][11] It is also used in the production of certain insecticides and herbicides.[5]

Signaling Pathways

Currently, there is no publicly available information to suggest that this compound is directly involved in specific biological signaling pathways as an active molecule. Its primary role in the context of drug development is as a building block for the synthesis of active pharmaceutical ingredients. Research has focused on its toxicological profile rather than its mechanism of action on a cellular level.[5]

Logical_Relationship Compound This compound Intermediate Chemical Intermediate Compound->Intermediate is a Signaling Direct Signaling Pathway Involvement Compound->Signaling Antifungals Antifungal Agents (e.g., Isoconazole, Miconazole) Intermediate->Antifungals used to synthesize Agrochemicals Agrochemicals (Insecticides, Herbicides) Intermediate->Agrochemicals used to synthesize NoData No Data Available Signaling->NoData

Caption: Role of this compound in synthesis.

References

Physical and chemical properties of 2,2',4'-Trichloroacetophenone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and toxicological properties of 2,2',4'-trichloroacetophenone. It details a robust experimental protocol for its synthesis and purification, and presents key analytical data for its characterization. Furthermore, this guide elucidates the role of this compound as a critical intermediate in the synthesis of imidazole-based antifungal agents, highlighting the mechanism of action of its key derivative, isoconazole. The information is intended to support research and development activities in medicinal chemistry and drug discovery.

Chemical and Physical Properties

This compound is a chlorinated aromatic ketone that serves as a significant building block in organic synthesis. At room temperature, it exists as an off-white to yellow crystalline solid.[1][2] Its key physical and chemical properties are summarized in the tables below.

Table 1: Compound Identification
IdentifierValue
CAS Number 4252-78-2[2][3]
Molecular Formula C₈H₅Cl₃O[2]
Molecular Weight 223.48 g/mol [2]
IUPAC Name 2-chloro-1-(2,4-dichlorophenyl)ethanone[4]
Synonyms 2,4-Dichlorophenacyl chloride, ω,2,4-Trichloroacetophenone
InChI Key VYWPPRLJNVHPEU-UHFFFAOYSA-N[5]
SMILES ClCC(=O)c1ccc(Cl)cc1Cl
Table 2: Physical and Chemical Properties
PropertyValue
Melting Point 47-54 °C
Boiling Point 130-135 °C at 4 mmHg
Density 1.312 g/cm³[2]
Solubility Insoluble in water[6]; Soluble in organic solvents.
Appearance Off-white to yellow crystalline powder[1][2]
Flash Point > 230 °F (> 110 °C)[2]

Synthesis of this compound

The primary route for the synthesis of this compound is the Friedel-Crafts acylation of 1,3-dichlorobenzene with chloroacetyl chloride, using a Lewis acid catalyst such as anhydrous aluminum chloride.[7]

Experimental Protocol: Friedel-Crafts Acylation

Materials:

  • 1,3-Dichlorobenzene

  • Chloroacetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (CH₂Cl₂)

  • Ice

  • Concentrated Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethanol or Petroleum Ether for recrystallization

Procedure:

  • To a stirred solution of 1,3-dichlorobenzene (1.0 equivalent) in dichloromethane, add anhydrous aluminum chloride (1.1-1.3 equivalents) portion-wise, maintaining the temperature below 10°C with an ice bath.

  • Slowly add chloroacetyl chloride (1.0-1.1 equivalents) dropwise to the reaction mixture, ensuring the temperature does not exceed 20°C.

  • After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude solid by recrystallization from a suitable solvent system, such as ethanol or petroleum ether, to afford pure this compound.

G cluster_synthesis Synthesis Workflow Reactants 1,3-Dichlorobenzene + Chloroacetyl Chloride + Anhydrous AlCl₃ Reaction Friedel-Crafts Acylation in Dichloromethane Reactants->Reaction Quenching Addition to Ice/HCl Mixture Reaction->Quenching Workup Separation and Extraction Quenching->Workup Washing Wash with H₂O, NaHCO₃, Brine Workup->Washing Drying Dry over Na₂SO₄ Washing->Drying Purification Concentration and Recrystallization Drying->Purification Product Pure this compound Purification->Product

Caption: Workflow for the synthesis of this compound.

Spectroscopic Data

Table 3: Mass Spectrometry Data
m/z (Top 3 Peaks)Intensity
173High
175Medium
145Low

Data sourced from NIST Mass Spectrometry Data Center.[4]

Table 4: Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy
TechniqueData Source and Key Features
¹H NMR Spectra available on PubChem.[4] Expect signals corresponding to the aromatic protons and the methylene protons adjacent to the carbonyl and chloro groups.
¹³C NMR Spectra available on PubChem.[4] Expect signals for the carbonyl carbon, aromatic carbons, and the methylene carbon.
FT-IR Spectra available on PubChem.[4] A strong characteristic absorption band for the carbonyl (C=O) stretching vibration is expected in the region of 1680-1700 cm⁻¹.

Applications in Drug Development

This compound is a pivotal intermediate in the synthesis of several imidazole-based antifungal agents, most notably isoconazole and miconazole.[7] These drugs are widely used in the treatment of superficial fungal infections.

Mechanism of Action of Isoconazole

Isoconazole, derived from this compound, exerts its antifungal effect by inhibiting the fungal cytochrome P450 enzyme lanosterol 14α-demethylase.[8][9] This enzyme is crucial for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane. The inhibition of ergosterol synthesis leads to a disruption of the cell membrane's integrity and function, ultimately resulting in fungal cell death.[8][10]

G cluster_moa Isoconazole Mechanism of Action Isoconazole Isoconazole Inhibition Inhibition Isoconazole->Inhibition Enzyme Lanosterol 14α-demethylase (Fungal Cytochrome P450) Pathway Lanosterol → Ergosterol Synthesis Enzyme->Pathway Inhibition->Enzyme Ergosterol Ergosterol Depletion Pathway->Ergosterol Blocked Membrane Disruption of Fungal Cell Membrane Integrity Ergosterol->Membrane Death Fungal Cell Death Membrane->Death

Caption: Signaling pathway of isoconazole's antifungal activity.

Toxicological Profile and Safety

This compound is classified as a hazardous substance and should be handled with appropriate safety precautions.

Table 5: GHS Hazard Statements
Hazard CodeDescription
H301Toxic if swallowed[4]
H312Harmful in contact with skin[4]
H315Causes skin irritation[4]
H317May cause an allergic skin reaction[4]
H318Causes serious eye damage[4]
H335May cause respiratory irritation[4]

This is not an exhaustive list. Refer to the Safety Data Sheet (SDS) for complete hazard information.

Handling and Safety Precautions
  • Engineering Controls: Use in a well-ventilated area, preferably in a chemical fume hood.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat. In case of dust formation, use a NIOSH-approved respirator.

  • First Aid:

    • Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.

    • Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.

    • Inhalation: Move to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

Conclusion

This compound is a valuable chemical intermediate with well-defined physical and chemical properties. Its synthesis is achievable through established protocols, and its primary application lies in the production of potent antifungal medications. A thorough understanding of its properties, synthesis, and safe handling is crucial for its effective and responsible use in research and drug development.

References

An In-depth Technical Guide to the Synthesis of 2,2',4'-Trichloroacetophenone from m-Dichlorobenzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2,2',4'-trichloroacetophenone, a key intermediate in the production of various pharmaceuticals and agrochemicals. The primary focus is on the Friedel-Crafts acylation of m-dichlorobenzene with chloroacetyl chloride, a widely utilized and efficient synthetic route.

Introduction

This compound is a halogenated aromatic ketone that serves as a crucial building block in organic synthesis. Its molecular structure, featuring a dichlorinated phenyl ring attached to a chloroacetyl group, makes it a versatile precursor for various bioactive molecules. Notably, it is a key intermediate in the synthesis of isoconazole, a potent antifungal agent.[1] The synthesis of this compound is typically achieved through the Friedel-Crafts acylation of 1,3-dichlorobenzene (m-dichlorobenzene).[2][3]

Synthetic Pathway: Friedel-Crafts Acylation

The core of the synthesis is the Friedel-Crafts acylation, a classic electrophilic aromatic substitution reaction.[4][5] In this reaction, m-dichlorobenzene is treated with chloroacetyl chloride in the presence of a Lewis acid catalyst, most commonly anhydrous aluminum chloride (AlCl₃). The catalyst activates the chloroacetyl chloride, generating a highly electrophilic acylium ion that then attacks the electron-rich m-dichlorobenzene ring.

The reaction proceeds as follows:

Synthetic_Pathway cluster_reactants Reactants cluster_catalyst Catalyst m-Dichlorobenzene m-Dichlorobenzene Product This compound m-Dichlorobenzene->Product Chloroacetyl_chloride Chloroacetyl Chloride Intermediate_Complex Acylium Ion Intermediate Chloroacetyl_chloride->Intermediate_Complex + AlCl₃ AlCl3 AlCl₃ (catalyst) Intermediate_Complex->Product + m-Dichlorobenzene HCl HCl (byproduct)

Caption: Synthetic pathway for this compound.

Experimental Protocols

Several protocols for the synthesis of this compound have been reported, with variations in reaction conditions. Below is a detailed methodology compiled from established procedures.[1][6][7]

Materials:

  • m-Dichlorobenzene

  • Chloroacetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (optional solvent)

  • Ice

  • Concentrated hydrochloric acid

  • Dichloromethane or other suitable extraction solvent

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Ethanol or petroleum ether for recrystallization

Procedure:

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb evolved HCl), add m-dichlorobenzene and anhydrous aluminum chloride. If a solvent is used, dichloromethane can be added to the flask.[7]

  • Addition of Acylating Agent: Cool the mixture in an ice bath. Slowly add chloroacetyl chloride dropwise from the dropping funnel. The rate of addition should be controlled to maintain the reaction temperature, typically not exceeding 30-50°C.[1][6]

  • Reaction: After the addition is complete, continue stirring the mixture at room temperature or a slightly elevated temperature (e.g., 30-60°C) for several hours (e.g., 3-9 hours) to ensure the reaction goes to completion.[1][6]

  • Quenching: Carefully and slowly pour the reaction mixture onto a mixture of crushed ice and water, containing a small amount of concentrated hydrochloric acid.[1] This step hydrolyzes the aluminum chloride complex and quenches the reaction.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent like dichloromethane.[1] Combine the organic extracts.

  • Washing: Wash the combined organic layers sequentially with water, a dilute solution of sodium bicarbonate (to neutralize any remaining acid), and finally with brine.[7]

  • Drying and Solvent Removal: Dry the organic layer over an anhydrous drying agent such as sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product, often an oil or a solid, can be purified by recrystallization from a suitable solvent like ethanol or petroleum ether to yield the final product as a white to off-white solid.[1][7]

Quantitative Data

The following tables summarize the quantitative data from various reported syntheses.

Table 1: Molar Ratios of Reactants and Catalyst

m-Dichlorobenzene (mol)Chloroacetyl Chloride (mol)Anhydrous AlCl₃ (mol)Reference
11.11.6[1]
11.21.8[8]

Table 2: Reaction Conditions and Yields

Temperature (°C)Time (h)SolventYield (%)Reference
303None93.1[1]
40-509NoneNot specified[1]
58-62, then 80-1002-4, then 2-3NoneHigh[6]
Reflux3Dichloromethane86[7]

Table 3: Physical and Spectroscopic Data of this compound

PropertyValue
Molecular FormulaC₈H₅Cl₃O
Molecular Weight223.48 g/mol
AppearanceWhite to off-white crystalline solid[2]
Melting Point47-54 °C
Boiling Point130-135 °C at 4 mmHg
LC-MS (m/z)222.9 [M+H]⁺[1]

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Experimental_Workflow Start Start Reactants Mix m-dichlorobenzene and AlCl₃ Start->Reactants Addition Slowly add chloroacetyl chloride Reactants->Addition Reaction Stir at controlled temperature Addition->Reaction Quench Pour into ice/HCl mixture Reaction->Quench Extraction Extract with organic solvent Quench->Extraction Wash Wash with H₂O, NaHCO₃, and brine Extraction->Wash Dry Dry over anhydrous Na₂SO₄ Wash->Dry Evaporation Solvent removal under reduced pressure Dry->Evaporation Purification Recrystallize from ethanol or petroleum ether Evaporation->Purification Product Pure this compound Purification->Product

Caption: Experimental workflow for synthesis and purification.

Safety Considerations

  • Chloroacetyl chloride is corrosive and a lachrymator. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Anhydrous aluminum chloride reacts violently with water. It should be handled in a dry environment.

  • The Friedel-Crafts reaction evolves hydrogen chloride gas, which is corrosive and toxic. The reaction should be performed in a fume hood, and the evolved gas should be trapped.

  • This compound is considered toxic upon inhalation, ingestion, or dermal contact and may cause severe eye and respiratory tract irritation.[2]

Conclusion

The synthesis of this compound from m-dichlorobenzene via Friedel-Crafts acylation is a well-established and efficient method. By carefully controlling the reaction parameters such as temperature and stoichiometry, high yields of the desired product can be achieved. This technical guide provides researchers and professionals in the field of drug development and organic synthesis with the necessary information to safely and effectively perform this important chemical transformation.

References

IUPAC name for 2,2',4'-Trichloroacetophenone

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to 2-chloro-1-(2,4-dichlorophenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-chloro-1-(2,4-dichlorophenyl)ethanone, commonly referred to as 2,2',4'-Trichloroacetophenone, is a halogenated aromatic ketone of significant interest in the chemical and pharmaceutical industries. Its IUPAC name is 2-chloro-1-(2,4-dichlorophenyl)ethanone [1]. This polyhalogenated compound serves as a critical building block and intermediate in the synthesis of a variety of organic molecules, most notably in the production of antifungal agents and agrochemicals[2][3][4][][6]. This document provides a comprehensive technical overview of its chemical properties, synthesis protocols, metabolic pathways, and toxicological profile, tailored for professionals in research and development.

Chemical and Physical Properties

This compound is an off-white to yellow crystalline solid at room temperature, often with a faint, aromatic odor characteristic of chlorinated ketones[1][2][3]. It is classified as a lachrymator, causing irritation to the eyes[2][3][7]. Its key physicochemical properties are summarized below.

PropertyValueReferences
IUPAC Name 2-chloro-1-(2,4-dichlorophenyl)ethanone[1]
Synonyms This compound, 2,4-Dichlorophenacyl chloride, α,2,4-Trichloroacetophenone[1][2][6][8]
CAS Number 4252-78-2[1][3][9]
Molecular Formula C₈H₅Cl₃O[1][2][3][8]
Molecular Weight 223.48 g/mol [1][3][4]
Melting Point 47-54 °C[3][6]
Boiling Point 130-135 °C @ 4 mmHg[3]
Flash Point >110 °C (>230 °F)[1][3][7]
Appearance Off-white to yellow crystalline solid[1][2][3]
Water Solubility 60 mg/L (20 °C); Insoluble[2][3][7]
Stability Stable under normal temperatures and pressures[2]

Synthesis and Manufacturing

The primary industrial synthesis route for this compound is the Friedel-Crafts acylation of 1,3-dichlorobenzene with chloroacetyl chloride. This reaction utilizes a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), to facilitate the electrophilic aromatic substitution[2][4][9].

Synthesis_Workflow cluster_reactants Reactants cluster_catalyst Catalyst cluster_process Process cluster_product Final Product R1 1,3-Dichlorobenzene P1 Acylation Reaction (Controlled Temperature) R1->P1 R2 Chloroacetyl Chloride R2->P1 C1 Aluminum Chloride (AlCl₃) C1->P1 Catalyst P2 Hydrolysis (Quenching with Ice Water/HCl) P1->P2 P3 Phase Separation (Organic/Aqueous) P2->P3 P4 Purification (Crystallization from Solvent) P3->P4 FP This compound P4->FP

General workflow for the Friedel-Crafts acylation synthesis.

Experimental Protocols

Synthesis via Friedel-Crafts Acylation

This protocol is a generalized procedure based on common laboratory and industrial methods[3][4][10].

Materials:

  • 1,3-Dichlorobenzene

  • Chloroacetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (or other suitable solvent)

  • Ice water

  • Dilute Hydrochloric Acid

  • Petroleum ether (or other recrystallization solvent)

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: To a three-necked flask equipped with a mechanical stirrer and a dropping funnel, add 1,3-dichlorobenzene and a solvent like dichloromethane at room temperature[3].

  • Catalyst Addition: Under stirring, add anhydrous aluminum chloride in portions, ensuring the temperature is controlled.

  • Acylation: Add chloroacetyl chloride dropwise from the dropping funnel. The rate of addition should be controlled to maintain the reaction temperature, typically not exceeding 30-40 °C[4].

  • Reaction Completion: After the addition is complete, the mixture is stirred for several hours (e.g., 3 hours) at a controlled temperature (e.g., 30 °C) or heated to reflux to ensure the reaction goes to completion[3][4].

  • Quenching: The reaction mixture is then carefully poured into a beaker containing ice water and dilute hydrochloric acid to quench the reaction and decompose the aluminum chloride complex[3][4].

  • Extraction and Washing: The organic layer is separated. The aqueous layer may be extracted with additional solvent. The combined organic layers are washed with brine.

  • Drying and Concentration: The organic phase is dried over anhydrous sodium sulfate, filtered, and the solvent is removed by rotary evaporation[3][4].

  • Purification: The resulting crude solid is purified by recrystallization from a suitable solvent, such as ethanol or petroleum ether, to yield the final product as an off-white solid[3][4].

Analytical Characterization
  • Infrared (IR) Spectroscopy: The IR spectrum is used to identify functional groups. A key feature is the characteristic C=O stretching vibration for the ketone group, which appears in the range of 1685–1690 cm⁻¹[9].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are employed to provide detailed structural information about the hydrogen and carbon framework of the molecule[9].

Biological Activity and Metabolism

While primarily used as a chemical intermediate, studies have investigated the biological interactions and metabolic fate of this compound, particularly in the context of toxicology.

Research indicates that its metabolism is a detoxification process primarily involving a glutathione (GSH)-dependent reductive dehalogenation [9]. This pathway is crucial for understanding the compound's toxicokinetics.

Metabolism_Pathway Parent This compound Intermediate S-(2,4-dichlorophenacyl)glutathione Parent->Intermediate + Glutathione (GSH) - HCl Enzyme Glutathione S-transferase Enzyme->Intermediate Product 2',4'-Dichloroacetophenone (Final Metabolite) Intermediate->Product Further Metabolism

Metabolic pathway via glutathione-dependent dehalogenation.[9]

This compound has been evaluated in high-throughput screening programs like the ToxCast project to assess its potential for biological activity across various cellular pathways[9].

Toxicology and Safety

This compound is classified as a hazardous substance with significant acute toxicity. Safe handling is critical.

Acute Effects:

  • Toxicity: It is considered toxic if swallowed and may be harmful upon inhalation or skin contact[2][7][9][11].

  • Corrosivity: The compound causes severe skin burns and serious eye damage[1][2][9][11].

  • Irritation: It is a lachrymator and may cause respiratory irritation[2][7]. Symptoms of inhalation exposure can include coughing, wheezing, laryngitis, and shortness of breath, and in severe cases, chemical pneumonitis and pulmonary edema[7].

Chronic Effects & Mutagenicity:

  • Prolonged exposure may lead to dermatitis and central nervous system depression[2].

  • It is considered a possible mutagen based on in vitro studies, such as the Ames test[2][12].

  • There is currently insufficient evidence to classify it as a human carcinogen by major agencies like IARC or the EPA[2][13].

Hazard ClassGHS CategoryHazard StatementReferences
Acute Toxicity, Oral Category 3 / 4H301/H302: Toxic or Harmful if swallowed[1][2]
Skin Corrosion/Irritation Category 1BH314: Causes severe skin burns and eye damage[2][11]
Serious Eye Damage Category 1H318: Causes serious eye damage[1]
Skin Sensitization Category 1H317: May cause an allergic skin reaction[1]
Aquatic Hazard (Acute) Category 1H400: Very toxic to aquatic life[1]

Handling Recommendations:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles or a face shield, and a lab coat[2][13].

  • Store in a cool, dry, dark place in a tightly sealed container, away from incompatible substances like strong bases and oxidizing agents[2][3].

Applications in Research and Drug Development

The primary utility of this compound is as a versatile chemical intermediate.

  • Antifungal Agents: It is a key precursor in the synthesis of imidazole-based antifungal drugs, including Isoconazole, Miconazole, and Econazole[3][4][][10][14]. Its structure provides the 2,4-dichlorophenyl moiety common to these pharmaceuticals.

  • Agrochemicals: It serves as a building block for various herbicides and pesticides[2][6][15].

  • Organic Synthesis: Its reactivity makes it a valuable reagent for introducing the 2,4-dichlorophenacyl group into molecules, which is useful in developing new compounds with potential biological activities for drug discovery[6].

References

An In-depth Technical Guide on the Solubility of 2,2',4'-Trichloroacetophenone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2,2',4'-trichloroacetophenone in water and various organic solvents. The information is curated for professionals in research, scientific, and drug development fields, presenting quantitative data, experimental methodologies, and a foundational understanding of its solubility characteristics.

Executive Summary

This compound, a halogenated organic compound, exhibits limited solubility in aqueous solutions and greater solubility in organic solvents. This document consolidates available quantitative data, outlines general experimental protocols for solubility determination, and provides a logical framework for understanding its solubility profile. This information is critical for applications in chemical synthesis, formulation development, and environmental fate studies.

Solubility Data

The solubility of this compound has been reported in aqueous and is inferred in some organic media. The available quantitative data is summarized in the table below.

SolventTemperatureSolubilityCitation
Water20 °C (68 °F)60 mg/L[1]
Water20 °C (68 °F)< 1 mg/mL (< 1000 mg/L)[2][3]

Note on Data Discrepancy: There is a notable difference in the reported aqueous solubility values. The value of 60 mg/L provides a more precise measure, while the "< 1 mg/mL" value offers a broader, less exact upper limit. For practical applications, the more conservative value of 60 mg/L is recommended for calculations and experimental design.

Experimental Protocols for Solubility Determination

While specific experimental protocols for determining the solubility of this compound were not found in the literature, a general methodology for assessing the solubility of a solid organic compound in a given solvent can be described. The following is a standard laboratory procedure that can be adapted for this purpose.

General Experimental Workflow for Solubility Determination

G cluster_compound This compound Properties cluster_solvents Solvent Types Compound Molecular Structure A Chlorinated Phenyl Group (Nonpolar, Bulky) Compound->A B Acetophenone Backbone (Moderately Polar Carbonyl Group) Compound->B Polar Polar Solvents (e.g., Water) A->Polar Hinders solubility in polar solvents Nonpolar Nonpolar/Moderately Polar Organic Solvents (e.g., Ethanol, Dichloromethane) A->Nonpolar Favors solubility in nonpolar solvents B->Polar Allows for limited interaction with polar solvents B->Nonpolar Contributes to solubility in moderately polar solvents

References

Spectral Analysis of 2,2',4'-Trichloroacetophenone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectral data for 2,2',4'-Trichloroacetophenone (CAS No. 4252-78-2), a key intermediate in the synthesis of various chemical compounds, including the antifungal agent isoconazole. This document outlines the available spectral data (IR, NMR, and LC-MS), details the experimental protocols for its synthesis, and presents a visual workflow for its preparation and purification.

Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound, providing insights into its molecular structure and purity. While experimental spectra are referenced in several databases, detailed peak assignments are not consistently available in the public domain. Therefore, this guide presents a combination of reported data and predicted values to offer a comprehensive analytical profile.

Table 1: LC-MS Data for this compound
ParameterObserved Value
Molecular FormulaC₈H₅Cl₃O
Molecular Weight223.48 g/mol
[M+H]⁺222.9 m/z

Note: The observed [M+H]⁺ value is consistent with the calculated molecular weight of the compound.[1]

Table 2: Mass Spectrometry (MS) Fragmentation Data

The mass spectrum of this compound is characterized by several key fragments.

m/z (mass-to-charge ratio)Interpretation
173[M - CH₂Cl]⁺ - Loss of the chloromethyl group, corresponds to the dichlorobenzoyl cation. This is often the base peak.[2]
175Isotopic peak of the m/z 173 fragment, indicating the presence of one chlorine-37 atom in the dichlorobenzoyl cation.[2]
145[C₆H₃Cl₂]⁺ - Subsequent loss of a carbonyl group (CO) from the m/z 173 fragment.[2]
Table 3: Infrared (IR) Spectroscopy Data

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups.

Wavenumber (cm⁻¹)Vibration ModeIntensity
~1690C=O (carbonyl) stretchStrong
3000-3100C-H (aromatic) stretchMedium
1550-1600C=C (aromatic) stretchMedium-Strong
1200-1300C-C stretchMedium
800-900C-H (aromatic) bend (out-of-plane)Strong
600-800C-Cl stretchStrong

Note: The exact peak positions can vary slightly based on the sample preparation method (e.g., KBr pellet, Nujol mull). The provided data is a general representation.[3]

Table 4: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Detailed, publicly available experimental NMR data with full peak assignments for this compound is limited. The following tables provide an approximation of the expected chemical shifts based on the analysis of similar chlorinated acetophenone structures.

¹H NMR (Proton NMR)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~4.8Singlet2H-CH₂Cl
~7.4-7.8Multiplet3HAromatic Protons

¹³C NMR (Carbon-13 NMR)

Chemical Shift (δ, ppm)Assignment
~45-CH₂Cl
~127-138Aromatic Carbons
~190C=O (carbonyl)

Note: The chemical shifts for the aromatic protons and carbons are presented as a range due to the complex splitting patterns and the influence of the chlorine substituents.

Experimental Protocols

The synthesis of this compound is most commonly achieved through a Friedel-Crafts acylation reaction.[4] The following protocol is a representative example of the synthetic procedures described in the literature.

Synthesis of this compound via Friedel-Crafts Acylation [2][3][5][6]

  • Materials and Equipment:

    • 1,3-Dichlorobenzene

    • Chloroacetyl chloride

    • Anhydrous aluminum chloride (AlCl₃)

    • Dichloromethane (or another suitable solvent)

    • Three-necked flask equipped with a stirrer, dropping funnel, and reflux condenser

    • Ice bath

    • Separatory funnel

    • Rotary evaporator

    • Crystallization dish

    • Vacuum filtration apparatus

  • Procedure:

    • To a three-necked flask, add 1,3-dichlorobenzene and the solvent (e.g., dichloromethane).

    • Cool the mixture in an ice bath and slowly add anhydrous aluminum chloride in portions with stirring.

    • Once the addition of aluminum chloride is complete, add chloroacetyl chloride dropwise from the dropping funnel, maintaining a low temperature.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours to ensure the reaction goes to completion.

    • Cool the reaction mixture and carefully quench it by pouring it into a mixture of crushed ice and concentrated hydrochloric acid.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with water, a dilute sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter off the drying agent and concentrate the organic solution using a rotary evaporator to obtain the crude product.

    • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or petroleum ether) to yield this compound as an off-white solid.[5]

Visualization of Synthesis and Purification Workflow

The following diagram illustrates the key stages in the synthesis and purification of this compound.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification Reactants 1,3-Dichlorobenzene Chloroacetyl Chloride Anhydrous AlCl₃ Reaction Friedel-Crafts Acylation (Reflux in Dichloromethane) Reactants->Reaction 1. Reaction Setup Quenching Quenching (Ice/HCl) Reaction->Quenching 2. Reaction Completion Extraction Liquid-Liquid Extraction Quenching->Extraction 3. Work-up Washing Washing Steps (H₂O, NaHCO₃, Brine) Extraction->Washing Drying Drying (Anhydrous Na₂SO₄) Washing->Drying Evaporation Solvent Evaporation Drying->Evaporation Recrystallization Recrystallization (Ethanol or Petroleum Ether) Evaporation->Recrystallization FinalProduct Pure this compound Recrystallization->FinalProduct

Caption: Synthesis and Purification Workflow for this compound.

References

2,2',4'-Trichloroacetophenone: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 2,2',4'-trichloroacetophenone, a key chemical intermediate in the pharmaceutical and agrochemical industries. This document details its chemical identity, physical and chemical properties, synthesis protocols, toxicological data, and its role in the synthesis of antifungal agents and as a degradation product of the insecticide chlorfenvinphos.

Chemical Identity and Synonyms

This compound is a chlorinated aromatic ketone with the chemical formula C₈H₅Cl₃O.[1][2] To facilitate comprehensive research, a list of its common synonyms, alternative names, and chemical identifiers is provided below.

Table 1: Synonyms and Alternative Names for this compound

TypeIdentifier
Systematic Name 2-chloro-1-(2,4-dichlorophenyl)ethanone[3][4]
CAS Number 4252-78-2[1][2][5]
Common Synonyms 2,4-Dichlorophenacyl chloride[2][5]
α,2,4-Trichloroacetophenone[2][4]
omega,2,4-Trichloroacetophenone[5]
Chloromethyl 2,4-dichlorophenyl ketone[2][4]
Ethanone, 2-chloro-1-(2,4-dichlorophenyl)-[1][4]
2,2',4'-Trichloracetophenon[1]
Econazole Impurity 11[1]
Miconazole Impurity 5[2]
Beilstein/REAXYS 957098[5]
EC Number 224-218-2[4][5]
MDL Number MFCD00000934[1][5]

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below, providing essential data for handling, storage, and experimental design.

Table 2: Physicochemical Data for this compound

PropertyValueReference
Molecular Weight 223.48 g/mol [1][5]
Appearance Off-white to yellow crystalline solid/powder[1][3]
Melting Point 47-54 °C[1][5]
Boiling Point 130-135 °C at 4 mmHg[1][5]
Density 1.312 g/cm³[1][3]
Solubility in Water 60 mg/L at 20 °C[1]
Flash Point >110 °C (>230 °F)[1][5]
InChI Key VYWPPRLJNVHPEU-UHFFFAOYSA-N[2][5]
SMILES ClCC(=O)c1ccc(Cl)cc1Cl[5]

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound, including its synthesis and its application in the preparation of antifungal compounds.

Synthesis of this compound via Friedel-Crafts Acylation

This compound is commonly synthesized via the Friedel-Crafts acylation of 1,3-dichlorobenzene with chloroacetyl chloride using a Lewis acid catalyst such as aluminum trichloride.[2]

Materials:

  • 1,3-Dichlorobenzene (147 g)

  • Chloroacetyl chloride (113 g)

  • Anhydrous aluminum trichloride (147 g)

  • Methylene chloride (750 mL)

  • Ice water

  • Deionized water

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Petroleum ether

Procedure:

  • To a three-necked flask equipped with a stirrer, add 1,3-dichlorobenzene (147 g), chloroacetyl chloride (113 g), and methylene chloride (750 mL) at room temperature.

  • With stirring, add anhydrous aluminum trichloride (147 g) in batches.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 3 hours.

  • Upon completion, carefully pour the mixture into ice water to quench the reaction.

  • Separate the organic and aqueous phases.

  • Wash the organic phase sequentially with deionized water (2 x 500 mL) and saturated sodium bicarbonate solution (2 x 500 mL).[2]

  • Dry the organic phase with anhydrous sodium sulfate and filter.

  • Concentrate the filtrate by rotary evaporation.

  • Add petroleum ether (1200 mL) to the residue and cool in a refrigerator overnight to induce crystallization.

  • Collect the crystalline product by filtration, wash with a small amount of cold petroleum ether, and dry under vacuum.[2]

  • The expected yield of this compound is approximately 193 g (86%).[2]

G Synthesis of this compound A 1,3-Dichlorobenzene + Chloroacetyl Chloride C Reaction Mixture (Reflux, 3h) A->C B Anhydrous AlCl3 in Methylene Chloride B->C D Quenching (Ice Water) C->D E Work-up (Washing and Drying) D->E F Crystallization (Petroleum Ether) E->F G This compound (Final Product) F->G

Caption: Workflow for the synthesis of this compound.

Synthesis of a Miconazole Analogue

This compound is a precursor for the synthesis of imidazole-based antifungal agents like miconazole and isoconazole.[1] The following protocol describes the synthesis of a miconazole analogue.

Step 1: Reduction of 2-Chloro-1-(2,4-dichlorophenyl)ethanone

  • The starting material, 2-Chloro-1-(2,4-dichlorophenyl)ethanone, is reduced to 2-Chloro-1-(2,4-dichlorophenyl)ethanol using sodium borohydride (NaBH₄) in aqueous methanol.

Step 2: Amination with Imidazole

  • The resulting 2-Chloro-1-(2,4-dichlorophenyl)ethanol is then subjected to amination with imidazole.

  • This reaction is carried out using a weak base, such as anhydrous potassium carbonate (K₂CO₃), in dimethylformamide (DMF) as the solvent.

  • The reaction mixture is quenched in ice water to remove salts and the solvent, yielding the desired product, 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol.

Toxicological Assessment: In Vitro Skin Irritation

This compound is classified as a skin irritant. The following protocol is a generalized methodology for in vitro skin irritation testing based on the OECD Test Guideline 439, which utilizes a reconstructed human epidermis (RhE) model.

Materials:

  • Reconstructed human epidermis (RhE) tissue models

  • Assay medium

  • This compound (test substance)

  • Phosphate-buffered saline (PBS)

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Isopropanol

  • Negative control (e.g., PBS)

  • Positive control (e.g., 5% Sodium Dodecyl Sulfate)

Procedure:

  • Pre-incubation: Culture the RhE tissues in assay medium at 37°C and 5% CO₂.

  • Application of Test Substance: Apply a defined amount of this compound (e.g., 25 mg for a solid) topically to the stratum corneum of the RhE tissue. Treat negative and positive control tissues in parallel.

  • Incubation: Incubate the treated tissues for a specified period (e.g., 60 minutes) at 37°C and 5% CO₂.

  • Rinsing: Thoroughly rinse the tissues with PBS to remove the test substance.

  • Post-incubation: Transfer the tissues to fresh assay medium and incubate for a post-treatment period (e.g., 42 hours).

  • MTT Assay:

    • Incubate the tissues with MTT solution for approximately 3 hours. Viable cells will reduce the yellow MTT to a blue formazan precipitate.

    • Extract the formazan from the tissues using isopropanol.

  • Measurement: Measure the optical density of the extracted formazan solution using a spectrophotometer.

  • Data Analysis: Calculate the percentage of cell viability for the test substance relative to the negative control. A reduction in viability below a certain threshold (typically ≤ 50%) indicates that the substance is a skin irritant.

G In Vitro Skin Irritation Test Workflow (OECD TG 439) A RhE Tissue Pre-incubation B Topical Application of This compound A->B C Incubation (e.g., 60 min) B->C D Rinsing with PBS C->D E Post-incubation (e.g., 42 hours) D->E F MTT Assay (Cell Viability) E->F G Data Analysis (% Viability vs. Control) F->G G Degradation Pathway of Chlorfenvinphos A Chlorfenvinphos B This compound A->B C 2,4-Dichloroacetophenone B->C D α-(chloromethyl)-2,4-dichlorobenzyl alcohol B->D F 2,4-Dichlorobenzoic Acid B->F E 1-(2',4'-dichlorophenyl)-ethan-1-ol D->E

References

An In-Depth Technical Guide to the Health and Safety Hazards of 2,2',4'-Trichloroacetophenone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the health and safety hazards associated with 2,2',4'-Trichloroacetophenone (CAS No. 4252-78-2), a halogenated organic compound used as an intermediate in the synthesis of pharmaceuticals and agrochemicals. This document synthesizes available toxicological data, outlines potential health risks, and provides detailed experimental protocols for hazard assessment. It is intended to serve as a critical resource for researchers, scientists, and drug development professionals to ensure safe handling and to inform risk assessment strategies.

This compound is classified as a hazardous substance with significant acute toxicity, corrosive properties to skin and eyes, and the potential for skin sensitization and respiratory irritation. Evidence also suggests mutagenic potential based on in vitro studies. This guide presents quantitative toxicological data in structured tables, details relevant experimental methodologies, and visualizes key biological pathways and experimental workflows to facilitate a deeper understanding of its hazardous profile.

Chemical and Physical Properties

This compound is an off-white to yellow crystalline solid.[1][2][3] Its key chemical and physical properties are summarized in the table below.

PropertyValueReference(s)
Chemical Formula C₈H₅Cl₃O[2]
Molecular Weight 223.48 g/mol [2]
CAS Number 4252-78-2[2]
Appearance Off-white to yellow crystalline solid[1][2][3]
Melting Point 47-54 °C
Boiling Point 130-135 °C at 4 mmHg
Solubility Insoluble in water[4]
Flash Point >110 °C (>230 °F)

Toxicological Profile

The toxicological profile of this compound indicates significant health hazards upon exposure. It is classified as toxic if swallowed, harmful in contact with skin, and may cause severe skin burns, serious eye damage, allergic skin reactions, and respiratory irritation.[3]

Acute Toxicity
Exposure RouteGHS Hazard ClassificationHazard StatementReference(s)
Oral Acute Toxicity, Category 3 (49.4% of notifications)H301: Toxic if swallowed[3]
Acute Toxicity, Category 4 (45.8% of notifications)H302: Harmful if swallowed[6]
Dermal Acute Toxicity, Dermal, Category 4 (45.8% of notifications)H312: Harmful in contact with skin[3]
Inhalation Specific target organ toxicity - single exposure, Category 3H335: May cause respiratory irritation[3]

Symptoms of acute exposure can include a burning sensation, coughing, wheezing, laryngitis, shortness of breath, headache, nausea, and vomiting.[4] In severe cases, inhalation may be fatal due to spasm, inflammation, and edema of the larynx and bronchi, as well as chemical pneumonitis and pulmonary edema.[3][4]

Skin and Eye Irritation/Corrosion

This compound is classified as a substance that causes severe skin burns and serious eye damage.[3] It is extremely destructive to the tissues of the mucous membranes, upper respiratory tract, eyes, and skin.[4]

EndpointGHS Hazard ClassificationHazard StatementReference(s)
Skin Corrosion/Irritation Skin Corrosion/Irritation, Category 1B / Category 2 (48.2% of notifications)H314: Causes severe skin burns and eye damage / H315: Causes skin irritation[3][6]
Serious Eye Damage/Eye Irritation Serious Eye Damage, Category 1 (94% of notifications)H318: Causes serious eye damage[3]
Sensitization

There is a high potential for this chemical to cause skin sensitization.[3]

EndpointGHS Hazard ClassificationHazard StatementReference(s)
Skin Sensitization Skin Sensitization, Category 1 (94% of notifications)H317: May cause an allergic skin reaction[3]
Genotoxicity and Carcinogenicity
  • Genotoxicity: this compound has tested positive in the bacterial reverse mutation assay (Ames test), indicating mutagenic potential.[7]

  • Carcinogenicity: There is currently insufficient evidence to classify this compound as a human carcinogen by major regulatory agencies such as IARC, NTP, and OSHA.[6][8]

Mechanisms of Toxicity and Metabolism

Metabolism

The metabolism of this compound is primarily a detoxification process. A key metabolic pathway is the glutathione-dependent reductive dehalogenation to 2',4'-dichloroacetophenone. This reaction is catalyzed by glutathione S-transferases (GSTs), which are present in the liver, kidney, and brain.[5] The resulting glutathione conjugate is more water-soluble and can be more readily excreted from the body.[5]

Figure 1: Proposed metabolic pathway of this compound.
Mechanism of Toxicity

The toxicity of this compound is likely linked to the induction of oxidative stress. This occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to neutralize them. The accumulation of ROS can lead to cellular damage, including lipid peroxidation, protein damage, and DNA damage, which can trigger endoplasmic reticulum stress and ultimately lead to apoptosis (programmed cell death). As an organochlorine compound, it may also interfere with various signaling pathways, potentially including the NF-κB and MAPK pathways, which are involved in inflammation and cellular stress responses.

Toxicity_Pathway Exposure to this compound Exposure to this compound Induction of Reactive Oxygen Species (ROS) Induction of Reactive Oxygen Species (ROS) Exposure to this compound->Induction of Reactive Oxygen Species (ROS) Oxidative Stress Oxidative Stress Induction of Reactive Oxygen Species (ROS)->Oxidative Stress Cellular Damage Cellular Damage Oxidative Stress->Cellular Damage Endoplasmic Reticulum Stress Endoplasmic Reticulum Stress Cellular Damage->Endoplasmic Reticulum Stress Apoptosis Apoptosis Endoplasmic Reticulum Stress->Apoptosis

Figure 2: Proposed mechanism of toxicity via oxidative stress.

Experimental Protocols

The following sections detail standardized experimental protocols for assessing the key toxicological endpoints of this compound, based on OECD guidelines.

Acute Oral Toxicity (OECD Guideline 423)

This method is used to estimate the acute oral toxicity (LD50) of a substance.

  • Test Animals: Healthy, young adult rats of a single sex (usually females).

  • Housing: Animals are housed individually.

  • Procedure:

    • A stepwise procedure is used with fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight).

    • The substance is administered orally by gavage to a group of 3 animals at a single dose level.

    • The presence or absence of mortality or moribundity in the first group determines the dose for the next group (higher or lower).

    • Animals are observed for mortality, clinical signs, and body weight changes for up to 14 days.

    • A gross necropsy is performed on all animals at the end of the study.

  • Data Analysis: The LD50 is estimated based on the mortality data from the different dose groups.

OECD_423_Workflow start Start: Select Initial Dose dose_group1 Dose Group 1 (3 animals) start->dose_group1 observe1 Observe for 14 days (Mortality, Clinical Signs) dose_group1->observe1 decision1 Outcome? observe1->decision1 dose_group2_higher Dose Group 2 (3 animals) Higher Dose decision1->dose_group2_higher 0-1 Deaths dose_group2_lower Dose Group 2 (3 animals) Lower Dose decision1->dose_group2_lower 2-3 Deaths end End: Estimate LD50 decision1->end Clear Outcome observe2 Observe for 14 days dose_group2_higher->observe2 dose_group2_lower->observe2 observe2->end

Figure 3: Workflow for OECD Guideline 423 Acute Oral Toxicity Test.
Skin Irritation/Corrosion (OECD Guideline 404)

This test determines the potential of a substance to cause skin irritation or corrosion.

  • Test Animals: Healthy, young adult albino rabbits.

  • Procedure:

    • A small area of the animal's back is clipped free of fur.

    • 0.5 mL (liquid) or 0.5 g (solid, moistened) of the test substance is applied to the skin under a gauze patch.

    • The patch is removed after a 4-hour exposure period.

    • The skin is observed for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.

    • Observations may continue for up to 14 days to assess the reversibility of any effects.

  • Data Analysis: The severity of skin reactions is scored, and the substance is classified based on the mean scores for erythema and edema.

Eye Irritation/Corrosion (OECD Guideline 405)

This test evaluates the potential of a substance to cause eye irritation or damage.

  • Test Animals: Healthy, young adult albino rabbits.

  • Procedure:

    • A single dose of the test substance (0.1 mL for liquids, 0.1 g for solids) is instilled into the conjunctival sac of one eye of the animal. The other eye serves as a control.

    • The eyes are examined for corneal opacity, iritis, and conjunctival redness and chemosis at 1, 24, 48, and 72 hours after instillation.

    • Observations may continue for up to 21 days to assess the reversibility of effects.

  • Data Analysis: The severity of ocular lesions is scored, and the substance is classified based on the scores and the reversibility of the effects.

Bacterial Reverse Mutation Test (Ames Test) (OECD Guideline 471)

This in vitro test is used to detect gene mutations.

  • Test System: Strains of Salmonella typhimurium and Escherichia coli that require a specific amino acid (e.g., histidine for Salmonella) for growth.

  • Procedure:

    • The bacterial strains are exposed to the test substance with and without a metabolic activation system (S9 mix from rat liver).

    • The bacteria are then plated on a minimal agar medium that lacks the required amino acid.

    • The plates are incubated for 48-72 hours.

  • Data Analysis: A positive result is indicated by a significant, dose-related increase in the number of revertant colonies (colonies that have mutated back to being able to synthesize the required amino acid) compared to the negative control.

In Vitro Mammalian Chromosomal Aberration Test (OECD Guideline 473)

This in vitro test identifies agents that cause structural chromosomal aberrations in mammalian cells.

  • Test System: Cultured mammalian cells, such as Chinese hamster ovary (CHO) cells or human peripheral blood lymphocytes.

  • Procedure:

    • Cell cultures are exposed to the test substance at various concentrations, with and without metabolic activation (S9 mix).

    • Cells are treated with a metaphase-arresting agent (e.g., colcemid) to accumulate cells in the metaphase stage of cell division.

    • Cells are harvested, fixed, and stained.

    • Metaphase spreads are examined microscopically for chromosomal aberrations (e.g., breaks, gaps, exchanges).

  • Data Analysis: A positive result is characterized by a statistically significant, dose-dependent increase in the frequency of cells with chromosomal aberrations.

Safety Precautions and Handling

Given the hazardous nature of this compound, strict safety protocols must be followed during handling and use.

  • Engineering Controls: Work with this compound should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles and a face shield.

    • Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and other protective clothing as necessary to prevent skin contact.

    • Respiratory Protection: If working outside of a fume hood or if dusts/aerosols may be generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

  • Handling: Avoid creating dust. Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases.[4]

First Aid Measures

In case of exposure, immediate medical attention is crucial.

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4]

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[6]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[6]

Conclusion

This compound is a hazardous chemical with significant acute and local toxic effects. Its potential for mutagenicity warrants careful handling and risk management. This guide provides essential information for researchers, scientists, and drug development professionals to understand and mitigate the risks associated with this compound. Adherence to the safety precautions and a thorough understanding of its toxicological profile are paramount for ensuring a safe working environment. Further research is needed to obtain more definitive quantitative toxicity data and to fully elucidate the specific signaling pathways involved in its mechanism of toxicity.

References

Toxicological Profile of 2,2',4'-Trichloroacetophenone: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2',4'-Trichloroacetophenone is a chlorinated aromatic ketone that serves as a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1][2] Its chemical structure, characterized by a substituted acetophenone backbone, raises toxicological interest due to the potential for reactivity and metabolic activation. This technical guide provides a comprehensive overview of the current toxicological knowledge of this compound, with a focus on its chemical properties, toxicokinetics, and known toxicological effects. The information is presented to support research, drug development, and safety assessment activities.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below. These properties are essential for understanding its environmental fate, potential for absorption, and analytical detection.

PropertyValueReference
CAS Number 4252-78-2
Molecular Formula C₈H₅Cl₃O
Molecular Weight 223.48 g/mol
Appearance Off-white to yellow crystalline solid[3]
Melting Point 47-54 °C
Boiling Point 130-135 °C at 4 mmHg
Water Solubility Insoluble[4]
Synonyms 2,4-Dichlorophenacyl chloride, ω-Chloro-2,4-dichloroacetophenone[2]

Toxicokinetics

The absorption, distribution, metabolism, and excretion (ADME) profile of a compound is critical for assessing its toxicological potential.

Metabolism

The primary metabolic pathway identified for this compound is a glutathione-dependent reductive dehalogenation.[5] This detoxification process results in the formation of 2',4'-dichloroacetophenone. This metabolic step is crucial as it reduces the reactivity of the α-chloro ketone moiety, which is often associated with electrophilic and potentially toxic interactions with cellular macromolecules.

Toxicological Endpoints

This section details the known toxicological effects of this compound based on available in vitro and in vivo studies.

Acute Toxicity
Irritation and Sensitization

This compound is classified as a substance that causes severe skin burns and eye damage.[7][8] It is also noted to be a lachrymator, causing tearing of the eyes.[4]

Experimental Protocol: Acute Dermal Irritation/Corrosion in Rabbits (OECD 404)

An acute dermal irritation/corrosion study was conducted on New Zealand White rabbits. A single 0.5 g dose of this compound was applied to a small area of the skin and covered with a semi-occlusive dressing for 4 hours. The skin was observed for erythema and edema at 1, 24, 48, and 72 hours after patch removal. In the available study, no signs of dermal irritation were observed.

G Experimental Workflow: Acute Dermal Irritation (OECD 404) cluster_prep Preparation cluster_exposure Exposure cluster_observation Observation cluster_analysis Data Analysis Animal_Acclimation Animal Acclimation (New Zealand White Rabbits) Application Dermal Application (4-hour exposure) Animal_Acclimation->Application Test_Substance_Prep Test Substance Preparation (0.5 g) Test_Substance_Prep->Application Observation_1h Observation at 1h Application->Observation_1h Observation_24h Observation at 24h Observation_1h->Observation_24h Observation_48h Observation at 48h Observation_24h->Observation_48h Observation_72h Observation at 72h Observation_48h->Observation_72h Scoring Scoring of Erythema & Edema Observation_72h->Scoring Classification GHS Classification Scoring->Classification

Figure 1. Workflow for an acute dermal irritation study.
Genotoxicity

Information on the genotoxicity of this compound is limited. Some in vitro studies have reported weak or equivocal results for mutagenicity.[5] Further investigation using a standard battery of genotoxicity tests is required for a comprehensive assessment.

Experimental Protocol: In Vitro Micronucleus Test (OECD 487)

The in vitro micronucleus test is a widely used method to assess the potential of a chemical to induce chromosomal damage.[9][10] In a typical protocol, cultured mammalian cells (e.g., CHO, V79, or human lymphocytes) are exposed to the test substance with and without metabolic activation (S9 fraction). Following exposure, the cells are treated with cytochalasin B to block cytokinesis, resulting in binucleated cells. The frequency of micronuclei in these binucleated cells is then scored and compared to controls.

G Experimental Workflow: In Vitro Micronucleus Test (OECD 487) cluster_culture Cell Culture cluster_exposure Exposure cluster_processing Cell Processing cluster_analysis Analysis Cell_Seeding Seed Mammalian Cells Treatment Treat with this compound (± S9 metabolic activation) Cell_Seeding->Treatment CytoB Add Cytochalasin B Treatment->CytoB Harvest Harvest and Fix Cells CytoB->Harvest Stain Stain Slides Harvest->Stain Microscopy Microscopic Analysis Stain->Microscopy Scoring Score Micronuclei in Binucleated Cells Microscopy->Scoring Stats Statistical Analysis Scoring->Stats

Figure 2. Workflow for an in vitro micronucleus assay.
Carcinogenicity

There is currently insufficient evidence to classify this compound as a human carcinogen.[3] No long-term carcinogenicity bioassays in animals have been identified in the reviewed literature.

Reproductive and Developmental Toxicity

Data on the reproductive and developmental toxicity of this compound are not available. Studies on structurally related compounds, such as some chlorinated phenols, have shown reproductive and developmental effects in animal models, but direct extrapolation is not possible.[11]

Mechanism of Toxicity and Signaling Pathways

The precise molecular mechanisms underlying the toxicity of this compound have not been fully elucidated. However, based on its chemical structure and the known effects of related compounds, a plausible mechanism involves the induction of oxidative stress. The electrophilic nature of the α-chloro ketone group can lead to the depletion of cellular antioxidants, such as glutathione, and the generation of reactive oxygen species (ROS).

While no direct evidence links this compound to specific signaling pathways, it is hypothesized that it may activate pathways responsive to oxidative stress, such as the Nrf2 and MAPK signaling pathways. It is important to note that this is a putative mechanism based on the toxicological profile of structurally similar compounds, and further research is needed for confirmation.

G Putative Signaling Pathway for this compound Toxicity cluster_compound Exposure cluster_cellular Cellular Response Compound This compound ROS Increased ROS Production Compound->ROS GSH_depletion GSH Depletion Compound->GSH_depletion Nrf2_activation Nrf2 Activation ROS->Nrf2_activation MAPK_activation MAPK Activation ROS->MAPK_activation GSH_depletion->Nrf2_activation Antioxidant_Response Antioxidant Response Element (ARE) Activation Nrf2_activation->Antioxidant_Response Inflammation Inflammatory Response MAPK_activation->Inflammation Apoptosis Apoptosis MAPK_activation->Apoptosis

Figure 3. A hypothetical signaling cascade for this compound-induced toxicity.

High-Throughput Screening Data

This compound has been included in the U.S. Environmental Protection Agency's (EPA) Toxicity Forecaster (ToxCast) program.[5][12] This program utilizes a large number of high-throughput in vitro assays to screen chemicals for potential biological activity across a wide range of cellular pathways. The availability of ToxCast data suggests that a wealth of information on the potential molecular targets and bioactivity of this compound may be accessible through the ToxCast database, which can be valuable for prioritizing further toxicological testing and for computational toxicology modeling.[13]

Summary and Conclusion

This compound is a chemical intermediate with a toxicological profile characterized by acute toxicity upon ingestion and severe irritation to the skin and eyes. Its metabolism proceeds via a glutathione-dependent detoxification pathway. While some in vitro genotoxicity data exists, comprehensive information on its carcinogenic and reproductive toxicity is lacking. The potential for this compound to induce oxidative stress and modulate related signaling pathways warrants further investigation to fully characterize its toxicological profile and to inform risk assessment. The data from high-throughput screening programs like ToxCast provides a valuable resource for future research in this area.

References

Environmental Fate and Degradation of 2,2',4'-Trichloroacetophenone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,2',4'-Trichloroacetophenone is a significant environmental transformation product of the organophosphate insecticide chlorfenvinphos. Its presence in various environmental compartments necessitates a thorough understanding of its fate and degradation pathways. This technical guide provides a comprehensive overview of the current knowledge regarding the environmental persistence, abiotic and biotic degradation, and potential transformation products of this compound. The information is intended to support researchers, scientists, and drug development professionals in assessing the environmental impact of this compound and developing strategies for its monitoring and remediation.

Introduction

This compound (TCAP) is a chlorinated aromatic ketone that is not naturally occurring in the environment. It is primarily introduced as a degradation product of the insecticide chlorfenvinphos, which was previously used for controlling insect pests on livestock and in agriculture.[1][2] Due to its chemical structure, containing a substituted benzene ring and a reactive carbonyl group, TCAP is a compound of environmental interest. This guide synthesizes the available scientific literature on the environmental behavior of TCAP, focusing on its degradation under various conditions.

Physicochemical Properties

Understanding the fundamental physicochemical properties of this compound is crucial for predicting its environmental distribution and transport.

PropertyValueReference
Molecular FormulaC₈H₅Cl₃O[3]
Molecular Weight223.48 g/mol [3]
Physical StateOff-white crystalline solid[3]
Melting Point52-54 °C[4]
Boiling Point130-135 °C at 4 mmHg[4]
Water SolubilityInsoluble[3]
Vapor PressureData not available
Henry's Law ConstantData not available
Octanol-Water Partition Coefficient (Kow)Data not available

Environmental Fate

The environmental fate of this compound is intrinsically linked to that of its parent compound, chlorfenvinphos.

Formation from Chlorfenvinphos

Chlorfenvinphos undergoes degradation in the environment, leading to the formation of several breakdown products, with this compound being a major metabolite identified in soil.[5]

Persistence and Transport

Direct data on the persistence of this compound in different environmental matrices is scarce. However, information on its parent compound, chlorfenvinphos, provides some insights. The half-life of chlorfenvinphos in soil can range from 9 to 35 days, while the persistence of the total residue (chlorfenvinphos and its degradation products) is longer, with half-lives of 50 to 80 days.[6] The persistence of chlorfenvinphos is higher in peaty soils compared to sandy soils.[7] Given that this compound is insoluble in water, its mobility in aquatic systems is expected to be low, with a tendency to partition to sediment and soil.[3]

Abiotic Degradation

Abiotic degradation processes, including hydrolysis and photolysis, are key determinants of the environmental persistence of organic compounds.

Hydrolysis

Specific quantitative data on the hydrolysis of this compound is limited. However, its parent compound, chlorfenvinphos, hydrolyzes slowly in water.[2][5] The hydrolysis half-life of chlorfenvinphos is highly dependent on pH.

Table 1: Hydrolysis Half-life of Chlorfenvinphos

pHTemperature (°C)Half-lifeReference
1.138>700 hours[5]
3-520-30200 days[8]
620-30170 days[8]
920-3080 days[8]
9.138>400 hours[5]
11Not specified5 days[8]
13201.28 hours[5]

Given the slow hydrolysis of the parent compound under environmentally relevant pH conditions, it is anticipated that the hydrolysis of this compound is also a slow process.

Photodegradation

Biotic Degradation

Biotic degradation by microorganisms is a critical pathway for the removal of organic pollutants from the environment.

Reductive Dehalogenation

A significant biotic degradation pathway for this compound is glutathione-dependent reductive dehalogenation. Cytosolic enzymes present in the liver, kidney, and brain can reduce this compound to 2',4'-dichloroacetophenone.[10] This reaction involves the initial non-enzymatic formation of an S-(2,4-dichlorophenacyl)glutathione conjugate, which then serves as the substrate for the enzymatic reduction.[10]

Bacterial Degradation

Studies on chlorinated acetophenones have shown that certain bacteria are capable of their degradation. An Arthrobacter species has been found to mineralize several mono-, di-, and trichlorinated acetophenones.[11][12] Additionally, two bacterial strains, Alcaligenes sp. strain ACA and Pseudomonas fluorescens ACB, have been shown to cometabolize a range of chlorinated acetophenones.[13][14] The proposed pathway involves a biological Baeyer-Villiger reaction, where an oxygenase converts the chlorinated acetophenone to a chlorophenyl acetate. This ester is then rapidly hydrolyzed by an esterase to the corresponding chlorophenol.[13][14]

Degradation Pathways

Based on the available information, the following degradation pathways can be proposed for this compound.

Formation from Chlorfenvinphos

Chlorfenvinphos_Degradation Chlorfenvinphos Chlorfenvinphos TCAP This compound Chlorfenvinphos->TCAP Soil Degradation Other_Metabolites Other Metabolites Chlorfenvinphos->Other_Metabolites Metabolism

Caption: Formation of this compound from Chlorfenvinphos.

Biotic Degradation of this compound

TCAP_Degradation TCAP This compound Glutathione_Conjugate S-(2,4-dichlorophenacyl)glutathione TCAP->Glutathione_Conjugate Glutathione (non-enzymatic) Chlorophenyl_Acetate 2,4-Dichlorophenyl acetate TCAP->Chlorophenyl_Acetate Baeyer-Villiger Oxygenase (e.g., Alcaligenes sp.) DCAP 2',4'-Dichloroacetophenone Glutathione_Conjugate->DCAP Reductive Dehalogenation (enzymatic) Chlorophenol 2,4-Dichlorophenol Chlorophenyl_Acetate->Chlorophenol Esterase

Caption: Known biotic degradation pathways of this compound.

Experimental Protocols

Sample Preparation and Extraction

Environmental samples (soil, water) are typically extracted to isolate the target analyte.

  • Soil: Soxhlet extraction or ultrasonic extraction with an organic solvent like methanol or acetonitrile is commonly used.[15][16]

  • Water: Solid-phase extraction (SPE) with a suitable sorbent (e.g., C18) is a common method for pre-concentration and cleanup.[9][17]

Analytical Determination

The quantification of this compound is typically performed using chromatographic techniques coupled with mass spectrometry.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable compounds. Derivatization may be necessary for some metabolites.[9][17]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and selective method for the analysis of a wide range of compounds, including those that are not amenable to GC.[18]

Experimental Workflow for Degradation Studies

Degradation_Workflow cluster_0 Experimental Setup cluster_1 Sample Processing cluster_2 Analysis Hydrolysis Hydrolysis Study (different pH buffers) Sampling Time-course Sampling Hydrolysis->Sampling Photolysis Photolysis Study (light source) Photolysis->Sampling Biodegradation Biodegradation Study (soil/water microcosm) Biodegradation->Sampling Extraction Extraction (LLE/SPE) Sampling->Extraction Cleanup Sample Cleanup Extraction->Cleanup Analysis LC-MS/MS or GC-MS Analysis Cleanup->Analysis Data Data Analysis (Kinetics, Metabolite ID) Analysis->Data

References

The Pivotal Role of 2,2',4'-Trichloroacetophenone as a Chemical Intermediate in Antifungal Drug Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,2',4'-Trichloroacetophenone is a key chemical intermediate, primarily utilized in the synthesis of a class of imidazole-based antifungal agents. Its unique trifunctionalized structure, featuring a reactive α-chloro ketone and a dichlorinated phenyl ring, makes it an essential building block for constructing complex pharmaceutical molecules. This technical guide provides an in-depth overview of the synthesis, properties, and principal applications of this compound, with a focus on its role in the production of widely used antimycotic drugs such as isoconazole, miconazole, and econazole. Detailed experimental protocols for its synthesis and subsequent conversion to antifungal agents are presented, alongside a depiction of the key signaling pathway these drugs inhibit.

Introduction

Halogenated acetophenones are a critical class of intermediates in the pharmaceutical and agrochemical industries. Among these, this compound (CAS No: 4252-78-2) stands out for its utility in the synthesis of potent antifungal medications.[1][2] The presence of chlorine atoms on the phenyl ring and at the alpha position to the carbonyl group imparts specific reactivity that is exploited in the construction of the imidazole-based pharmacophore common to many antimycotic agents. This guide will explore the synthesis of this intermediate, its chemical and physical properties, and its transformation into valuable pharmaceutical products.

Physicochemical Properties and Safety Data

A comprehensive summary of the physical and chemical properties of this compound is provided in Table 1. It is an off-white to yellow crystalline solid with a characteristic odor.[3] Due to its chemical nature, it is classified as a corrosive and lachrymatory agent and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.[4]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 4252-78-2[1][2]
Molecular Formula C₈H₅Cl₃O[1][2]
Molecular Weight 223.48 g/mol [1][2]
Appearance Off-white to yellow crystalline powder/solid[2][3]
Melting Point 47-54 °C[2]
Boiling Point 130-135 °C at 4 mmHg[2]
Solubility Insoluble in water.[2]
InChI Key VYWPPRLJNVHPEU-UHFFFAOYSA-N[5]

Safety Information: this compound is incompatible with strong oxidizers and strong bases.[2] It is harmful if swallowed, inhaled, or absorbed through the skin and is destructive to tissues of the mucous membranes, upper respiratory tract, eyes, and skin.[4]

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Friedel-Crafts acylation of 1,3-dichlorobenzene with chloroacetyl chloride, using a Lewis acid catalyst such as anhydrous aluminum chloride.[2][6]

Experimental Protocol: Friedel-Crafts Acylation

Materials:

  • 1,3-Dichlorobenzene

  • Chloroacetyl chloride

  • Anhydrous aluminum chloride

  • Dichloromethane (solvent)

  • Ice

  • Concentrated Hydrochloric Acid

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

  • Ethanol (for recrystallization)

Procedure: [2]

  • To a stirred mixture of 1,3-dichlorobenzene (14.6 g, 0.1 mol) and anhydrous aluminum trichloride (21.3 g, 0.16 mol) in dichloromethane, add 2-chloroacetyl chloride (12.4 g, 0.11 mol) dropwise at a rate that maintains the reaction temperature below 30 °C.

  • Stir the mixture at 30 °C for 3 hours.

  • Carefully pour the reaction mixture into a mixture of ice and water containing a small amount of concentrated hydrochloric acid.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain a crude solid.

  • Recrystallize the crude product from ethanol to yield pure this compound. A typical yield for this reaction is around 93%.[1]

Logical Workflow for the Synthesis of this compound:

G cluster_reactants Reactants cluster_process Reaction Process cluster_product Product 1,3-Dichlorobenzene 1,3-Dichlorobenzene Friedel-Crafts Acylation Friedel-Crafts Acylation 1,3-Dichlorobenzene->Friedel-Crafts Acylation Chloroacetyl Chloride Chloroacetyl Chloride Chloroacetyl Chloride->Friedel-Crafts Acylation Anhydrous AlCl3 Anhydrous AlCl3 Anhydrous AlCl3->Friedel-Crafts Acylation Work-up & Purification Work-up & Purification Friedel-Crafts Acylation->Work-up & Purification This compound This compound Work-up & Purification->this compound

Synthesis of this compound.

Role as a Key Intermediate in Antifungal Synthesis

This compound serves as a crucial starting material for the synthesis of several imidazole-based antifungal drugs. The general synthetic strategy involves a two-step process: N-alkylation of imidazole followed by reduction of the ketone functionality, and subsequent etherification.

General Synthetic Pathway to Imidazole Antifungals

The synthesis of antifungal agents like isoconazole, miconazole, and econazole from this compound generally follows these key steps:

  • N-Alkylation of Imidazole: this compound is reacted with imidazole to form an N-substituted imidazole intermediate, 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone.[7]

  • Reduction of the Ketone: The carbonyl group of the intermediate is then reduced to a hydroxyl group, typically using a reducing agent like sodium borohydride, to yield α-(2,4-dichlorophenyl)-1H-imidazole-1-ethanol.[8][9]

  • Etherification: The resulting alcohol is then etherified with an appropriate substituted benzyl chloride (e.g., 2,6-dichlorobenzyl chloride for isoconazole, 2,4-dichlorobenzyl chloride for miconazole, or 4-chlorobenzyl chloride for econazole) to yield the final active pharmaceutical ingredient.[10][11]

Experimental Workflow for Antifungal Synthesis:

G A This compound C N-Alkylation A->C B Imidazole B->C D 1-(2,4-dichlorophenyl)-2- (1H-imidazol-1-yl)ethanone C->D E Reduction (e.g., NaBH4) D->E F α-(2,4-dichlorophenyl)-1H- imidazole-1-ethanol E->F H Etherification F->H G Substituted Benzyl Chloride G->H I Imidazole Antifungal (e.g., Isoconazole, Miconazole, Econazole) H->I

General synthesis of imidazole antifungals.
Experimental Protocol: Synthesis of α-(2,4-Dichlorophenyl)-1H-imidazole-1-ethanol

Materials:

  • 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone

  • Sodium borohydride

  • Methanol or Ethanol

  • Dilute Hydrochloric Acid

  • Sodium Hydroxide solution

Procedure: [8][12]

  • Dissolve 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone in dry ethanol or methanol.

  • Cool the solution and add sodium borohydride portion-wise.

  • Reflux the mixture for approximately 3 hours.

  • After cooling, evaporate the solvent.

  • Neutralize the residue with dilute hydrochloric acid and then reflux for 30 minutes.

  • Cool the mixture and make it alkaline with a sodium hydroxide solution to precipitate the product.

  • Collect the precipitate by filtration and recrystallize from ethanol to obtain α-(2,4-dichlorophenyl)-1H-imidazole-1-ethanol.

Mechanism of Action of Derived Antifungal Agents

The primary mechanism of action for imidazole antifungal agents derived from this compound is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.[11][13] This enzyme is a critical component of the ergosterol biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells.

By inhibiting lanosterol 14α-demethylase, these drugs disrupt the production of ergosterol. This leads to an accumulation of toxic methylated sterol precursors and a depletion of ergosterol in the fungal cell membrane. The altered membrane composition results in increased permeability, leakage of essential cellular contents, and ultimately, fungal cell death.[11][13]

Signaling Pathway: Inhibition of Ergosterol Biosynthesis

G cluster_pathway Ergosterol Biosynthesis Pathway cluster_drug Drug Action cluster_effect Cellular Effect Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Isopentenyl-PP Isopentenyl-PP Mevalonate->Isopentenyl-PP Farnesyl-PP Farnesyl-PP Isopentenyl-PP->Farnesyl-PP Squalene Squalene Farnesyl-PP->Squalene Lanosterol Lanosterol Squalene->Lanosterol 14-demethylanosterol 14-demethylanosterol Lanosterol->14-demethylanosterol Lanosterol 14α-demethylase (CYP51) ... ... 14-demethylanosterol->... Ergosterol Ergosterol ...->Ergosterol Imidazole Antifungals\n(Isoconazole, Miconazole, Econazole) Imidazole Antifungals (Isoconazole, Miconazole, Econazole) Lanosterol 14α-demethylase\n(CYP51) Lanosterol 14α-demethylase (CYP51) Imidazole Antifungals\n(Isoconazole, Miconazole, Econazole)->Lanosterol 14α-demethylase\n(CYP51) Inhibition Ergosterol Depletion Ergosterol Depletion Increased Membrane Permeability Increased Membrane Permeability Ergosterol Depletion->Increased Membrane Permeability Toxic Sterol Accumulation Toxic Sterol Accumulation Toxic Sterol Accumulation->Increased Membrane Permeability Fungal Cell Death Fungal Cell Death Increased Membrane Permeability->Fungal Cell Death Lanosterol 14α-demethylase\n(CYP51)->Ergosterol Depletion Lanosterol 14α-demethylase\n(CYP51)->Toxic Sterol Accumulation

Inhibition of Ergosterol Biosynthesis.

Conclusion

This compound is a cornerstone intermediate in the synthesis of a significant class of antifungal drugs. Its efficient synthesis via Friedel-Crafts acylation and its versatile reactivity make it an invaluable building block for medicinal chemists and pharmaceutical manufacturers. The antifungal agents derived from this intermediate play a crucial role in treating a wide range of fungal infections by effectively targeting the ergosterol biosynthesis pathway. A thorough understanding of the synthesis and reactivity of this compound is therefore essential for the continued development and production of these vital medicines.

References

Historical Synthesis of 2,2',4'-Trichloroacetophenone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the historical synthesis methods for 2,2',4'-trichloroacetophenone, a key intermediate in the production of various agrochemicals and pharmaceuticals. The document provides a detailed overview of the predominant synthetic routes, complete with experimental protocols and quantitative data to facilitate comparison and replication.

Core Synthesis Method: Friedel-Crafts Acylation

The most historically significant and industrially prevalent method for synthesizing this compound is the Friedel-Crafts acylation of 1,3-dichlorobenzene with chloroacetyl chloride. This electrophilic aromatic substitution reaction is typically catalyzed by a strong Lewis acid, most commonly anhydrous aluminum chloride (AlCl₃).[1][2] The reaction proceeds by the formation of a highly electrophilic acylium ion from chloroacetyl chloride and AlCl₃, which then attacks the 1,3-dichlorobenzene ring.

Logical Workflow of Friedel-Crafts Acylation

G cluster_reactants Reactants cluster_process Reaction Steps cluster_products Products 1,3-Dichlorobenzene 1,3-Dichlorobenzene Mixing and Complex Formation Mixing and Complex Formation 1,3-Dichlorobenzene->Mixing and Complex Formation Chloroacetyl Chloride Chloroacetyl Chloride Chloroacetyl Chloride->Mixing and Complex Formation Aluminum Chloride (Catalyst) Aluminum Chloride (Catalyst) Aluminum Chloride (Catalyst)->Mixing and Complex Formation Acylation Acylation Mixing and Complex Formation->Acylation Hydrolysis (Quenching) Hydrolysis (Quenching) Acylation->Hydrolysis (Quenching) Workup Workup Hydrolysis (Quenching)->Workup This compound This compound Workup->this compound Byproducts (HCl, Al(OH)3) Byproducts (HCl, Al(OH)3) Workup->Byproducts (HCl, Al(OH)3)

Caption: Workflow of the Friedel-Crafts acylation for this compound synthesis.

Quantitative Data for Friedel-Crafts Acylation Methods

The following table summarizes quantitative data from various reported protocols for the Friedel-Crafts acylation synthesis of this compound.

Reference/MethodReactant 1 (Molar Ratio)Reactant 2 (Molar Ratio)Catalyst (Molar Ratio)SolventTemperature (°C)Time (h)Yield (%)
Lab Scale Protocol 1 [1]1,3-Dichlorobenzene (1)Chloroacetyl Chloride (1.1)AlCl₃ (1.6)None30393.1
Lab Scale Protocol 2 [2]1,3-Dichlorobenzene (1)Chloroacetyl Chloride (1.08)AlCl₃ (1.4)Methylene ChlorideReflux386
Industrial Protocol (Patent CN103613491A) [3]1,3-Dichlorobenzene (1)Chloroacetyl Chloride (~1.1-1.2)AlCl₃ (~1.7-2.0)None58-1004-7High (not specified)
Experimental Protocols

Method 1: Laboratory Scale Synthesis (High Yield) [1]

  • Reaction Setup: To a mixture of 1,3-dichlorobenzene (14.6 g, 0.1 mol) and anhydrous aluminum trichloride (21.3 g, 0.16 mol), add 2-chloroacetyl chloride (12.4 g, 0.11 mol) dropwise at room temperature. Control the rate of addition to maintain the reaction temperature below 30°C.

  • Reaction: Stir the mixture at 30°C for 3 hours.

  • Quenching: Carefully pour the reaction mixture into a mixture of ice and water (100 g) containing concentrated hydrochloric acid (5 mL).

  • Extraction: Extract the resulting dark brown oil with dichloromethane (3 x 40 mL).

  • Washing and Drying: Wash the combined organic layers with brine (40 mL) and dry over anhydrous sodium carbonate overnight.

  • Purification: Filter off the desiccant and concentrate the filtrate under reduced pressure to obtain a yellow solid. Recrystallize the solid from ethanol to yield this compound as a white solid (Yield: 93.1%).

Method 2: Industrial Scale Synthesis (Patent CN103613491A) [3]

  • Charging the Reactor: Add 450-550 parts by weight of 1,3-dichlorobenzene and 600-750 parts by weight of aluminum chloride to an acylation reactor.

  • Initial Heating: Raise the temperature of the materials to 58-62°C.

  • Acylation: Dropwise add 380-420 parts by weight of chloroacetyl chloride into the reactor over 2-4 hours, maintaining the temperature at 58-62°C.

  • Thermal Reaction: After the addition is complete, raise the temperature to 80-100°C and maintain for 2-3 hours.

  • Hydrolysis: Transfer the reaction liquid to a hydrolysis reactor containing 1800-2200 parts by weight of dilute hydrochloric acid. The hydrolysis temperature should not exceed 90°C. Let it stand for 30-40 minutes.

  • Workup and Purification: Extract the oil layer and rinse until the pH is 4-6. Transfer the oil phase to a distiller and perform negative pressure distillation. Dissolve the crude product in a solvent, crystallize, centrifuge, and dry to obtain the final product.

Alternative Historical Synthesis Route

An alternative, though less detailed in available literature, synthesis route for this compound starts from 2,4-dichloroaniline. This multi-step process involves diazotization of the aniline, followed by a Schiemann reaction to introduce a fluorine atom, and subsequent acylation. However, specific and complete experimental protocols with quantitative data for the synthesis of this compound via this route are not well-documented in readily available sources.

Role as a Chemical Intermediate

This compound is a valuable intermediate in the synthesis of a variety of agrochemicals, particularly fungicides and insecticides. Its chemical structure allows it to be a versatile building block for more complex molecules.

Synthetic Pathway to Agrochemicals

G This compound This compound Intermediate_A ω-Bromo-2,4-dichloroacetophenone This compound->Intermediate_A Bromination Intermediate_B ω-Chloro-2,4-dichloroacetophenone This compound->Intermediate_B Chlorination Fungicides Fungicides Intermediate_A->Fungicides e.g., Imazalil, Propiconazole Insecticides Insecticides Intermediate_B->Insecticides e.g., Chlorfenvinphos Herbicides Herbicides Intermediate_B->Herbicides e.g., Difenzoquat

Caption: Synthetic utility of this compound as a precursor to various agrochemicals.

References

A Comprehensive Technical Guide to 2,2',4'-Trichloroacetophenone: Natural Occurrence and Synthetic Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of 2,2',4'-trichloroacetophenone, a key chemical intermediate in the pharmaceutical and agrochemical industries. The document outlines its natural sourcing, primary synthetic routes, and detailed experimental protocols, supported by quantitative data and process visualizations.

Introduction and Physicochemical Properties

This compound (CAS No: 4252-78-2) is a halogenated organic compound belonging to the class of chlorinated acetophenones.[1] It presents as a white to off-white or light yellow crystalline solid with a faint aromatic odor.[2][3] Structurally, it is an acetophenone derivative with three chlorine atoms, which enhance its chemical reactivity and biological activity.[1][2] This compound is a versatile precursor for the synthesis of various organic molecules, including potent antifungal agents like isoconazole and miconazole, as well as several insecticides and herbicides.[4][5][6] Due to its chemical nature, it is considered toxic and requires careful handling in a laboratory or industrial setting.[2][7]

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₈H₅Cl₃O[1][3][4]
Molecular Weight 223.48 g/mol [4][5]
Appearance White to off-white crystalline solid[2][7]
Melting Point 47-54 °C[3]
Boiling Point 130-135 °C at 4 mm Hg[3]
Solubility in Water 60 mg/L at 20 °C[3][7]
CAS Number 4252-78-2[1][3][4]
IUPAC Name 2-chloro-1-(2,4-dichlorophenyl)ethanone[7]

Natural Sources

Extensive literature reviews indicate that there are no significant identified natural sources of this compound.[2] It is widely regarded as a synthetic compound, produced for specific applications in the chemical industry.[2] However, it can be formed in the environment as a primary transformation product from the degradation of the insecticide chlorfenvinphos in soil.[5]

Synthetic Routes

The predominant and most commercially viable method for synthesizing this compound is through the Friedel-Crafts acylation of 1,3-dichlorobenzene.[2][4] An alternative, though less commonly detailed, synthetic pathway involves the diazotization of 2,4-dichloroaniline.[2]

Primary Synthetic Route: Friedel-Crafts Acylation

The Friedel-Crafts acylation is an electrophilic aromatic substitution reaction that introduces an acyl group onto an aromatic ring.[8][9] In this synthesis, 1,3-dichlorobenzene reacts with chloroacetyl chloride in the presence of a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).[2][10] The catalyst activates the chloroacetyl chloride, forming a reactive acylium ion that then attacks the 1,3-dichlorobenzene ring to yield the final product.

G reactant1 1,3-Dichlorobenzene product This compound reactant1->product + reactant2 Chloroacetyl Chloride reactant2->product catalyst Anhydrous AlCl₃ (Lewis Acid) catalyst->product Catalyzes G cluster_0 Reaction Setup cluster_1 Acylation Reaction cluster_2 Work-up & Quenching cluster_3 Purification & Isolation A 1. Charge reactor with 1,3-dichlorobenzene and anhydrous AlCl₃. B 2. Heat mixture to 58-62°C. A->B C 3. Add chloroacetyl chloride dropwise over 2-4 hours, maintaining temperature. B->C D 4. Increase temperature to 80-100°C for 2-3 hours to complete reaction. C->D E 5. Cool and carefully pour reaction mixture into ice water with HCl. D->E F 6. Separate the organic and aqueous layers. E->F G 7. Wash organic layer with brine and dry over anhydrous sodium sulfate. F->G H 8. Concentrate under reduced pressure. G->H I 9. Recrystallize from ethanol or petroleum ether to yield pure product. H->I

References

Methodological & Application

Application Notes and Protocols: 2,2',4'-Trichloroacetophenone as a Versatile Reagent for Antifungal Agent Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2,2',4'-trichloroacetophenone as a key starting material for the synthesis of potent antifungal agents. The primary focus is on the synthesis of isoconazole, a well-established imidazole antifungal, with additional insights into the potential for creating other novel antifungal compounds. Detailed experimental protocols, quantitative antifungal activity data, and visualizations of the synthetic workflow and mechanism of action are provided to support research and development in the field of antifungal drug discovery.

Introduction

This compound is a chlorinated aromatic ketone that serves as a crucial building block in the synthesis of various biologically active compounds.[1][2] Its chemical structure, featuring a reactive α-chloro group and a dichlorinated phenyl ring, makes it an ideal precursor for the construction of diverse heterocyclic systems, particularly those with antifungal properties. The most notable application of this reagent is in the production of isoconazole, a broad-spectrum azole antifungal agent.[3][4][5][6][7] Azole antifungals are a major class of drugs that target the fungal cell membrane, leading to cell growth inhibition and death.[8]

Synthesis of this compound

The synthesis of this compound is typically achieved through a Friedel-Crafts acylation reaction.[3][4]

Experimental Protocol: Synthesis of this compound

Materials:

  • 1,3-Dichlorobenzene

  • Chloroacetyl chloride

  • Anhydrous aluminum chloride

  • Dichloromethane (DCM)

  • Ice

  • Concentrated hydrochloric acid

  • Brine solution

  • Anhydrous sodium carbonate or sodium sulfate

  • Ethanol or petroleum ether for recrystallization

Procedure:

  • To a stirred mixture of 1,3-dichlorobenzene and anhydrous aluminum chloride in dichloromethane, add chloroacetyl chloride dropwise at a controlled temperature (typically below 30°C).[3]

  • After the addition is complete, continue stirring the reaction mixture at room temperature or slightly elevated temperature (e.g., 30°C) for several hours to ensure the completion of the acylation reaction.[3]

  • Carefully quench the reaction by pouring the mixture into a beaker containing ice and a small amount of concentrated hydrochloric acid.[3]

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium carbonate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[3]

  • Purify the crude this compound by recrystallization from a suitable solvent such as ethanol or petroleum ether to yield a white to off-white crystalline solid.[3][4]

G reagent1 1,3-Dichlorobenzene intermediate Reaction Mixture reagent1->intermediate reagent2 Chloroacetyl Chloride reagent2->intermediate catalyst Anhydrous Aluminum Chloride catalyst->intermediate Catalyst solvent Dichloromethane solvent->intermediate Solvent workup Quenching & Extraction intermediate->workup Friedel-Crafts Acylation product This compound purification Recrystallization workup->purification purification->product

Figure 1. Synthesis workflow for this compound.

Synthesis of Isoconazole from this compound

Isoconazole is a potent imidazole antifungal agent synthesized from this compound. The synthesis involves a two-step process: reduction of the ketone to an alcohol, followed by etherification with an imidazole-containing moiety.

Experimental Protocol: Synthesis of Isoconazole

Step 1: Reduction of this compound

Materials:

  • This compound

  • Sodium borohydride (NaBH₄)

  • Methanol or Ethanol

  • Dichloromethane

  • Water

Procedure:

  • Dissolve this compound in methanol or ethanol.

  • Cool the solution in an ice bath.

  • Slowly add sodium borohydride in portions.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

  • Quench the reaction by adding water.

  • Extract the product with dichloromethane.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield 2-chloro-1-(2,4-dichlorophenyl)ethanol.

Step 2: Etherification and Imidazole Introduction

Materials:

  • 2-Chloro-1-(2,4-dichlorophenyl)ethanol

  • Imidazole

  • Sodium hydride (NaH) or another suitable base

  • 2,6-Dichlorobenzyl chloride

  • Anhydrous solvent (e.g., DMF or THF)

Procedure:

  • In a flask under an inert atmosphere, suspend sodium hydride in the anhydrous solvent.

  • Add a solution of imidazole in the solvent dropwise and stir until the evolution of hydrogen gas ceases.

  • To this solution, add a solution of 2-chloro-1-(2,4-dichlorophenyl)ethanol in the same solvent.

  • Stir the mixture, and then add 2,6-dichlorobenzyl chloride.

  • Heat the reaction mixture and monitor its progress by TLC.

  • After completion, cool the reaction and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry, and concentrate.

  • Purify the crude product by column chromatography to obtain isoconazole.

G start This compound step1 Reduction (e.g., NaBH4) start->step1 intermediate 2-Chloro-1-(2,4-dichlorophenyl)ethanol step1->intermediate step2 Etherification & Imidazole Reaction (Imidazole, NaH, 2,6-Dichlorobenzyl chloride) intermediate->step2 product Isoconazole step2->product

Figure 2. Synthetic pathway from this compound to isoconazole.

Mechanism of Action of Isoconazole

Isoconazole, like other azole antifungals, exerts its effect by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.[9][10][11] This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[9][10] The inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic methylated sterols, which disrupts the structure and function of the fungal cell membrane, ultimately leading to the inhibition of fungal growth and cell death.[9][10]

G cluster_fungal_cell Fungal Cell Lanosterol Lanosterol Enzyme Lanosterol 14α-demethylase (CYP51) Lanosterol->Enzyme Ergosterol Ergosterol Membrane Fungal Cell Membrane (Disrupted integrity) Enzyme->Ergosterol Biosynthesis Isoconazole Isoconazole Isoconazole->Inhibition Inhibition->Enzyme Inhibition

Figure 3. Mechanism of action of isoconazole on the ergosterol biosynthesis pathway.

Antifungal Activity

The antifungal activity of agents derived from this compound, such as isoconazole, is typically evaluated by determining the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following table summarizes representative MIC data for isavuconazole, a structurally related triazole antifungal, against common fungal pathogens. This data is illustrative of the potency expected from azole derivatives.

Fungal SpeciesAntifungal AgentMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference
Aspergillus fumigatusIsavuconazole≤0.015 - >812[12]
Aspergillus flavusIsavuconazole≤0.015 - 20.51[12]
Aspergillus nigerIsavuconazole≤0.015 - >824[12]
Aspergillus terreusIsavuconazole≤0.015 - 20.50.5[12]
Candida albicansIsavuconazole≤0.015 - 1≤0.0150.03[10]
Candida glabrataIsavuconazole≤0.015 - >80.252[10]
Candida parapsilosisIsavuconazole≤0.015 - 0.5≤0.0150.03[10]
Candida tropicalisIsavuconazole≤0.015 - 0.25≤0.0150.03[10]
Candida kruseiIsavuconazole≤0.015 - >80.251[10]

Note: MIC₅₀ and MIC₉₀ represent the MICs at which 50% and 90% of the isolates are inhibited, respectively.

Conclusion and Future Directions

This compound is a valuable and versatile starting material for the synthesis of antifungal agents, most notably isoconazole. The protocols and data presented here provide a solid foundation for researchers in the field of antifungal drug discovery. Future research could focus on the synthesis of novel derivatives by modifying the core structure derived from this compound. Exploration of different heterocyclic systems and substitution patterns on the phenyl ring could lead to the discovery of new antifungal candidates with improved potency, broader spectrum of activity, and reduced susceptibility to resistance mechanisms.

References

Synthesis of Isoconazole from 2,2',4'-Trichloroacetophenone: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of the antifungal agent isoconazole, commencing from the starting material 2,2',4'-Trichloroacetophenone. The described synthetic route encompasses a four-step process: reduction of the acetophenone, N-alkylation with imidazole, subsequent etherification, and final salt formation to yield isoconazole nitrate. This guide is intended to furnish researchers and drug development professionals with a comprehensive procedural framework, including reaction parameters, reagent specifications, and expected yields.

Introduction

Isoconazole is a broad-spectrum azole antifungal agent utilized in the treatment of superficial skin and vaginal infections.[1][2] Its mechanism of action involves the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane.[3] The synthesis of isoconazole can be efficiently achieved through a convergent pathway starting from this compound. The following protocols outline a robust method for this synthesis, offering practical guidance for laboratory-scale preparation.

Reaction Scheme

The overall synthetic pathway is illustrated below:

Step 1: Reduction of this compound C₈H₅Cl₃O → C₈H₇Cl₃O

Step 2: N-Alkylation of Imidazole C₈H₇Cl₃O + C₃H₄N₂ → C₁₁H₁₀Cl₂N₂O

Step 3: Etherification C₁₁H₁₀Cl₂N₂O + C₇H₅Cl₃ → C₁₈H₁₄Cl₄N₂O

Step 4: Salt Formation C₁₈H₁₄Cl₄N₂O + HNO₃ → C₁₈H₁₅Cl₄N₃O₄

Experimental Protocols

Step 1: Synthesis of 1-(2,4-dichlorophenyl)-2-chloroethanol

This initial step involves the reduction of the ketone functionality of this compound.

Materials:

  • This compound

  • Sodium borohydride (NaBH₄) or Aluminum Isopropylate

  • Methanol or Isopropanol

  • Tetrahydrofuran (THF) (optional, for aprotic conditions)

  • Calcium Chloride or Lanthanum Chloride (optional, to improve specificity)[3]

  • Hydrochloric acid (HCl), dilute solution

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Deionized water

Procedure: [4]

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 eq) in methanol or isopropanol.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add sodium borohydride (0.5-1.0 eq) portion-wise, maintaining the temperature below 10 °C. Alternatively, aluminum isopropylate (0.39 mol per 0.89 mol of acetophenone) can be used as the reducing agent in isopropanol, with the reaction heated to 75°C for 7 hours.[4]

  • After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cautiously quench the reaction by the slow addition of dilute hydrochloric acid until the pH is acidic.

  • Remove the organic solvent under reduced pressure.

  • Extract the aqueous residue with dichloromethane (3 x 50 mL).

  • Combine the organic extracts and wash with brine (2 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-(2,4-dichlorophenyl)-2-chloroethanol. The product can be purified further by column chromatography if necessary.

Step 2: Synthesis of 1-[2-(2,4-dichlorophenyl)-2-hydroxyethyl]imidazole

This step involves the N-alkylation of imidazole with the previously synthesized chloroethanol derivative.

Materials:

  • 1-(2,4-dichlorophenyl)-2-chloroethanol

  • Imidazole

  • Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF) or a two-phase system (e.g., Toluene/Water)

  • Phase-transfer catalyst (e.g., Triethyl benzyl ammonium chloride or Tetrabutylammonium bromide)[4][5]

  • Deionized water

  • Ethyl acetate

Procedure: [4][6]

  • To a reaction vessel, add 1-(2,4-dichlorophenyl)-2-chloroethanol (1.0 eq), imidazole (1.0-1.2 eq), and a suitable solvent (e.g., DMF or toluene).

  • Add a base such as sodium hydroxide or potassium carbonate (1.5-2.0 eq).

  • If using a two-phase system, add a phase-transfer catalyst (e.g., triethyl benzyl ammonium chloride, 0.07 mol per 0.89 mol of chloroethanol).[4]

  • Heat the reaction mixture to 40-80 °C and stir for 4-11 hours.[4] Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If using a two-phase system, separate the organic layer. If using DMF, add water to precipitate the product.

  • Extract the aqueous phase with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).[4]

Step 3: Synthesis of Isoconazole (1-[2-(2,4-dichlorophenyl)-2-[(2,6-dichlorobenzyl)oxy]ethyl]-1H-imidazole)

This is the etherification step to form the final isoconazole base.

Materials:

  • 1-[2-(2,4-dichlorophenyl)-2-hydroxyethyl]imidazole

  • 2,6-Dichlorobenzyl chloride

  • Sodium hydroxide (NaOH)

  • Toluene

  • Phase-transfer catalyst (e.g., Triethyl benzyl ammonium chloride)[4]

  • Deionized water

Procedure: [4]

  • In a reaction flask, dissolve 1-[2-(2,4-dichlorophenyl)-2-hydroxyethyl]imidazole (1.0 eq) in toluene.

  • Add a solution of sodium hydroxide (e.g., 280g in 360mL water for a large-scale reaction) and a phase-transfer catalyst (e.g., triethyl benzyl ammonium chloride, 15.5g).[4]

  • Add 2,6-dichlorobenzyl chloride (0.64 mol per batch).[4]

  • Heat the mixture to approximately 60 °C and stir vigorously for 4 hours.[4]

  • After the reaction is complete (monitored by TLC), cool the mixture and separate the organic layer.

  • Wash the organic layer with water (2 x 50 mL).

  • The resulting organic phase contains the isoconazole free base.

Step 4: Synthesis of Isoconazole Nitrate

The final step is the formation of the nitrate salt for stability and pharmaceutical use.

Materials:

  • Solution of Isoconazole in toluene (from Step 3)

  • Dilute Nitric Acid (HNO₃)

  • Ethanol (95%)

Procedure: [4]

  • To the toluene solution containing isoconazole, slowly add dilute nitric acid dropwise with stirring.

  • A precipitate of isoconazole nitrate will form.

  • Filter the solid and wash with a small amount of cold toluene.

  • Recrystallize the crude product from 95% ethanol to obtain pure, white crystals of isoconazole nitrate.

  • Dry the final product under vacuum.

Quantitative Data

The following table summarizes the reported yields for the synthesis of isoconazole nitrate starting from this compound.

Reaction StepStarting MaterialProductReported YieldReference
Overall Process This compoundIsoconazole Nitrate47.1% - 49.1%[4][7]

Note: Step-by-step yields are not consistently reported in the literature. The overall yield provides an indication of the efficiency of the entire synthetic sequence.

Visualizations

Experimental Workflow

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Reduction cluster_step2 Step 2: N-Alkylation cluster_step3 Step 3: Etherification cluster_step4 Step 4: Salt Formation A This compound B 1-(2,4-dichlorophenyl)- 2-chloroethanol A->B NaBH4 or Al(OiPr)3 C 1-[2-(2,4-dichlorophenyl)- 2-hydroxyethyl]imidazole B->C Imidazole, Base D Isoconazole (free base) C->D 2,6-Dichlorobenzyl chloride, Base E Isoconazole Nitrate D->E HNO3

Caption: Synthetic workflow for Isoconazole Nitrate.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

Mechanism_of_Action cluster_pathway Ergosterol Biosynthesis Pathway (Fungi) AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol Squalene->Lanosterol Enzyme Lanosterol 14α-demethylase (CYP51) Lanosterol->Enzyme Ergosterol Ergosterol Membrane Fungal Cell Membrane Ergosterol->Membrane Incorporation Isoconazole Isoconazole Isoconazole->Enzyme Inhibition Enzyme->Ergosterol

References

Application Notes and Protocols for the Synthesis of 2,2',4'-Trichloroacetophenone via Friedel-Crafts Acylation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2',4'-Trichloroacetophenone is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals, notably as a precursor for antifungal agents like isoconazole.[1][2] The compound is typically synthesized via a Friedel-Crafts acylation reaction, a fundamental method in organic chemistry for attaching an acyl group to an aromatic ring.[3][4] This protocol details the synthesis of this compound from 1,3-dichlorobenzene and chloroacetyl chloride, utilizing anhydrous aluminum chloride as a Lewis acid catalyst.[1][5][6] The reaction proceeds through an electrophilic aromatic substitution mechanism.[3]

Data Presentation

The following table summarizes the quantitative data from various reported protocols for the Friedel-Crafts acylation synthesis of this compound.

ParameterProtocol 1Protocol 2Protocol 3Protocol 4
Reactants
1,3-Dichlorobenzene1.0 mol (147 g)0.1 mol (14.6 g)450-550 parts by weight1.1-2.0 mol equivalent
Chloroacetyl Chloride1.0 mol (113 g)0.11 mol (12.4 g)380-420 parts by weight1.0 mol equivalent
Anhydrous Aluminum Chloride1.0 mol (133.3 g)0.16 mol (21.3 g)600-750 parts by weight1.1-2.0 mol equivalent
Reaction Conditions
SolventDichloromethane (750 mL)NoneNoneNot specified
TemperatureReflux< 30°C initially, then 30°C58-62°C initially, then 80-100°C40°C
Reaction Time3 hours3 hours2-4 hours addition, then 2-3 hours3-5 hours
Product Information
Yield86% (193 g)93.1%High92-93%
Physical FormOff-white solidWhite solidNot specifiedCrude product
Melting Point47-54 °C[2][7]--52-54 °C[8]
Boiling Point130-135 °C at 4 mmHg[2][7]---
Molecular Weight223.48 g/mol [1][2]223.48 g/mol 223.48 g/mol 223.48 g/mol
Reference ChemicalBook[2]ChemicalBook[1]CN103613491A[9]CN101863832A[8]

Experimental Protocol

This protocol is a comprehensive representation of the synthesis of this compound.

Materials:

  • 1,3-Dichlorobenzene (C₆H₄Cl₂)

  • Chloroacetyl chloride (ClCOCH₂Cl)

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (CH₂Cl₂) (optional, as a solvent)

  • Ice

  • Concentrated Hydrochloric Acid (HCl)

  • Dichloromethane or Ethyl Acetate (for extraction)

  • Anhydrous sodium sulfate (Na₂SO₄) or anhydrous sodium carbonate for drying

  • Ethanol or Petroleum Ether (for recrystallization)

Equipment:

  • Three-necked round-bottom flask

  • Stirrer (magnetic or mechanical)

  • Dropping funnel

  • Reflux condenser

  • Heating mantle or oil bath

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and flask

  • Vacuum pump

Procedure:

  • Reaction Setup: In a clean, dry three-necked flask equipped with a stirrer, dropping funnel, and reflux condenser, add 1,3-dichlorobenzene. If a solvent is used, add dichloromethane.[2]

  • Addition of Catalyst: Under stirring, carefully add anhydrous aluminum chloride to the flask in portions. The reaction is exothermic, so the addition should be controlled to maintain the desired temperature.

  • Addition of Acylating Agent: Slowly add chloroacetyl chloride dropwise from the dropping funnel to the reaction mixture.[1] The rate of addition should be controlled to keep the reaction temperature below 30°C.[1]

  • Reaction: After the addition is complete, stir the mixture at the specified temperature (e.g., 30°C or reflux) for the designated time (e.g., 3 hours).[1][2] The reaction mixture will typically turn into a dark brown oil.[1]

  • Quenching: After the reaction is complete, cool the mixture in an ice bath. Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and a small amount of concentrated hydrochloric acid to hydrolyze the aluminum chloride complex.[1][2]

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent like dichloromethane or ethyl acetate (3 x 40 mL).[1]

  • Washing: Combine the organic layers and wash them with brine (40 mL).[1]

  • Drying: Dry the organic layer over an anhydrous drying agent like sodium sulfate or sodium carbonate overnight.[1][2]

  • Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator under reduced pressure to obtain the crude product as a yellow solid.[1]

  • Purification: Purify the crude product by recrystallization from a suitable solvent such as ethanol or petroleum ether to yield this compound as a white to off-white solid.[1][2]

  • Drying of Final Product: Dry the purified crystals under vacuum.[2]

Visualizations

Reaction Mechanism: Friedel-Crafts Acylation

Friedel_Crafts_Acylation AcylChloride Chloroacetyl Chloride (R-CO-Cl) AcyliumIonComplex Acylium Ion-Catalyst Complex [R-C≡O]⁺[AlCl₄]⁻ AcylChloride->AcyliumIonComplex + AlCl₃ LewisAcid Aluminum Chloride (AlCl₃) LewisAcid->AcyliumIonComplex AromaticRing 1,3-Dichlorobenzene SigmaComplex Arenium Ion (Sigma Complex) AromaticRing->SigmaComplex AcyliumIonComplex->SigmaComplex + Aromatic Ring Product This compound SigmaComplex->Product - H⁺ CatalystRegen AlCl₃ Regenerated SigmaComplex->CatalystRegen + [AlCl₄]⁻ HCl HCl SigmaComplex->HCl CatalystRegen->LewisAcid Recycled

Caption: Mechanism of the Friedel-Crafts acylation reaction.

Experimental Workflow

experimental_workflow start Start reactants Mix 1,3-Dichlorobenzene and Anhydrous AlCl₃ start->reactants addition Add Chloroacetyl Chloride Dropwise (<30°C) reactants->addition reaction Stir at Reaction Temperature (e.g., 30°C, 3h) addition->reaction quench Quench in Ice/HCl Mixture reaction->quench extraction Extract with Organic Solvent quench->extraction wash Wash Organic Layer with Brine extraction->wash dry Dry with Anhydrous Na₂SO₄ wash->dry evaporate Remove Solvent via Rotary Evaporation dry->evaporate recrystallize Recrystallize from Ethanol or Petroleum Ether evaporate->recrystallize product This compound (White Solid) recrystallize->product

Caption: Experimental workflow for the synthesis of this compound.

References

Application Note: HPLC Analysis of 2,2',4'-Trichloroacetophenone

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2,2',4'-Trichloroacetophenone. The described protocol is suitable for researchers, scientists, and professionals involved in drug development and quality control. The method utilizes a reverse-phase C18 column with a simple isocratic mobile phase, providing excellent separation and quantification. This document provides comprehensive experimental protocols, system suitability parameters, and illustrative performance data.

Introduction

This compound is a halogenated aromatic ketone that serves as a key intermediate in the synthesis of various chemical and pharmaceutical compounds.[1] Accurate and precise quantification of this compound is crucial for ensuring the quality and purity of starting materials and final products. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for this purpose due to its high resolution, sensitivity, and specificity.[2] This application note presents a detailed HPLC method for the analysis of this compound.

Experimental Protocols

Instrumentation and Materials

  • HPLC System: A standard HPLC system equipped with a UV detector, pump, autosampler, and column oven.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Solvents: HPLC grade acetonitrile and water. Phosphoric acid (analytical grade).

  • Standard: this compound reference standard (>98% purity).

  • Sample Preparation: 0.45 µm syringe filters, volumetric flasks, pipettes, and vials.

Chromatographic Conditions

A reverse-phase HPLC method with simple isocratic conditions is employed for the analysis.[3]

ParameterCondition
Mobile Phase Acetonitrile : Water : Phosphoric Acid (60:40:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Run Time 10 minutes

Preparation of Standard Solutions

  • Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation

  • Accurately weigh a sample containing this compound and transfer it to a volumetric flask.

  • Add a portion of the mobile phase and sonicate for 15 minutes to ensure complete dissolution.

  • Dilute to the final volume with the mobile phase to achieve a theoretical concentration within the calibration range.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.[2][4]

Illustrative Method Validation Data

The following data is for illustrative purposes to demonstrate the expected performance of the method.

System Suitability

ParameterAcceptance CriteriaIllustrative Result
Tailing Factor (T) T ≤ 2.01.2
Theoretical Plates (N) N ≥ 20006500
Relative Standard Deviation (RSD) of Peak Area (n=6) RSD ≤ 2.0%0.8%

Linearity

Concentration Range (µg/mL)Correlation Coefficient (r²)
1 - 1000.9995

Limit of Detection (LOD) and Limit of Quantification (LOQ)

ParameterIllustrative Value (µg/mL)
LOD 0.1
LOQ 0.3

Precision

Concentration (µg/mL)Intra-day RSD (%) (n=6)Inter-day RSD (%) (n=6)
101.51.8
500.91.2
900.71.0

Accuracy (Recovery)

Spiked Concentration (µg/mL)Measured Concentration (µg/mL)Recovery (%)
2019.899.0
5050.5101.0
8079.699.5

Experimental Workflow Diagram

HPLC_Workflow cluster_hplc HPLC Analysis prep Sample and Standard Preparation dissolve Dissolve in Mobile Phase prep->dissolve sonicate Sonicate for 15 minutes dissolve->sonicate dilute Dilute to Final Concentration sonicate->dilute filter Filter through 0.45 µm Syringe Filter dilute->filter injection Inject Sample filter->injection Transfer to HPLC Vial hplc_system HPLC System separation Chromatographic Separation (C18 Column) injection->separation injection->separation detection UV Detection at 254 nm separation->detection data_analysis Data Acquisition and Analysis detection->data_analysis results Quantitative Results data_analysis->results

Caption: Workflow for the HPLC analysis of this compound.

The HPLC method described in this application note is a simple, precise, accurate, and reliable technique for the quantitative analysis of this compound. The provided experimental protocol and illustrative data demonstrate the suitability of this method for routine quality control and research applications in the pharmaceutical and chemical industries. Proper sample preparation, including dissolution and filtration, is critical for obtaining accurate and reproducible results.

References

Application Notes and Protocols for the Recrystallization and Purification of 2,2',4'-Trichloroacetophenone

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,2',4'-Trichloroacetophenone is a halogenated organic compound that serves as a key intermediate in the synthesis of various pharmaceuticals, including antifungal agents like isoconazole and miconazole nitrate, as well as in the production of dyes and agrochemicals.[1][2][3][4] Given its role as a precursor, the purity of this compound is critical to ensure the quality and efficacy of the final products. Recrystallization is a fundamental and effective technique for the purification of this solid compound.[4] This document provides a detailed protocol for the recrystallization and purification of this compound, including its physicochemical properties and necessary safety precautions.

Physicochemical and Safety Data

A summary of the key quantitative data for this compound is presented in the table below.

PropertyValueReferences
Molecular Formula C₈H₅Cl₃O[1][2][5]
Molecular Weight 223.48 g/mol [5]
Appearance Off-white to yellow crystalline solid[1][3][5]
Melting Point 47-54 °C (117-129 °F)[2][3]
Boiling Point 130-135 °C at 4 mmHg[2][3]
Water Solubility < 1 mg/mL at 20 °C (68 °F)[1][5]
Flash Point > 110 °C (> 230 °F)
CAS Number 4252-78-2[2][5]

Safety Precautions: this compound is toxic if swallowed, harmful in contact with skin, and may cause respiratory irritation.[5][6] It is known to cause severe skin irritation and serious eye damage, and may cause an allergic skin reaction.[5][6] It is incompatible with strong oxidizing agents and strong bases.[3][5] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn at all times.[6][7] All procedures should be carried out in a well-ventilated fume hood.[6][7]

Experimental Protocol: Recrystallization of this compound

This protocol outlines the single-solvent recrystallization method using ethanol, which has been reported as an effective solvent for purifying this compound.[4]

Materials and Equipment:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Erlenmeyer flasks

  • Hot plate with stirring capability

  • Magnetic stir bar

  • Buchner funnel and flask

  • Filter paper

  • Spatula

  • Glass rod

  • Ice bath

  • Vacuum oven or desiccator

Procedure:

  • Solvent Selection and Dissolution:

    • Place the crude this compound solid into an Erlenmeyer flask of an appropriate size.

    • Add a minimal amount of ethanol to the flask, just enough to cover the solid.

    • Gently heat the mixture on a hot plate with stirring. Add more ethanol in small portions until the solid completely dissolves. Avoid adding an excess of solvent to ensure a good yield upon crystallization.

  • Hot Filtration (Optional):

    • If insoluble impurities are present in the hot solution, perform a hot filtration.

    • Preheat a second Erlenmeyer flask and a funnel with a fluted filter paper by placing them on the hot plate.

    • Pour the hot solution through the preheated funnel to remove the insoluble impurities. This step should be done quickly to prevent premature crystallization.

  • Crystallization:

    • Remove the flask containing the clear solution from the heat and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once the flask has reached room temperature, place it in an ice bath to maximize the precipitation of the purified product.

  • Isolation and Washing of Crystals:

    • Set up a Buchner funnel with a piece of filter paper that fits snugly and wet the paper with a small amount of cold ethanol.

    • Collect the crystals by vacuum filtration.

    • Wash the collected crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying:

    • Dry the purified crystals by leaving them on the filter paper under vacuum for a period of time.

    • For complete drying, transfer the crystals to a watch glass and place them in a vacuum oven at a low temperature or in a desiccator.

  • Purity Assessment:

    • Determine the melting point of the dried crystals. A sharp melting point close to the literature value indicates high purity.

    • Further analysis can be performed using techniques such as TLC, HPLC, or NMR spectroscopy if required.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the recrystallization and purification protocol for this compound.

Recrystallization_Workflow Workflow for Recrystallization of this compound start Start with Crude This compound dissolution Dissolve in Minimal Hot Ethanol start->dissolution hot_filtration Hot Filtration (if necessary) dissolution->hot_filtration cooling Slow Cooling to Room Temperature hot_filtration->cooling Clear Solution ice_bath Cool in Ice Bath cooling->ice_bath filtration Vacuum Filtration ice_bath->filtration washing Wash with Cold Ethanol filtration->washing drying Dry Crystals (Vacuum Oven/Desiccator) washing->drying end Pure this compound drying->end

Caption: Recrystallization and purification workflow.

References

Application of 2,2',4'-Trichloroacetophenone in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

2,2',4'-Trichloroacetophenone is a versatile chemical intermediate widely utilized in the synthesis of a variety of agrochemicals, including fungicides, insecticides, and herbicides.[1][2] Its trifunctional nature, featuring a reactive α-chloro ketone and a dichlorinated phenyl ring, allows for diverse chemical modifications, leading to the creation of complex active ingredients.

This document provides an overview of the application of this compound in the synthesis of several key agrochemicals, including detailed experimental protocols for their synthesis, quantitative data, and diagrams of their modes of action. The agrochemicals discussed are:

  • Fungicides: Imazalil and Propiconazole

  • Insecticide: Chlorfenvinphos

  • Herbicide: Difenzoquat

The synthetic pathways outlined below often commence with precursors or closely related analogues of this compound, such as 2,4-dichloroacetophenone. These precursors are readily synthesized from common starting materials.

Data Presentation

The following tables summarize the quantitative data for the synthesis of the target agrochemicals.

Table 1: Synthesis of Agrochemicals from this compound and its Precursors

AgrochemicalStarting MaterialKey Reaction StepsOverall Yield (%)Purity (%)Reference
Propiconazole2,4-DichloroacetophenoneCyclization, Bromination, Condensation~45 (for the final step)>98[3][4][5][6]
Chlorfenvinphos2,2,2',4'-TetrachloroacetophenonePerkow ReactionNot specified>92 (technical grade)[7]
Imazalil2-(2-(4-chlorophenyl)-1,3-dioxolan-2-yl]ethyl]imidazoleNucleophilic SubstitutionNot specifiedNot specified[8]
DifenzoquatNot specifiedNot specifiedNot specifiedNot specified

Table 2: Biological Activity of Synthesized Agrochemicals

AgrochemicalTypeTarget Organism(s)Biological Activity MetricValueReference
ImazalilFungicidePenicillium, Gloeosporium, Phomopsis, Fusarium, Helminthosporium spp.Not specifiedNot specified[7]
PropiconazoleFungicidePowdery mildew, rustsNot specifiedNot specified
ChlorfenvinphosInsecticideRoot flies, rootworms, ticks, mitesLD50 (rat, oral)9.7 mg/kg
DifenzoquatHerbicideWild oats (Avena fatua)Not specifiedNot specified

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the Friedel-Crafts acylation of 1,3-dichlorobenzene with chloroacetyl chloride.[9][10]

Procedure:

  • To a stirred mixture of 1,3-dichlorobenzene (1.0 eq) and anhydrous aluminum trichloride (1.6 eq), add 2-chloroacetyl chloride (1.1 eq) dropwise at a temperature not exceeding 30°C.[9]

  • Stir the mixture at 30°C for 3 hours.[9]

  • Carefully pour the reaction mixture into a mixture of ice and water containing concentrated hydrochloric acid.[9]

  • Extract the resulting oil with dichloromethane.[9]

  • Wash the combined organic layers with brine, dry over anhydrous sodium carbonate, and concentrate under reduced pressure.[9]

  • Purify the crude product by recrystallization from ethanol to yield this compound as a white solid (Yield: 93.1%).[9]

Synthesis of Propiconazole (from 2,4-Dichloroacetophenone)

The synthesis of propiconazole from the related precursor 2,4-dichloroacetophenone involves a three-step process.[4][5]

Step 1: Cyclization to form 2-(2,4-dichlorophenyl)-2-methyl-4-propyl-1,3-dioxolane

  • Reflux a mixture of 2,4-dichloroacetophenone (1.0 eq) and 1,2-pentanediol (1.07-1.20 eq) in benzene with a catalytic amount of a solid heteropoly acid.[4]

  • Remove water azeotropically.

  • After the reaction is complete, filter to recover the catalyst. The filtrate containing the cyclized product is used in the next step.

Step 2: Bromination to form 2-(bromomethyl)-2-(2,4-dichlorophenyl)-4-propyl-1,3-dioxolane

  • To the solution from Step 1, add bromine dropwise at 36-37°C.[6]

  • After the addition is complete, stir the mixture for 1.5-2 hours.[6]

  • Remove the solvent to obtain the bromide (Yield: >98%).[6]

Step 3: Condensation with 1,2,4-Triazole to form Propiconazole

  • Heat a mixture of the bromide from Step 2 (1.0 eq), 1,2,4-triazole (1.2-1.5 eq), and potassium carbonate (1.2-1.5 eq) in a suitable solvent.

  • The reaction yields propiconazole. A reported yield for a similar nucleophilic substitution is 45%.[3]

Synthesis of Chlorfenvinphos (via Perkow Reaction)

Chlorfenvinphos is synthesized via the Perkow reaction, where a trialkyl phosphite reacts with a haloketone. In this case, the starting material is 2,2,2',4'-tetrachloroacetophenone, a more chlorinated derivative of this compound.[7][11]

General Procedure for the Perkow Reaction:

  • React 2,2,2',4'-tetrachloroacetophenone with triethyl phosphite.[7]

  • The reaction involves the initial attack of the phosphite on the carbonyl carbon, followed by rearrangement and elimination of an alkyl halide to form the enol phosphate, which is chlorfenvinphos.[11]

Synthesis of Imazalil (from a Dioxolane Intermediate)

The synthesis of imazalil can be achieved from a dioxolane intermediate, which is in turn synthesized from a derivative of this compound.

Step 1: Synthesis of 2-(2-chloroethyl)-2-(4-chlorophenyl)-1,3-dioxolane

  • This intermediate can be prepared from β,p-dichloropropiophenone, a related chloroacetophenone derivative.[8]

Step 2: Synthesis of Imazalil

  • Heat a mixture of 2-(2-chloroethyl)-2-(4-chlorophenyl)-1,3-dioxolane and imidazole in acetonitrile at 100°C for 24 hours.[8]

  • Remove the solvent and add water and ether.

  • Collect the precipitated white solid, which is imazalil, by filtration.[8]

Signaling Pathways and Mechanisms of Action

Imazalil: Inhibition of Ergosterol Biosynthesis

Imazalil is a systemic fungicide that inhibits the biosynthesis of ergosterol, a crucial component of fungal cell membranes. Specifically, it inhibits the enzyme 14α-demethylase, which is involved in the conversion of lanosterol to ergosterol. This disruption of the cell membrane leads to increased permeability and ultimately, cell death.

Imazalil_MoA Imazalil Imazalil Demethylase 14α-Demethylase Imazalil->Demethylase Inhibits Lanosterol Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Conversion catalyzed by 14α-Demethylase CellMembrane Fungal Cell Membrane Integrity Ergosterol->CellMembrane Maintains CellDeath Fungal Cell Death CellMembrane->CellDeath Disruption leads to

Caption: Mechanism of action of the fungicide Imazalil.

Chlorfenvinphos: Acetylcholinesterase Inhibition

Chlorfenvinphos is an organophosphate insecticide that acts as an irreversible inhibitor of the enzyme acetylcholinesterase (AChE). AChE is responsible for breaking down the neurotransmitter acetylcholine in the synaptic cleft. Inhibition of AChE leads to an accumulation of acetylcholine, causing continuous nerve stimulation, paralysis, and ultimately death of the insect.[12]

Chlorfenvinphos_MoA Chlorfenvinphos Chlorfenvinphos AChE Acetylcholinesterase (AChE) Chlorfenvinphos->AChE Irreversibly Inhibits ACh Acetylcholine (ACh) AChE->ACh Breaks down SynapticCleft Synaptic Cleft ACh->SynapticCleft Released into NerveImpulse Continuous Nerve Impulse Transmission SynapticCleft->NerveImpulse Accumulation of ACh leads to Paralysis Paralysis and Death NerveImpulse->Paralysis

Caption: Mechanism of action of the insecticide Chlorfenvinphos.

Difenzoquat: Cell Membrane Disruption

Difenzoquat is a contact herbicide that acts by rapidly destroying cell membranes. While its exact molecular target is not fully elucidated, it is believed to interfere with the integrity of the plasma membrane, leading to leakage of cellular contents and rapid desiccation of plant tissues.

Difenzoquat_MoA Difenzoquat Difenzoquat CellMembrane Plant Cell Membrane Difenzoquat->CellMembrane Interacts with MembraneIntegrity Loss of Membrane Integrity CellMembrane->MembraneIntegrity Leads to CellLeakage Cellular Leakage MembraneIntegrity->CellLeakage Desiccation Tissue Desiccation and Necrosis CellLeakage->Desiccation

Caption: Mechanism of action of the herbicide Difenzoquat.

References

Application Notes and Protocols: 2,2',4'-Trichloroacetophenone as a Precursor for Insecticides and Herbicides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of 2,2',4'-trichloroacetophenone as a key intermediate in the synthesis of agrochemicals, specifically the insecticide chlorfenvinphos and the herbicide difenzoquat. This document includes experimental protocols, quantitative data on product efficacy, and diagrams illustrating the synthetic pathways.

Introduction

This compound is a halogenated aromatic ketone that serves as a versatile precursor in organic synthesis.[1][2] Its reactivity, stemming from the presence of chlorine atoms on the phenyl ring and the acetyl group, makes it a valuable starting material for the production of various agrochemicals.[1] This document focuses on its application in the synthesis of chlorfenvinphos, an organophosphate insecticide, and difenzoquat, a pyrazole herbicide.

Synthesis of this compound

A common and efficient method for the synthesis of this compound is the Friedel-Crafts acylation of 1,3-dichlorobenzene with chloroacetyl chloride using aluminum chloride as a catalyst.[3][4]

Experimental Protocol: Synthesis of this compound[3][4]

Materials:

  • 1,3-Dichlorobenzene

  • Chloroacetyl chloride

  • Anhydrous aluminum trichloride (AlCl₃)

  • Dichloromethane (CH₂Cl₂)

  • Ice

  • Concentrated hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium carbonate (Na₂CO₃) or anhydrous sodium sulfate (Na₂SO₄)

  • Ethanol or petroleum ether for recrystallization

Procedure:

  • In a three-necked flask equipped with a stirrer, dropping funnel, and reflux condenser, add 1,3-dichlorobenzene and dichloromethane.

  • Cool the mixture in an ice bath and slowly add anhydrous aluminum trichloride in portions with stirring.

  • Once the addition of AlCl₃ is complete, add chloroacetyl chloride dropwise from the dropping funnel, maintaining the reaction temperature below 30°C.

  • After the addition of chloroacetyl chloride, continue stirring at room temperature for 3 hours.

  • Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to quench the reaction.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash with water, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium carbonate or sodium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Recrystallize the crude product from ethanol or petroleum ether to obtain pure this compound as a white to off-white solid.

Application in Insecticide Synthesis: Chlorfenvinphos

This compound is a precursor to the organophosphate insecticide chlorfenvinphos. The synthesis involves an initial α-chlorination to form 2,2,2',4'-tetrachloroacetophenone, which then undergoes a Perkow reaction with triethyl phosphite.[5]

Synthesis of Chlorfenvinphos

Step 1: α-Chlorination of this compound

The α-position of the ketone is chlorinated to yield 2,2,2',4'-tetrachloroacetophenone. This can be achieved using various chlorinating agents. A general method using acetyl chloride and a catalytic amount of ceric ammonium nitrate (CAN) is described below.[2]

Experimental Protocol: α-Chlorination [2]

  • To a solution of this compound in acetonitrile, add a catalytic amount of ceric ammonium nitrate.

  • Add acetyl chloride to the mixture and stir at room temperature for 4-7 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 2,2,2',4'-tetrachloroacetophenone.

Step 2: Perkow Reaction to form Chlorfenvinphos

The tetrachlorinated intermediate reacts with triethyl phosphite in a Perkow reaction to form the enol phosphate, chlorfenvinphos.[5][6]

Experimental Protocol: Perkow Reaction [5]

  • Dissolve 2,2,2',4'-tetrachloroacetophenone in a suitable solvent such as toluene or benzene.

  • Add triethyl phosphite dropwise to the solution at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

  • The resulting crude chlorfenvinphos can be purified by vacuum distillation or chromatography.

Efficacy of Chlorfenvinphos

Chlorfenvinphos is a potent insecticide that acts as a cholinesterase inhibitor.[5][7] Its toxicity varies significantly across different species.

Table 1: Acute Oral Toxicity of Chlorfenvinphos

SpeciesLD₅₀ (mg/kg)Reference(s)
Rat (male)9.6 - 39[5][8]
Rat (female)10.2 (on low-protein diet)[8]
Rabbit300 - 4,700[5][6]
Dog>5,000 - >12,000[5][6]
Mouse100 - 200[6]

Synthesis Pathway of Chlorfenvinphos

Chlorfenvinphos_Synthesis start This compound intermediate 2,2,2',4'-Tetrachloroacetophenone start->intermediate  α-Chlorination (e.g., AcCl, cat. CAN) final Chlorfenvinphos intermediate->final  Perkow Reaction (P(OEt)₃)

Caption: Synthesis of Chlorfenvinphos from this compound.

Application in Herbicide Synthesis: Difenzoquat

This compound can also serve as a starting material for the synthesis of the selective post-emergence herbicide difenzoquat, which is used to control wild oats (Avena fatua) in cereal crops.[9][10] The synthesis likely proceeds through the formation of a 1,3-diketone intermediate, followed by cyclization with a substituted hydrazine.

Proposed Synthesis of Difenzoquat

Step 1: Formation of a 1,3-Diketone

A plausible route involves the Claisen condensation of this compound with an appropriate ester, such as ethyl benzoate, in the presence of a strong base to form a 1,3-diketone.[11][12]

Experimental Protocol: 1,3-Diketone Synthesis (General) [13]

  • Prepare a solution of a strong base (e.g., sodium hydride or lithium diisopropylamide) in an anhydrous solvent (e.g., tetrahydrofuran or toluene) under an inert atmosphere.

  • Add this compound dropwise to the base at a low temperature (e.g., 0°C or -78°C).

  • After stirring for a period to allow for enolate formation, add the ester (e.g., ethyl benzoate) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with an acidic solution (e.g., dilute HCl) and extract the product with an organic solvent.

  • Wash the organic layer, dry, and concentrate to yield the crude 1,3-diketone, which can be purified by chromatography or recrystallization.

Step 2: Pyrazole Formation

The resulting 1,3-diketone can then be cyclized with a substituted hydrazine, such as methylhydrazine, to form the pyrazole core of difenzoquat.[14] The final step would involve methylation to obtain the quaternary ammonium salt.

Experimental Protocol: Pyrazole Synthesis (General) [14]

  • Dissolve the 1,3-diketone in a suitable solvent, such as ethanol or acetic acid.

  • Add methylhydrazine to the solution.

  • Heat the mixture to reflux for several hours, monitoring the reaction by TLC.

  • After cooling, remove the solvent under reduced pressure.

  • The crude pyrazole can be purified by recrystallization or column chromatography.

  • The final quaternization can be achieved by reacting the pyrazole with a methylating agent like dimethyl sulfate.

Efficacy of Difenzoquat

Difenzoquat is effective for the post-emergence control of wild oats (Avena fatua) in barley and wheat.[10][15] Its phytotoxicity is influenced by environmental factors such as temperature and humidity.[10][15]

Table 2: Efficacy of Difenzoquat against Wild Oat (Avena fatua)

ParameterObservationReference(s)
Application StageGreater control at the five-leaf stage compared to earlier stages.[10]
Environmental FactorsEfficacy increases with adequate soil moisture, fertility, warm temperatures, and high humidity.[10]
RainfallA simulated rainfall of 0.25 mm within 30 minutes or 1 mm within 4 hours of application can reduce control.[10]
Control RateEfficacy in field studies has been reported to be in the range of 60-85%.[16][17]

Proposed Synthesis Pathway of Difenzoquat

Difenzoquat_Synthesis start This compound diketone 1,3-Diketone Intermediate start->diketone  Claisen Condensation (e.g., Ethyl benzoate, Base) pyrazole Pyrazole Intermediate diketone->pyrazole  Cyclization (Methylhydrazine) final Difenzoquat pyrazole->final  Methylation (e.g., Dimethyl sulfate)

Caption: Proposed Synthesis of Difenzoquat from this compound.

Safety Precautions

This compound and its derivatives, as well as the final insecticide and herbicide products, are hazardous chemicals. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. Refer to the Safety Data Sheets (SDS) for each compound for specific handling and disposal instructions.

Conclusion

This compound is a valuable and versatile precursor for the synthesis of important agrochemicals. The protocols and data presented here provide a foundation for researchers in the fields of pesticide and herbicide development to utilize this compound in the synthesis of chlorfenvinphos, difenzoquat, and potentially other novel active ingredients. Further optimization of the described synthetic routes may lead to more efficient and sustainable production methods.

References

Application Notes and Protocols for the Quantification of 2,2',4'-Trichloroacetophenone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of 2,2',4'-Trichloroacetophenone, a key reagent in various synthetic processes. The following protocols for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are presented as robust starting points for method development and validation.

High-Performance Liquid Chromatography (HPLC) Method

This method is suitable for the quantification of this compound in process samples and for purity assessment.

Instrumentation and Conditions

A standard HPLC system equipped with a UV detector is recommended.

ParameterRecommended Setting
HPLC Column Newcrom R1, C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile (MeCN) and Water (H₂O) with an acid modifier. For UV detection, 0.1% Phosphoric Acid can be used. For LC-MS compatibility, 0.1% Formic Acid is recommended.[1]
Elution Mode Isocratic or Gradient. A starting point could be a 60:40 (v/v) ratio of MeCN:H₂O.
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detector UV-Vis Detector
Detection Wavelength 254 nm (based on the aromatic structure)
Run Time Approximately 10-15 minutes
Experimental Protocol: HPLC Analysis
  • Standard Preparation:

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in acetonitrile.

    • Perform serial dilutions to prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µg/mL).

  • Sample Preparation:

    • Dissolve the sample containing this compound in the mobile phase.

    • Filter the sample through a 0.45 µm syringe filter prior to injection to remove any particulate matter.

  • Chromatographic Analysis:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject the calibration standards, starting with the lowest concentration.

    • Inject the prepared samples.

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of this compound in the samples from the calibration curve.

Method Validation Parameters (Typical)

The following table summarizes typical performance characteristics that should be established during method validation.

ParameterTypical Value
Linearity (R²) > 0.999
Limit of Detection (LOD) 0.01 - 0.1 µg/mL
Limit of Quantification (LOQ) 0.03 - 0.3 µg/mL
Accuracy (% Recovery) 95 - 105%
Precision (% RSD) < 2%

Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification Standard_Prep Standard Preparation HPLC_System HPLC System Equilibration Standard_Prep->HPLC_System Sample_Prep Sample Preparation Sample_Prep->HPLC_System Injection Inject Standards & Samples HPLC_System->Injection Data_Acquisition Data Acquisition Injection->Data_Acquisition Calibration_Curve Calibration Curve Generation Data_Acquisition->Calibration_Curve Concentration_Calc Calculate Concentration Calibration_Curve->Concentration_Calc

Caption: Workflow for the quantitative analysis of this compound by HPLC.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS provides high selectivity and sensitivity, making it suitable for the analysis of this compound in complex matrices and at trace levels.

Instrumentation and Conditions
ParameterRecommended Setting
GC Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium at a constant flow of 1.0 mL/min
Inlet Temperature 250°C
Injection Mode Splitless (or split, depending on concentration)
Injection Volume 1 µL
Oven Temperature Program Initial temperature of 80°C, hold for 1 minute, ramp to 280°C at 15°C/min, hold for 5 minutes.
MS Transfer Line Temp. 280°C
Ion Source Temperature 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)
Monitored Ions (m/z) 173 (Quantifier), 175, 145 (Qualifiers)
Experimental Protocol: GC-MS Analysis
  • Standard Preparation:

    • Prepare a stock solution of this compound (e.g., 100 µg/mL) in a suitable solvent such as ethyl acetate or hexane.

    • Prepare a series of calibration standards by serial dilution (e.g., 0.01, 0.05, 0.1, 0.5, 1, 5 µg/mL).

  • Sample Preparation (Liquid-Liquid Extraction Example):

    • For aqueous samples, adjust the pH to neutral.

    • To 10 mL of the sample, add 5 mL of a suitable extraction solvent (e.g., ethyl acetate).

    • Vortex for 2 minutes and centrifuge to separate the layers.

    • Carefully transfer the organic (upper) layer to a clean vial.

    • Repeat the extraction process twice more and combine the organic extracts.

    • Evaporate the solvent under a gentle stream of nitrogen and reconstitute the residue in a known volume of the initial solvent (e.g., 1 mL).

  • GC-MS Analysis:

    • Perform a solvent blank injection to ensure system cleanliness.

    • Inject the calibration standards to establish the calibration curve.

    • Inject the prepared samples.

    • Quantify the this compound in the samples based on the peak area of the quantifier ion and the calibration curve.

Method Validation Parameters (Typical)
ParameterTypical Value
Linearity (R²) > 0.995
Limit of Detection (LOD) 1 - 10 ng/mL
Limit of Quantification (LOQ) 3 - 30 ng/mL
Accuracy (% Recovery) 85 - 115%
Precision (% RSD) < 15%

Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification Standard_Prep Standard Preparation GCMS_System GC-MS System Setup Standard_Prep->GCMS_System Sample_Extraction Sample Extraction (LLE/SPE) Sample_Extraction->GCMS_System Injection Inject Standards & Samples GCMS_System->Injection Data_Acquisition Data Acquisition (SIM Mode) Injection->Data_Acquisition Calibration_Curve Calibration Curve Generation Data_Acquisition->Calibration_Curve Concentration_Calc Calculate Concentration Calibration_Curve->Concentration_Calc

Caption: Workflow for the quantitative analysis of this compound by GC-MS.

References

Application Notes and Protocols: 2,2',4'-Trichloroacetophenone as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2',4'-Trichloroacetophenone is a halogenated aromatic ketone that serves as a pivotal starting material and key intermediate in the synthesis of a wide array of biologically active molecules. Its chemical structure, featuring a reactive α-chloro ketone and a dichlorinated phenyl ring, makes it a versatile precursor for constructing complex heterocyclic systems. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of prominent antifungal agents, highlighting its significance in medicinal chemistry and drug development.

Key Applications

The primary application of this compound lies in the synthesis of imidazole-based antifungal drugs. These compounds are known to inhibit the fungal enzyme cytochrome P450 14α-demethylase, which is essential for the biosynthesis of ergosterol, a vital component of fungal cell membranes. Disruption of ergosterol synthesis leads to increased membrane permeability and ultimately, fungal cell death.

Notable antifungal agents synthesized from this compound include:

  • Isoconazole: A broad-spectrum antifungal agent.

  • Miconazole: Commonly used in topical formulations.

  • Sertaconazole: Known for its broad-spectrum activity against yeasts and dermatophytes.

Experimental Protocols

Protocol 1: Synthesis of this compound (Friedel-Crafts Acylation)

This protocol describes the synthesis of the title compound from 1,3-dichlorobenzene and chloroacetyl chloride via a Friedel-Crafts acylation reaction.[1][2][3]

Materials:

  • 1,3-Dichlorobenzene

  • Chloroacetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM) or Methylene chloride

  • Ice

  • Concentrated hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Petroleum ether or Ethanol for recrystallization

Procedure:

  • To a stirred mixture of 1,3-dichlorobenzene (e.g., 14.6 g, 0.1 mol) and anhydrous aluminum chloride (e.g., 21.3 g, 0.16 mol), add 2-chloroacetyl chloride (e.g., 12.4 g, 0.11 mol) dropwise at a controlled rate to maintain the reaction temperature below 30°C.[1]

  • Stir the mixture at 30°C for 3 hours.[1] Alternatively, the reaction can be heated to reflux for 3 hours.[3]

  • Carefully pour the reaction mixture into a mixture of ice and water containing a small amount of concentrated hydrochloric acid.[1][3]

  • Extract the aqueous layer with dichloromethane (3 x 40 mL).[1]

  • Combine the organic layers and wash sequentially with deionized water and saturated sodium bicarbonate solution to remove acidic impurities.[3]

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting solid by recrystallization from ethanol or petroleum ether to yield this compound as a white to off-white solid.[1][3] A yield of up to 93.1% has been reported.[1]

Protocol 2: Synthesis of 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone

This protocol details the N-alkylation of imidazole with this compound to form a key precursor for many antifungal agents.

Materials:

  • This compound

  • Imidazole

  • Dimethylformamide (DMF)

  • Caustic soda flakes (NaOH)

  • Polyethylene glycol (PEG) (optional, as a phase transfer catalyst)

  • Toluene for recrystallization

Procedure:

  • In a reaction vessel, combine dimethylformamide (DMF), imidazole, and caustic soda flakes.[4]

  • Heat the mixture to 110-115°C for 1 hour.[5]

  • Cool the mixture to 50-55°C.

  • Slowly add a solution of this compound in DMF to the reaction mixture, maintaining the temperature at 50-55°C.

  • After the addition is complete, heat the mixture to 110-115°C and maintain for 4 hours.[5]

  • Cool the reaction mixture and add water to precipitate the product.

  • Collect the crude product by filtration.

  • Purify the solid by recrystallization from toluene to obtain 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone.

Protocol 3: Synthesis of 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol

This protocol describes the reduction of the ketone intermediate to the corresponding alcohol, a common step in the synthesis of many azole antifungals.[6]

Materials:

  • 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone

  • Methanol

  • Potassium borohydride

  • 5% Hydrochloric acid solution

  • 5% Sodium bicarbonate solution

Procedure:

  • In a flask, dissolve 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone (e.g., 102 g, 0.4 mol) in methanol (300 mL).[6]

  • Add potassium borohydride in portions and slowly heat the mixture to reflux.

  • Monitor the reaction progress by thin-layer chromatography.

  • After completion, recover the methanol by distillation under reduced pressure.[6]

  • Adjust the pH of the concentrate to 4-5 with a 5% hydrochloric acid solution.[6]

  • Adjust the pH to 7-8 with a 5% sodium bicarbonate solution to precipitate the product.[6]

  • Collect the white solid by filtration, wash with water, and dry. Recrystallization can be performed if necessary. A yield of 90.5% has been reported.[6]

Protocol 4: Synthesis of Sertaconazole Nitrate

This protocol outlines the synthesis of Sertaconazole from 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol.

Materials:

  • 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol

  • 3-Bromomethyl-7-chlorobenzo[b]thiophene

  • Sodium hydroxide

  • Tetrabutylammonium chloride (phase transfer catalyst)

  • Toluene

  • Water

  • Diethyl ether

  • Concentrated nitric acid

  • 95% Ethanol for recrystallization

Procedure:

  • Dissolve 1-(2,4-dichlorophenyl)-2-(1-imidazole)ethanol (0.2 mol), 3-bromomethyl-7-chlorobenzo[b]thiophene (0.2 mol), sodium hydroxide (12g), and 50% tetrabutylammonium chloride aqueous solution (16ml) in a mixture of toluene (240ml) and water (80ml).

  • Heat the mixture to 80°C and stir at a constant temperature for 4 hours, then cool.

  • Add 80ml of water and extract several times with diethyl ether.

  • Combine the organic layers, dry with anhydrous sodium sulfate, and filter.

  • Add concentrated nitric acid (12ml) under stirring at room temperature to precipitate the solid.

  • Collect the solid by filtration and recrystallize from 95% ethanol to obtain sertaconazole nitrate as a white solid.

Data Presentation

Antifungal Activity of Imidazole Derivatives

The following table summarizes the in vitro antifungal activity (Minimum Inhibitory Concentration, MIC) of key antifungal agents derived from this compound against various fungal pathogens.

Antifungal AgentFungal SpeciesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference
Sertaconazole Candida spp.0.1 - 16-≤ 0.1 - 4[7][8]
Dermatophytes0.01 - 20.51[1]
Yeasts0.35 - 5.04--[9]
Miconazole Candida spp. (Fluconazole-susceptible)--0.12[10][11]
Candida spp. (Fluconazole-resistant)--0.5[10][11]
Candida spp. (Biofilms)0.016 - 32--[12]
Isoconazole Candida spp.0.12 - 2--[13]
Aspergillus spp.0.25 - 3214[14]

MIC₅₀ and MIC₉₀ represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.

Visualizations

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

The primary mechanism of action for imidazole antifungals derived from this compound is the inhibition of the fungal cytochrome P450 enzyme, 14α-demethylase. This enzyme is critical in the ergosterol biosynthesis pathway, converting lanosterol to ergosterol.

G cluster_synthesis Ergosterol Biosynthesis Pathway cluster_inhibition Inhibition by Imidazole Antifungals cluster_consequence Consequences of Inhibition Lanosterol Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol 14α-demethylase (Fungal Cytochrome P450) Disruption Disruption of Fungal Cell Membrane Integrity Imidazole Imidazole Antifungal (e.g., Miconazole, Sertaconazole) Imidazole->Inhibition Death Fungal Cell Death Disruption->Death G Start This compound Intermediate1 1-(2,4-dichlorophenyl)-2- (1H-imidazol-1-yl)ethanone Start->Intermediate1 Imidazole, Base Intermediate2 1-(2,4-dichlorophenyl)-2- (1H-imidazol-1-yl)ethanol Intermediate1->Intermediate2 Reduction (e.g., KBH₄) Miconazole Miconazole Intermediate2->Miconazole O-alkylation Sertaconazole Sertaconazole Intermediate2->Sertaconazole O-alkylation Isoconazole Isoconazole Intermediate2->Isoconazole O-alkylation

References

Application Notes and Protocols: Laboratory-Scale Synthesis of 2,2',4'-Trichloroacetophenone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed protocol for the laboratory-scale synthesis of 2,2',4'-trichloroacetophenone, a key intermediate in the preparation of various active pharmaceutical ingredients, notably antifungal agents like isoconazole. The synthesis is achieved via a Friedel-Crafts acylation of 1,3-dichlorobenzene with chloroacetyl chloride, utilizing anhydrous aluminum chloride as a catalyst. This document outlines the reaction parameters, purification methods, and characterization of the final product.

Introduction

This compound is a chlorinated aromatic ketone of significant interest in medicinal chemistry and drug development. Its structure serves as a versatile scaffold for the synthesis of a variety of heterocyclic compounds with potential biological activities. The primary synthetic route to this compound is the Friedel-Crafts acylation, a robust and well-established method for the formation of carbon-carbon bonds between an aromatic ring and an acyl group.[1][2] This protocol details a reliable procedure for its synthesis in a laboratory setting.

Data Presentation: Summary of Reaction Parameters

The following table summarizes quantitative data from various reported protocols for the Friedel-Crafts acylation synthesis of this compound, offering a comparative overview of reaction conditions and yields.

ParameterProtocol 1[3]Protocol 2[4]Protocol 3[5]
Reactants
1,3-Dichlorobenzene (m-dichlorobenzene)14.6 g (0.1 mol)147 g (1.0 mol)450-550 parts by weight
Chloroacetyl Chloride12.4 g (0.11 mol)113 g (1.0 mol)380-420 parts by weight
Anhydrous Aluminum Chloride (AlCl₃)21.3 g (0.16 mol)147 g (1.1 mol)600-750 parts by weight
Solvent Not specifiedMethylene chloride (750 mL)Not specified (neat)
Reaction Temperature < 30°C (addition), 30°C (stirring)Room temperature (addition), Reflux58-62°C (addition), 80-100°C (heating)
Reaction Time 3 hours3 hours2-4 hours (addition), 2-3 hours (heating)
Reported Yield 93.1%86%High

Experimental Protocol

This protocol describes a common and effective method for the synthesis of this compound.

Materials and Equipment:

  • Three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and reflux condenser

  • Heating mantle

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and flask

  • 1,3-Dichlorobenzene

  • Chloroacetyl chloride

  • Anhydrous aluminum chloride

  • Methylene chloride (or other suitable solvent)

  • Hydrochloric acid (concentrated and dilute)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate (or magnesium sulfate)

  • Ethanol (or petroleum ether) for recrystallization

Procedure:

  • Reaction Setup: In a clean, dry three-necked flask equipped with a magnetic stirrer and a dropping funnel, add 1,3-dichlorobenzene and a suitable solvent like methylene chloride.[4] Begin stirring the mixture.

  • Catalyst Addition: Carefully add anhydrous aluminum chloride to the flask in portions while stirring. The reaction is exothermic, so it is advisable to cool the flask in an ice bath during this addition.

  • Acylating Agent Addition: Once the aluminum chloride is well-dispersed, add chloroacetyl chloride dropwise from the dropping funnel. Maintain the reaction temperature below 30°C during the addition to control the reaction rate.[3]

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature or heat to reflux for a specified period (typically 3 hours) to ensure the reaction goes to completion.[3][4]

  • Quenching: After the reaction is complete, cool the mixture in an ice bath and slowly and carefully quench the reaction by adding a mixture of crushed ice and concentrated hydrochloric acid.[3] This will hydrolyze the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with dilute hydrochloric acid, water, and a saturated solution of sodium bicarbonate to remove any unreacted acid and catalyst residues.[4] Finally, wash with brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter to remove the drying agent and concentrate the solution using a rotary evaporator to obtain the crude product.

  • Purification: The crude product, a yellow solid or oil, can be purified by recrystallization from a suitable solvent such as ethanol or petroleum ether to yield this compound as an off-white to yellow crystalline solid.[3][4]

Characterization:

The identity and purity of the synthesized this compound can be confirmed by standard analytical techniques such as:

  • Melting Point: 47-54 °C (literature value)[6]

  • Boiling Point: 130-135 °C at 4 mmHg (literature value)[6]

  • Spectroscopic Methods: ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.

Mandatory Visualization

The following diagram illustrates the experimental workflow for the synthesis of this compound.

Synthesis_Workflow Workflow for the Synthesis of this compound start Start reagents Combine 1,3-Dichlorobenzene and Anhydrous AlCl₃ in a flask start->reagents addition Dropwise addition of Chloroacetyl Chloride reagents->addition reaction Stir at controlled temperature (e.g., 30°C or reflux) addition->reaction quench Quench with ice and HCl reaction->quench extraction Liquid-Liquid Extraction (Organic vs. Aqueous) quench->extraction wash Wash organic layer with acid, base, and brine extraction->wash dry Dry organic layer with anhydrous Na₂SO₄ wash->dry evaporate Solvent removal via Rotary Evaporation dry->evaporate recrystallize Recrystallization from Ethanol or Petroleum Ether evaporate->recrystallize product Pure this compound recrystallize->product

References

Industrial Preparation of 2,2',4'-Trichloroacetophenone: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the industrial-scale synthesis of 2,2',4'-trichloroacetophenone, a key intermediate in the production of various pharmaceuticals and agrochemicals.[1][2] The primary and most extensively documented industrial method is the Friedel-Crafts acylation of 1,3-dichlorobenzene. An alternative route involving the diazotization of 2,4-dichloroaniline is also discussed, although detailed industrial protocols for this method are less prevalent in publicly available literature.

Overview of Synthetic Routes

The industrial preparation of this compound predominantly relies on the Friedel-Crafts acylation reaction. This method offers high yields and utilizes readily available starting materials.

Primary Route: Friedel-Crafts Acylation of 1,3-Dichlorobenzene

The most common industrial synthesis involves the reaction of 1,3-dichlorobenzene (m-dichlorobenzene) with chloroacetyl chloride in the presence of a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).[1][3] This electrophilic aromatic substitution reaction introduces the chloroacetyl group onto the dichlorinated benzene ring.

Reaction Scheme:

An alternative within this route is the use of trichloroacetyl chloride followed by controlled hydrolysis.[1] However, the use of chloroacetyl chloride is more frequently detailed in industrial protocols.

Alternative Route: Diazotization of 2,4-Dichloroaniline

Experimental Protocols: Friedel-Crafts Acylation

Below are detailed protocols for the Friedel-Crafts acylation of 1,3-dichlorobenzene with chloroacetyl chloride, based on established industrial practices.

Protocol 1: Laboratory Scale with High Yield

This protocol is adapted from a high-yield laboratory synthesis that can be scaled for industrial production.

Materials:

  • 1,3-Dichlorobenzene

  • Chloroacetyl chloride

  • Anhydrous aluminum trichloride

  • Methylene chloride (solvent)

  • Ice water

  • Deionized water

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Petroleum ether

Procedure:

  • To a suitable reaction vessel equipped with a stirrer, add 1,3-dichlorobenzene (147 g), chloroacetyl chloride (113 g), and methylene chloride (750 mL) at room temperature.

  • Under constant stirring, add anhydrous aluminum trichloride (147 g) in portions, controlling the addition to manage any exotherm.

  • After the complete addition of aluminum trichloride, heat the reaction mixture to reflux and maintain for 3 hours to ensure the reaction goes to completion.[4]

  • Upon completion, carefully quench the reaction by pouring the mixture into ice water.

  • Separate the organic and aqueous layers.

  • Wash the organic layer sequentially with deionized water (2 x 500 mL) and saturated sodium bicarbonate solution (2 x 500 mL) to neutralize and remove acidic impurities.[4]

  • Dry the organic phase over anhydrous sodium sulfate and filter.

  • Concentrate the filtrate by rotary evaporation to remove the methylene chloride.

  • Add petroleum ether (1200 mL) to the residue and cool the mixture to room temperature. For optimal crystallization, place the mixture in a refrigerator overnight.

  • Collect the crystallized product by filtration and wash with a small amount of cold petroleum ether.

  • Dry the final product under a vacuum to yield this compound as an off-white solid.[4]

Expected Yield: Approximately 86%.[4]

Protocol 2: Industrial Scale Process

This protocol is based on a patented industrial manufacturing process, emphasizing temperature control and specific reactant ratios.

Materials:

  • m-Dichlorobenzene (450-550 parts by weight)

  • Anhydrous aluminum chloride (600-750 parts by weight)

  • Chloroacetyl chloride (380-420 parts by weight)

  • Dilute hydrochloric acid

Procedure:

  • Charge the acylation reactor with 450-550 parts by weight of m-dichlorobenzene and 600-750 parts by weight of anhydrous aluminum chloride.

  • Raise the temperature of the mixture to 58-62°C.[5]

  • Over a period of 2-4 hours, slowly add 380-420 parts by weight of chloroacetyl chloride to the reactor, maintaining the temperature at 58-62°C.[5]

  • After the addition is complete, increase the temperature to 80-100°C and hold for 2-3 hours for the thermal reaction phase.[5]

  • Transfer the reaction mixture to a hydrolysis reactor containing 1800-2200 parts by weight of dilute hydrochloric acid. The hydrolysis should be carried out at a temperature not exceeding 90°C.

  • Allow the mixture to stand for 30-40 minutes for phase separation.

  • Extract the oil layer and transfer it to a rinsing reactor. Wash the oil layer until the pH is between 4 and 6.

  • Transfer the washed oil phase to a distiller and perform negative pressure distillation to obtain the crude product.

  • Dissolve the crude product in a suitable solvent, crystallize, centrifuge, and dry to obtain the final product.[5]

Data Presentation: Comparison of Friedel-Crafts Acylation Protocols

The following table summarizes the key quantitative parameters from the described protocols for easy comparison.

ParameterProtocol 1 (Lab Scale)Protocol 2 (Industrial Scale)
Starting Material 1,3-Dichlorobenzenem-Dichlorobenzene
Acylating Agent Chloroacetyl chlorideChloroacetyl chloride
Catalyst Anhydrous AlCl₃Anhydrous AlCl₃
Solvent Methylene chlorideNone (excess reactant)
Initial Temperature Room Temperature58-62°C
Reaction Temperature Reflux58-62°C (addition), 80-100°C (thermal)
Reaction Time 3 hours2-4 hours (addition), 2-3 hours (thermal)
Work-up Quenching in ice water, washing with water and NaHCO₃Hydrolysis with dilute HCl, rinsing
Purification Recrystallization from petroleum etherNegative pressure distillation, crystallization
Reported Yield ~86%High (specific value not stated in the patent)

Visualization of Processes and Mechanisms

Friedel-Crafts Acylation: Reaction Mechanism

The following diagram illustrates the mechanism of the Friedel-Crafts acylation of 1,3-dichlorobenzene with chloroacetyl chloride.

Friedel_Crafts_Acylation cluster_step1 Step 1: Formation of Acylium Ion cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Deprotonation and Product Formation Chloroacetyl_chloride Cl-CO-CH₂Cl Acylium_ion_complex [Cl-CO-CH₂Cl···AlCl₃] Chloroacetyl_chloride->Acylium_ion_complex + AlCl₃ AlCl3 AlCl₃ Acylium_ion ⁺CO-CH₂Cl Acylium_ion_complex->Acylium_ion AlCl4_minus AlCl₄⁻ Acylium_ion_complex->AlCl4_minus 1_3_Dichlorobenzene 1,3-Dichlorobenzene Sigma_complex Sigma Complex (Arenium Ion) 1_3_Dichlorobenzene->Sigma_complex + ⁺CO-CH₂Cl Product_complex [Product···AlCl₃] Sigma_complex->Product_complex + AlCl₄⁻ HCl HCl Sigma_complex->HCl Product This compound Product_complex->Product + AlCl₃ (regenerated)

Caption: Mechanism of Friedel-Crafts Acylation.

Industrial Synthesis Workflow

This diagram outlines the general workflow for the industrial production of this compound via Friedel-Crafts acylation.

Industrial_Workflow Start Reactant_Charging Charge Reactor: - 1,3-Dichlorobenzene - Anhydrous AlCl₃ Start->Reactant_Charging Acyl_Chloride_Addition Slow Addition of Chloroacetyl Chloride Reactant_Charging->Acyl_Chloride_Addition Thermal_Reaction Heating and Reaction Acyl_Chloride_Addition->Thermal_Reaction Hydrolysis_Quenching Hydrolysis/Quenching Thermal_Reaction->Hydrolysis_Quenching Phase_Separation Phase Separation Hydrolysis_Quenching->Phase_Separation Washing_Neutralization Washing and Neutralization Phase_Separation->Washing_Neutralization Drying Drying of Organic Phase Washing_Neutralization->Drying Solvent_Removal Solvent Removal/ Crude Product Isolation Drying->Solvent_Removal Purification Purification: - Distillation - Recrystallization Solvent_Removal->Purification Final_Product This compound Purification->Final_Product End Final_Product->End

Caption: Industrial Synthesis Workflow.

Safety and Handling

Hazard Identification:

  • This compound: Toxic if swallowed, causes severe skin burns and eye damage, may cause an allergic skin reaction and respiratory irritation.[6] It is also a lachrymator.

  • Anhydrous Aluminum Chloride: Corrosive and reacts violently with water.

  • Chloroacetyl Chloride: Corrosive and a lachrymator.

  • 1,3-Dichlorobenzene: Harmful if swallowed and an irritant.

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles and a face shield are mandatory.[6]

  • Skin Protection: Wear suitable protective clothing, including chemical-resistant gloves (e.g., nitrile or neoprene).[6]

  • Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases, especially when handling volatile reagents or in case of insufficient ventilation.

Handling and Storage:

  • All operations should be conducted in a well-ventilated area, preferably within a fume hood.

  • Store all chemicals in tightly sealed containers in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases and oxidizing agents.[1]

  • Anhydrous aluminum chloride should be handled with extreme care to avoid contact with moisture.

  • Have appropriate spill control materials and emergency eyewash stations and safety showers readily available.

Disposal:

  • All chemical waste must be disposed of in accordance with local, state, and federal regulations. Waste streams will be corrosive and may contain halogenated organic compounds.

Conclusion

The Friedel-Crafts acylation of 1,3-dichlorobenzene with chloroacetyl chloride is the most established and well-documented method for the industrial synthesis of this compound. By carefully controlling reaction parameters such as temperature, reactant ratios, and reaction time, high yields of the desired product can be achieved. Adherence to strict safety protocols is paramount due to the hazardous nature of the reagents involved. While alternative synthetic routes may exist, they are not as thoroughly described for industrial-scale production. The protocols and data presented here provide a comprehensive guide for researchers, scientists, and drug development professionals involved in the synthesis and utilization of this important chemical intermediate.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,2',4'-Trichloroacetophenone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to improve the yield and purity of 2,2',4'-Trichloroacetophenone synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the Friedel-Crafts acylation of 1,3-dichlorobenzene with chloroacetyl chloride.

Q1: Why is my yield of this compound consistently low?

A1: Low yields can stem from several factors. Here are the most common culprits and their solutions:

  • Suboptimal Temperature: Temperature control is critical. A Chinese patent suggests that the initial dropwise addition of chloroacetyl chloride should be maintained at 58-62°C, followed by a thermal reaction at 80-100°C.[1] Deviating from this range can lead to incomplete reactions or the formation of side products. One protocol specifies keeping the initial reaction temperature below 30°C.[2]

  • Incorrect Stoichiometry: The molar ratio of reactants and catalyst is crucial. Using an insufficient amount of the aluminum chloride catalyst can result in a low conversion rate. A common protocol uses a molar ratio of 1,3-dichlorobenzene to chloroacetyl chloride to aluminum chloride of approximately 1:1.1:1.6.[2]

  • Moisture Contamination: Friedel-Crafts reactions are highly sensitive to moisture. The presence of water can deactivate the aluminum chloride catalyst. Ensure all glassware is oven-dried and reactants are anhydrous.

  • Inefficient Quenching and Extraction: The work-up procedure is important for isolating the product. The reaction mixture should be carefully quenched by pouring it into a mixture of ice and hydrochloric acid.[2] Incomplete extraction of the product from the aqueous layer will also lead to lower yields. Dichloromethane is a common solvent for extraction.[2]

Q2: My final product is a dark-colored oil or solid. How can I decolorize it?

A2: A dark color indicates the presence of impurities. Here are some purification strategies:

  • Recrystallization: This is a highly effective method for purifying solid products. Ethanol is a suitable solvent for the recrystallization of this compound, yielding a white solid.[2]

  • Activated Carbon Treatment: Adding a small amount of activated carbon to a solution of the crude product can help adsorb colored impurities. The carbon is then removed by filtration.

  • Distillation: For liquid products or low-melting solids, vacuum distillation can be effective in separating the desired product from less volatile colored impurities.

Q3: I am observing multiple spots on my TLC plate, indicating the presence of isomers. How can I minimize their formation and separate them?

A3: The Friedel-Crafts acylation of 1,3-dichlorobenzene can potentially yield isomeric products, primarily the 2,6- and 3,5-dichloro isomers, in addition to the desired 2,4-isomer.

  • Minimizing Isomer Formation:

    • Temperature Control: Maintaining the optimal reaction temperature is key to maximizing the selectivity for the desired 2,4-isomer.

    • Catalyst Choice: While aluminum chloride is standard, exploring other Lewis acid catalysts might offer different isomer selectivity.

  • Separation of Isomers:

    • Fractional Distillation: A patent suggests that vacuum distillation can be used to separate isomers of dichlorinated phenyl ether ketones, a similar class of compounds. This technique may be applicable here.

    • Chromatography: Column chromatography is a standard laboratory technique for separating isomers. For analytical purposes, Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) methods have been developed for the separation of dichlorinated acetophenone isomers.[3][4] A GC method using an HP-5 capillary column can separate 2,4- and 2,6-dichloroacetophenone.[4]

Q4: I suspect polysubstitution is occurring. How can I prevent this?

A4: Polysubstitution, the addition of more than one acyl group to the aromatic ring, is generally not a significant issue in Friedel-Crafts acylation. The acyl group is electron-withdrawing, which deactivates the aromatic ring and makes it less susceptible to further acylation. If polysubstitution is suspected, ensure that the molar ratio of 1,3-dichlorobenzene to chloroacetyl chloride is at least 1:1 or slightly in excess of the dichlorobenzene.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

A1: The most common and industrially relevant method is the Friedel-Crafts acylation of 1,3-dichlorobenzene with chloroacetyl chloride, using anhydrous aluminum chloride as a Lewis acid catalyst.[5]

Q2: What are the key reaction parameters to control for optimal yield?

A2: The most critical parameters are:

  • Temperature: Strict temperature control during the addition of reactants and the subsequent reaction period is essential.

  • Reactant and Catalyst Ratios: The stoichiometry of 1,3-dichlorobenzene, chloroacetyl chloride, and aluminum chloride must be carefully controlled.

  • Anhydrous Conditions: The reaction is highly sensitive to moisture.

Q3: What are the potential side products in this synthesis?

A3: Besides the desired this compound, potential side products include:

  • Isomers: 2,6-dichloro and 3,5-dichloro isomers of the product.

  • Polysubstituted products (though less common in acylation).

  • Byproducts from the decomposition of the catalyst or reactants.

Q4: How can I confirm the identity and purity of my final product?

A4: Standard analytical techniques can be used:

  • Melting Point: The melting point of pure this compound is reported to be in the range of 47-54°C.[6]

  • Spectroscopy:

    • NMR (Nuclear Magnetic Resonance): 1H and 13C NMR spectroscopy can confirm the structure of the product and identify impurities.

    • GC-MS (Gas Chromatography-Mass Spectrometry): This technique is excellent for assessing purity and identifying volatile impurities, including isomers.[7][8]

    • FTIR (Fourier-Transform Infrared Spectroscopy): Can confirm the presence of the carbonyl group and other functional groups.

Q5: What are the safety precautions I should take during this synthesis?

A5:

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate gloves.

  • Fume Hood: Conduct the reaction in a well-ventilated fume hood, as the reactants and catalyst can release corrosive and harmful fumes.

  • Handling of Aluminum Chloride: Anhydrous aluminum chloride is corrosive and reacts violently with water. Handle it with care in a dry environment.

  • Quenching: The quenching of the reaction mixture with water is highly exothermic and should be done slowly and cautiously with adequate cooling.

Data Presentation

Table 1: Comparison of Reaction Conditions for this compound Synthesis

ParameterProtocol 1[2]Protocol 2[1]Protocol 3
1,3-Dichlorobenzene (molar eq.) 111
Chloroacetyl Chloride (molar eq.) 1.1~1.11.2
Aluminum Chloride (molar eq.) 1.6~1.81.3
Initial Temperature < 30°C58-62°C50-60°C
Reaction Temperature 30°C80-100°C90-95°C
Reaction Time 3 hours2-3 hours~4 hours
Solvent None (neat)None (neat)None (neat)
Reported Yield 93.1%HighHigh

Experimental Protocols

Detailed Methodology for the Synthesis of this compound (Adapted from[2])

  • Preparation:

    • Ensure all glassware (a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a condenser with a drying tube) is thoroughly oven-dried.

  • Reaction Setup:

    • To the reaction flask, add 1,3-dichlorobenzene (14.6 g, 0.1 mol) and anhydrous aluminum trichloride (21.3 g, 0.16 mol).

    • Begin stirring the mixture at room temperature.

  • Addition of Chloroacetyl Chloride:

    • Slowly add chloroacetyl chloride (12.4 g, 0.11 mol) dropwise to the stirred mixture.

    • Control the rate of addition to maintain the reaction temperature below 30°C.

  • Reaction:

    • After the addition is complete, continue stirring the mixture at 30°C for 3 hours.

  • Work-up:

    • Prepare a beaker with a mixture of ice (100 g) and concentrated hydrochloric acid (5 mL).

    • Carefully and slowly pour the reaction mixture into the ice/HCl mixture with vigorous stirring. A dark brown oil should form.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 40 mL).

    • Combine the organic layers and wash with brine (40 mL).

    • Dry the organic layer over anhydrous sodium carbonate overnight.

  • Purification:

    • Filter off the desiccant and remove the solvent under reduced pressure to obtain a yellow solid.

    • Recrystallize the crude solid from ethanol to yield pure this compound as a white solid (Yield: 93.1%).

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification prep1 Dry Glassware react1 Charge 1,3-Dichlorobenzene and AlCl3 prep1->react1 react2 Dropwise addition of Chloroacetyl Chloride (< 30°C) react1->react2 react3 Stir at 30°C for 3h react2->react3 workup1 Quench in Ice/HCl react3->workup1 workup2 Extract with Dichloromethane workup1->workup2 workup3 Wash with Brine workup2->workup3 workup4 Dry over Na2CO3 workup3->workup4 purify1 Solvent Removal workup4->purify1 purify2 Recrystallize from Ethanol purify1->purify2 product Pure this compound purify2->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide cluster_causes Potential Causes cluster_solutions Solutions start Low Yield? cause1 Suboptimal Temperature start->cause1 cause2 Incorrect Stoichiometry start->cause2 cause3 Moisture Contamination start->cause3 cause4 Inefficient Work-up start->cause4 sol1 Verify and control reaction temperature cause1->sol1 sol2 Recalculate and use correct molar ratios cause2->sol2 sol3 Use anhydrous reagents and dry glassware cause3->sol3 sol4 Optimize quenching and extraction steps cause4->sol4 end Successful Synthesis sol1->end Improved Yield sol2->end Improved Yield sol3->end Improved Yield sol4->end Improved Yield

Caption: Troubleshooting guide for low yield in this compound synthesis.

References

Technical Support Center: Synthesis of 2,2',4'-Trichloroacetophenone

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 2,2',4'-Trichloroacetophenone. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during the synthesis of this important chemical intermediate.

Troubleshooting Guides

This section provides solutions to common problems that may arise during the synthesis of this compound via the Friedel-Crafts acylation of 1,3-dichlorobenzene with chloroacetyl chloride.

Issue 1: Low Yield of the Desired Product

Question: My reaction is resulting in a low yield of this compound. What are the potential causes and how can I improve the yield?

Answer:

A low yield of the target compound can be attributed to several factors, ranging from reagent quality to reaction conditions. Here's a systematic approach to troubleshooting:

  • Reagent Quality:

    • Anhydrous Conditions: The Friedel-Crafts acylation is highly sensitive to moisture. Ensure that all glassware is thoroughly dried, and all reagents, especially the aluminum chloride (AlCl₃) catalyst and the solvent, are anhydrous. Moisture can deactivate the Lewis acid catalyst.

    • Purity of Starting Materials: The purity of 1,3-dichlorobenzene and chloroacetyl chloride is crucial. Impurities can lead to side reactions and lower the yield of the desired product. Consider purifying the starting materials if their purity is questionable.

  • Reaction Conditions:

    • Temperature Control: The reaction temperature plays a critical role in the regioselectivity and prevention of side reactions. The addition of chloroacetyl chloride to the mixture of 1,3-dichlorobenzene and AlCl₃ should be done cautiously, often at a controlled temperature to avoid a rapid exotherm.[1] Following the initial reaction, a period of heating is typically required to drive the reaction to completion.[2]

    • Stoichiometry of Reactants and Catalyst: The molar ratio of the reactants and the catalyst is a key parameter. An excess of the acylating agent or the catalyst can sometimes lead to the formation of byproducts. Refer to established protocols for optimized molar ratios.

    • Reaction Time: Insufficient reaction time can lead to incomplete conversion of the starting materials. Conversely, excessively long reaction times, especially at elevated temperatures, might promote the formation of degradation products or side reactions. Monitoring the reaction progress by techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) is recommended.

  • Work-up Procedure:

    • Quenching: The reaction mixture is typically quenched by pouring it into a mixture of ice and hydrochloric acid.[1] This step is crucial for decomposing the aluminum chloride complex with the product and separating the organic layer. Inefficient quenching can lead to product loss.

    • Extraction and Washing: Thorough extraction of the product from the aqueous layer is necessary. Multiple extractions with a suitable organic solvent (e.g., dichloromethane) will ensure maximum recovery. The organic layer should be washed to remove any remaining acid and other water-soluble impurities.

Issue 2: Presence of Isomeric Impurities

Question: My final product is contaminated with isomers. What are these isomers and how can I minimize their formation?

Answer:

The primary side reaction in the Friedel-Crafts acylation of 1,3-dichlorobenzene is the formation of isomeric trichloroacetophenones.

  • Identification of Isomers:

    • The desired product is this compound, where the chloroacetyl group is at the 1-position of the 2,4-dichlorophenyl ring.

    • The main isomeric byproduct is typically 2-chloro-1-(2,6-dichlorophenyl)ethanone . This occurs due to acylation at the 2-position of 1,3-dichlorobenzene.

    • Another possible, though generally less common, isomer is 2-chloro-1-(3,5-dichlorophenyl)ethanone , resulting from acylation at the 5-position.

  • Minimizing Isomer Formation:

    • Regioselectivity: The directing effects of the two chlorine atoms on the 1,3-dichlorobenzene ring influence the position of acylation. The chlorine atoms are ortho, para-directing but also deactivating. Acylation is generally favored at the 4-position due to a combination of electronic and steric factors.

    • Catalyst Choice and Amount: The choice and amount of the Lewis acid catalyst can influence the isomer distribution. While aluminum chloride is commonly used, other Lewis acids might offer different regioselectivity. Using the optimal stoichiometric amount of the catalyst is important, as excess catalyst can sometimes lead to less selective reactions.

    • Temperature Control: Lower reaction temperatures during the addition of the acylating agent can often improve regioselectivity and reduce the formation of undesired isomers.

    • Solvent Effects: The choice of solvent can also play a role in the isomer ratio. Non-polar solvents are often used in Friedel-Crafts acylations.

  • Purification:

    • If isomeric impurities are present, purification of the final product is necessary. Recrystallization from a suitable solvent, such as ethanol or petroleum ether, is a common and effective method for separating the desired this compound from its isomers.[1][2] Column chromatography can also be employed for more challenging separations.

Issue 3: Formation of Di-acylated Byproducts

Question: I am observing the formation of higher molecular weight byproducts. Could this be di-acylation, and how can I prevent it?

Answer:

Yes, the formation of higher molecular weight byproducts can be due to di-acylation of the 1,3-dichlorobenzene ring.

  • Understanding Di-acylation: The product, this compound, is an aromatic ketone. The acyl group is deactivating, which generally makes the product less reactive towards further acylation than the starting material. However, under forcing reaction conditions (e.g., high temperature, long reaction time, excess acylating agent and catalyst), a second chloroacetyl group can be introduced into the aromatic ring.

  • Preventing Di-acylation:

    • Control of Stoichiometry: Use a slight excess of 1,3-dichlorobenzene relative to chloroacetyl chloride to favor mono-acylation.

    • Reaction Conditions: Avoid excessively high temperatures and long reaction times. Monitor the reaction to stop it once the starting material is consumed.

    • Order of Addition: Adding the chloroacetyl chloride slowly to the mixture of 1,3-dichlorobenzene and aluminum chloride helps to maintain a low concentration of the acylating agent, thus disfavoring di-acylation.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

A1: The most common and industrially significant method for synthesizing this compound is the Friedel-Crafts acylation of 1,3-dichlorobenzene with chloroacetyl chloride. This reaction is typically catalyzed by a Lewis acid, with anhydrous aluminum chloride (AlCl₃) being the most frequently used catalyst.[3]

Q2: What are the key safety precautions to consider during this synthesis?

A2:

  • Chloroacetyl chloride is a corrosive and lachrymatory substance. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Aluminum chloride is a water-reactive solid that releases hydrogen chloride (HCl) gas upon contact with moisture. It should be handled in a dry environment.

  • The reaction itself can be exothermic , especially during the addition of the catalyst and the acylating agent. Proper temperature control and a means for cooling the reaction vessel are essential.

  • The work-up procedure involves the use of hydrochloric acid , which is corrosive. Handle with care.

Q3: How can I monitor the progress of the reaction?

A3: The progress of the reaction can be monitored by several analytical techniques:

  • Thin Layer Chromatography (TLC): TLC is a quick and convenient method to qualitatively track the disappearance of the starting materials (1,3-dichlorobenzene) and the appearance of the product.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for both qualitative and quantitative analysis of the reaction mixture. It can be used to identify the product, starting materials, and any side products, as well as to determine their relative concentrations.[4][5]

Q4: What are typical yields for this synthesis?

A4: Reported yields for the synthesis of this compound can vary depending on the specific protocol and scale. However, with optimized conditions, yields in the range of 85-95% have been reported.[2]

Data Presentation

Table 1: Reactant and Catalyst Stoichiometry in a Typical Synthesis Protocol

ReagentMolecular Weight ( g/mol )Amount (g)MolesMolar Ratio
1,3-Dichlorobenzene147.001471.01.0
Chloroacetyl Chloride112.941131.01.0
Aluminum Chloride (AlCl₃)133.341471.11.1

Note: This is an example from a literature procedure and may need to be optimized for specific experimental setups.[2]

Experimental Protocols

Detailed Methodology for the Synthesis of this compound

This protocol is based on a representative literature procedure.[2]

Materials:

  • 1,3-Dichlorobenzene

  • Chloroacetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (anhydrous)

  • Ice

  • Concentrated Hydrochloric Acid

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Ethanol or Petroleum ether (for recrystallization)

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, add 1,3-dichlorobenzene and anhydrous dichloromethane.

  • Catalyst Addition: Cool the flask in an ice bath and add anhydrous aluminum chloride in portions with stirring.

  • Acylating Agent Addition: Add chloroacetyl chloride dropwise from the dropping funnel to the stirred mixture while maintaining the temperature below a certain threshold (e.g., 10 °C) to control the initial exothermic reaction.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux for a specified period (e.g., 2-4 hours) to ensure the reaction goes to completion.

  • Quenching: Carefully pour the cooled reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.

  • Extraction: Separate the organic layer. Extract the aqueous layer with dichloromethane (2-3 times). Combine all organic layers.

  • Washing: Wash the combined organic layer sequentially with water, saturated sodium bicarbonate solution, and finally with brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol or petroleum ether) to obtain pure this compound as a solid.

Mandatory Visualization

Reaction_Pathway Reactants 1,3-Dichlorobenzene + Chloroacetyl Chloride Main_Product This compound (Desired Product) Reactants->Main_Product Main Reaction Path Isomer_1 2-Chloro-1-(2,6-dichlorophenyl)ethanone (Isomeric Impurity) Reactants->Isomer_1 Side Reaction Isomer_2 2-Chloro-1-(3,5-dichlorophenyl)ethanone (Isomeric Impurity) Reactants->Isomer_2 Side Reaction Catalyst AlCl₃ (Lewis Acid) Catalyst->Reactants Catalyzes Diacylation Di-acylated Products Main_Product->Diacylation Further Acylation

Caption: Main reaction pathway and potential side reactions in the synthesis of this compound.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Purity Check Purity of Starting Materials & Reagents Start->Check_Purity Check_Conditions Review Reaction Conditions Check_Purity->Check_Conditions Purity OK Purify_Reagents Purify Starting Materials / Use Anhydrous Reagents Check_Purity->Purify_Reagents Impurities Found Analyze_Product Analyze Product for Impurities (TLC, GC-MS) Check_Conditions->Analyze_Product Conditions OK Optimize_Temp Optimize Temperature Control Check_Conditions->Optimize_Temp Suboptimal Temp Optimize_Stoich Adjust Stoichiometry Check_Conditions->Optimize_Stoich Incorrect Stoichiometry Optimize_Time Optimize Reaction Time Check_Conditions->Optimize_Time Incorrect Time Purify_Product Purify Product (Recrystallization / Chromatography) Analyze_Product->Purify_Product Impurities Present End Improved Yield and Purity Analyze_Product->End Product is Pure Purify_Reagents->Check_Conditions Optimize_Temp->Analyze_Product Optimize_Stoich->Analyze_Product Optimize_Time->Analyze_Product Purify_Product->End

Caption: A troubleshooting workflow for addressing low yield and impurity issues in the synthesis.

References

Technical Support Center: Purification of 2,2',4'-Trichloroacetophenone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges of 2,2',4'-Trichloroacetophenone.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The most common impurities arise from the Friedel-Crafts acylation synthesis and may include:

  • Positional Isomers: Such as 2,3',4'- and 2,4',6'-trichloroacetophenone, which can be difficult to separate due to similar physical properties.

  • Unreacted Starting Materials: Residual 1,3-dichlorobenzene and chloroacetyl chloride.

  • Polychlorinated Biphenyls (PCBs): Can form as byproducts under certain reaction conditions.

  • Colored Impurities: Often arise from side reactions or degradation of starting materials.

Q2: What is the recommended method for the primary purification of this compound?

A2: Recrystallization is the most commonly cited method for the initial purification of this compound.[1] Ethanol and petroleum ether are frequently used solvents.[1][2]

Q3: How can I assess the purity of my this compound sample?

A3: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are effective methods for assessing the purity and identifying impurities. A reverse-phase HPLC method using an acetonitrile/water mobile phase can be employed for analysis.[3]

Troubleshooting Guides

Recrystallization Issues

Problem: The product "oils out" during recrystallization instead of forming crystals.

  • Cause: The compound is coming out of the solution above its melting point. This can be due to a supersaturated solution, a solvent in which the compound is too soluble, or the presence of impurities that depress the melting point.

  • Solution:

    • Re-dissolve: Gently heat the solution to re-dissolve the oil.

    • Add more solvent: Add a small amount of the recrystallization solvent to decrease the saturation.

    • Slow cooling: Allow the solution to cool more slowly to room temperature before placing it in an ice bath.

    • Solvent selection: If the problem persists, consider a different solvent or a solvent mixture.

Problem: Poor or no crystal formation upon cooling.

  • Cause: The solution may not be sufficiently saturated, or nucleation is not occurring.

  • Solution:

    • Induce crystallization:

      • Scratching: Scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.

      • Seeding: Add a small crystal of pure this compound to the solution.

    • Increase concentration: If the solution is too dilute, evaporate some of the solvent and allow it to cool again.

    • Cool to a lower temperature: Use an ice-salt bath or a freezer for further cooling, but be mindful that this may also cause impurities to precipitate.

Removal of Colored Impurities

Problem: The purified this compound is yellow or brown.

  • Cause: The presence of colored impurities that co-crystallize with the product.

  • Solution: Activated Carbon Treatment

    • Dissolve the crude product in a suitable solvent (e.g., ethanol) at an elevated temperature.

    • Add a small amount of activated carbon (typically 1-5% by weight of the solute).

    • Heat the mixture with stirring for a short period (5-15 minutes). Avoid prolonged heating, as it can lead to the adsorption of the desired product.

    • Perform a hot filtration to remove the activated carbon.

    • Allow the filtrate to cool slowly to induce crystallization. Note: The efficiency of color removal can be monitored by UV-Vis spectroscopy.

Data Presentation

Table 1: Recrystallization Solvent Comparison (General Guidance)

Solvent SystemPurity of Recovered ProductTypical Recovery YieldNotes
EthanolGood to ExcellentModerate to HighOften effective for removing non-polar impurities.[1]
Petroleum EtherGoodModerateEffective for removing more polar impurities.[2]
Ethanol/WaterVariableVariableCan be effective, but care must be taken to avoid "oiling out".
Hexane/Ethyl AcetateVariableVariableA common mixed-solvent system for recrystallization of organic compounds.

Table 2: Analytical Methods for Purity Assessment

TechniqueColumn/Stationary PhaseMobile Phase/Carrier GasDetectorTypical Application
HPLC C18 Reverse Phase[3]Acetonitrile/Water with Phosphoric Acid[3]UVPurity assessment and impurity profiling.
GC HP-5 (weak polarity)NitrogenFIDSeparation and quantification of volatile impurities and isomers.

Experimental Protocols

Detailed Recrystallization Protocol from Ethanol
  • Dissolution: In a fume hood, dissolve the crude this compound in a minimum amount of hot ethanol. For example, for 10 g of crude product, start with 20-30 mL of ethanol and add more if necessary to fully dissolve the solid at the boiling point.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon (e.g., 0.1-0.5 g) and boil for 5-10 minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities (and activated carbon if used).

  • Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to a constant weight. A yield of approximately 93% has been reported after recrystallization from ethanol.[1]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis synthesis Crude this compound recrystallization Recrystallization synthesis->recrystallization Primary Method activated_carbon Activated Carbon Treatment (Optional) synthesis->activated_carbon If Colored column_chromatography Column Chromatography (Alternative) synthesis->column_chromatography Alternative Method hplc_gc HPLC / GC Analysis recrystallization->hplc_gc activated_carbon->recrystallization column_chromatography->hplc_gc pure_product Pure Product hplc_gc->pure_product Purity Confirmed

Caption: General experimental workflow for the purification and analysis of this compound.

troubleshooting_recrystallization cluster_solutions_oiling Oiling Out Solutions cluster_solutions_nocrystals No Crystals Solutions start Recrystallization Attempt oiling_out Product 'Oils Out'? start->oiling_out no_crystals No Crystal Formation? oiling_out->no_crystals No reheat Reheat and Add More Solvent oiling_out->reheat Yes successful_crystallization Successful Crystallization no_crystals->successful_crystallization No scratch Scratch Flask no_crystals->scratch Yes slow_cool Cool Slowly reheat->slow_cool change_solvent Change Solvent slow_cool->change_solvent seed Add Seed Crystal scratch->seed concentrate Concentrate Solution seed->concentrate

Caption: Troubleshooting guide for common issues encountered during the recrystallization of this compound.

References

Preventing degradation of 2,2',4'-Trichloroacetophenone during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 2,2',4'-Trichloroacetophenone during storage.

Troubleshooting Guide

This guide addresses specific issues that may arise during the storage and handling of this compound.

Issue Possible Cause Recommended Action
Discoloration of the solid (yellowing or browning) Exposure to light (photodegradation) or air (oxidation).Store the compound in an amber, tightly sealed vial. Consider storing under an inert atmosphere (e.g., argon or nitrogen).
Clumping or caking of the powder Absorption of moisture from the atmosphere.Store the compound in a desiccator or a controlled low-humidity environment. Ensure the container is tightly sealed.
Change in melting point or appearance of new peaks in analytical tests (e.g., HPLC, GC) Chemical degradation due to improper storage conditions (e.g., high temperature, presence of contaminants).Re-evaluate storage conditions. Ensure the compound is stored at the recommended temperature and away from incompatible materials.
Inconsistent experimental results Degradation of the stock solution.Prepare fresh stock solutions for each experiment. If a stock solution must be stored, protect it from light and store at a low temperature (e.g., -20°C).

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it should be stored in a cool, dry, and dark place.[1] The container should be tightly sealed to prevent moisture absorption and exposure to air.[1] For powdered forms, storage at -20°C is recommended, while solutions should be stored at -80°C.

Q2: What substances are incompatible with this compound?

A2: this compound is incompatible with strong oxidizing agents, strong bases, and strong acids/alkalis.[2][3] Contact with these substances can lead to vigorous reactions and degradation of the compound.

Q3: How can I tell if my sample of this compound has degraded?

A3: Signs of degradation include a change in color (from off-white/yellow to brown), a change in physical form (e.g., clumping), or a noticeable deviation in analytical data such as melting point or chromatographic purity. The appearance of new peaks or a decrease in the main peak area in an HPLC or GC chromatogram is a strong indicator of degradation.

Q4: What are the primary degradation pathways for this compound?

A4: The primary degradation pathways are likely to be hydrolysis, photodecomposition, and thermal decomposition. The presence of a carbonyl group and chlorine atoms makes the molecule susceptible to nucleophilic attack (hydrolysis) and degradation by light and heat.

Q5: Is it necessary to handle this compound in a fume hood?

A5: Yes, it is crucial to handle this compound in a well-ventilated fume hood.[1] It is classified as a lachrymator, meaning it can cause severe irritation to the eyes and respiratory tract.[1] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should always be worn.[1]

Summary of Stability Data

Condition Parameter Expected Stability Potential Degradation Products
Temperature Recommended: ≤25°C[1]Stable-
Elevated: >40°CPotential for accelerated degradationOligomers, products of dehalogenation and rearrangement
Humidity Low: <40% RHStable-
High: >60% RHRisk of hydrolysis2,4-Dichlorobenzoic acid and other related compounds
Light DarkStable-
UV or prolonged daylightPotential for photodegradationFree radical-mediated decomposition products
pH NeutralGenerally stable-
Acidic/BasicAccelerated hydrolysis2,4-Dichlorobenzoic acid and corresponding salts

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of this compound.

1. Materials and Reagents:

  • This compound sample

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Phosphoric acid (or formic acid for MS-compatible methods)

  • Volumetric flasks and pipettes

  • HPLC system with a UV detector

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 70:30 v/v) with a small amount of acid (e.g., 0.1% phosphoric acid).

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Determined by UV scan (typically around 254 nm)

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

3. Procedure:

  • Prepare a stock solution of this compound in acetonitrile (e.g., 1 mg/mL).

  • Prepare a working standard by diluting the stock solution with the mobile phase to a suitable concentration (e.g., 0.1 mg/mL).

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the working standard and record the chromatogram.

  • Calculate the purity of the sample based on the area of the main peak relative to the total area of all peaks.

Protocol 2: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 1N HCl. Heat at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 1N NaOH. Keep at room temperature for 8 hours.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Thermal Degradation: Heat the solid compound at 70°C for 48 hours. Dissolve the stressed solid in the solvent for analysis.

  • Photodegradation: Expose the stock solution to direct sunlight or a photostability chamber for 24 hours.

3. Sample Analysis:

  • After the specified stress period, neutralize the acidic and basic samples.

  • Dilute all stressed samples to a suitable concentration with the mobile phase.

  • Analyze the samples by the developed HPLC method (as described in Protocol 1).

  • Analyze an unstressed control sample for comparison.

4. Data Evaluation:

  • Compare the chromatograms of the stressed samples with the control.

  • Identify and quantify the degradation products.

  • Calculate the percentage of degradation.

  • Ensure the analytical method can separate the main peak from all degradation product peaks (demonstrating it is "stability-indicating").

Visualizations

degradation_pathway main This compound hydrolysis Hydrolysis (H2O, H+ or OH-) main->hydrolysis H2O photolysis Photolysis (UV/Vis Light) main->photolysis thermolysis Thermal Decomposition (Heat) main->thermolysis Δ product1 2,4-Dichlorobenzoic Acid hydrolysis->product1 product2 Radical Intermediates photolysis->product2 product3 Dehalogenated & Rearranged Products thermolysis->product3 product4 Further Degradation Products product1->product4 product2->product4 product3->product4

Caption: Potential degradation pathways of this compound.

troubleshooting_workflow start Suspected Degradation of This compound check_appearance Visual Inspection: - Discoloration? - Clumping? start->check_appearance analytical_test Perform Analytical Test (e.g., HPLC, Melting Point) check_appearance->analytical_test Yes (abnormal) check_appearance->analytical_test No (normal) compare_data Compare with Specification/ Reference Data analytical_test->compare_data degraded Degradation Confirmed compare_data->degraded Out of Spec stable Compound is Stable compare_data->stable Within Spec review_storage Review Storage Conditions: - Temperature? - Light Exposure? - Humidity? - Container Seal? degraded->review_storage quarantine Quarantine and Dispose of Affected Material review_storage->quarantine

Caption: Troubleshooting workflow for suspected degradation.

stability_testing_flow start Initiate Stability Study method_dev Develop Stability-Indicating HPLC Method start->method_dev forced_deg Perform Forced Degradation Study (Acid, Base, Peroxide, Heat, Light) method_dev->forced_deg validate_method Validate Method Specificity forced_deg->validate_method setup_storage Set up Storage Conditions (Long-term & Accelerated) validate_method->setup_storage pull_samples Pull Samples at Time Points setup_storage->pull_samples analyze_samples Analyze Samples by Validated HPLC Method pull_samples->analyze_samples evaluate_data Evaluate Data: - Purity - Degradants - Mass Balance analyze_samples->evaluate_data end Establish Shelf-life and Storage Recommendations evaluate_data->end

Caption: Logical workflow for a stability testing program.

References

Managing exothermic reactions in 2,2',4'-Trichloroacetophenone synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,2',4'-Trichloroacetophenone. The information focuses on the safe management of the exothermic Friedel-Crafts acylation reaction.

Troubleshooting Guide

Issue: Rapid, Uncontrolled Temperature Increase During Chloroacetyl Chloride Addition

  • Question: My reaction temperature is rising uncontrollably during the addition of chloroacetyl chloride. What should I do?

  • Answer: An uncontrolled temperature increase indicates a potential runaway reaction, which is a significant safety hazard.

    • Immediately stop the addition of chloroacetyl chloride.

    • Ensure the reaction flask is securely immersed in an ice bath. Add more ice and a cooling agent (e.g., salt) to the bath to lower its temperature further.

    • Increase the stirring rate to improve heat transfer to the cooling bath.

    • If the temperature continues to rise rapidly after these steps, prepare for an emergency quench. Have a large volume of ice water or a dilute acid solution ready.

    • Once the temperature is stabilized and begins to decrease, you can cautiously resume the addition of chloroacetyl chloride at a much slower rate, ensuring the temperature does not exceed the recommended limit (e.g., 30°C).[1]

Issue: Low Yield of this compound

  • Question: I have followed the protocol, but my product yield is significantly lower than expected. What are the possible causes?

  • Answer: Low yields can result from several factors:

    • Inadequate Temperature Control: If the temperature was too low, the reaction rate may have been too slow, leading to incomplete conversion. Conversely, if the temperature was too high, it could have promoted the formation of side products.

    • Moisture Contamination: The Lewis acid catalyst, aluminum chloride (AlCl₃), is highly sensitive to moisture. Ensure all glassware is thoroughly dried and reagents are anhydrous.

    • Insufficient Catalyst: A stoichiometric amount or even a slight excess of AlCl₃ is often required because it complexes with both the reactant and the product.[2][3]

    • Inefficient Quenching and Extraction: During the work-up, ensure the product is fully extracted from the aqueous layer. Perform multiple extractions with a suitable solvent like dichloromethane.[1]

Issue: Formation of a Dark Brown Oil Instead of a Solid Product

  • Question: After quenching the reaction, I obtained a dark brown oil instead of the expected solid. How can I isolate my product?

  • Answer: The formation of an oil is not uncommon.[1] This can be due to impurities or residual solvent.

    • Proceed with the extraction using dichloromethane or a similar solvent.[1]

    • Wash the combined organic layers with brine to remove excess water.[1]

    • Dry the organic layer over anhydrous sodium sulfate or a similar drying agent.[4]

    • After removing the solvent under reduced pressure, attempt to induce crystallization by adding a non-polar solvent like petroleum ether and cooling the mixture.[4]

    • If the product still oils out, purification by column chromatography may be necessary.

Frequently Asked Questions (FAQs)

  • Question: What is the primary reaction for synthesizing this compound, and why is it exothermic?

  • Answer: The most common method is the Friedel-Crafts acylation of 1,3-dichlorobenzene with chloroacetyl chloride, using aluminum chloride as a Lewis acid catalyst.[5][6] This reaction is highly exothermic due to the formation of a stable acylium ion and the subsequent electrophilic aromatic substitution, which involves the formation of strong carbon-carbon bonds.[7][8]

  • Question: What are the critical safety precautions for this synthesis?

  • Answer:

    • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[9][10]

    • Ventilation: Perform the reaction in a well-ventilated fume hood to avoid inhaling corrosive and toxic fumes.[5][9]

    • Reagent Handling: Handle aluminum chloride and chloroacetyl chloride with extreme care, as they are corrosive and moisture-sensitive.

    • Temperature Control: Maintain strict control over the reaction temperature, especially during the addition of the acylating agent, to prevent a runaway reaction.[1]

    • Quenching: The quenching process is also highly exothermic. Add the reaction mixture to ice water slowly and with vigorous stirring.[1][4]

  • Question: How can I ensure optimal temperature control during the reaction?

  • Answer:

    • Use a reaction vessel equipped with a thermometer and a magnetic or overhead stirrer.

    • Employ an ice bath to dissipate the heat generated.

    • Add the chloroacetyl chloride dropwise using an addition funnel. The rate of addition should be adjusted to maintain the desired internal temperature.[1] For example, one procedure specifies controlling the dropping rate to keep the temperature from exceeding 30°C.[1]

  • Question: What are the storage recommendations for this compound?

  • Answer: Store the compound in a tightly sealed, light-resistant container in a cool, dry place.[5] It should be kept away from strong bases, oxidizing agents, and nucleophiles, as these can trigger exothermic or decomposition reactions.[5]

Data Presentation

Table 1: Summary of Reaction Conditions for this compound Synthesis

ParameterMethod 1Method 2Method 3
Starting Material m-dichlorobenzene1,3-dichlorobenzenem-dichlorobenzene
Acylating Agent Chloroacetyl chlorideChloroacetyl chlorideChloroacetyl chloride
Catalyst Aluminum (III) chlorideAnhydrous aluminum trichlorideAluminum chloride
Reaction Temperature Not exceeding 30°CReflux58-62°C during addition, then 80-100°C
Reaction Time 3 hours3 hours2-4 hours for addition, then 2-3 hours
Reported Yield 93.1%86%High yield reported
Reference [1][4][11]

Experimental Protocols

Detailed Methodology for Friedel-Crafts Acylation of 1,3-Dichlorobenzene

This protocol is a composite of several published methods and emphasizes temperature control.

  • Preparation:

    • Set up a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel. Ensure all glassware is thoroughly dried.

    • In the flask, combine 1,3-dichlorobenzene (e.g., 0.1 mol) and anhydrous aluminum chloride (e.g., 0.16 mol).[1]

    • Place the flask in an ice bath to pre-cool the mixture.

  • Reaction:

    • Slowly add chloroacetyl chloride (e.g., 0.11 mol) to the dropping funnel.[1]

    • Begin the dropwise addition of chloroacetyl chloride to the stirred mixture.

    • Crucially, monitor the internal temperature and control the addition rate to ensure the temperature does not exceed 30°C. [1]

    • After the addition is complete, continue stirring the mixture at 30°C for an additional 3 hours.[1]

  • Work-up and Purification:

    • Prepare a beaker with a mixture of crushed ice and water (e.g., 100 g), containing a small amount of concentrated hydrochloric acid (e.g., 5 mL).[1]

    • Slowly and carefully pour the reaction mixture into the ice/water mixture with vigorous stirring. This quenching step is highly exothermic.

    • Separate the organic layer. Extract the aqueous layer with dichloromethane (e.g., 3 x 40 mL).[1]

    • Combine the organic layers and wash with brine (40 mL).[1]

    • Dry the organic layer over anhydrous sodium carbonate or sodium sulfate.[1][4]

    • Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude product.

    • Purify the solid product by recrystallization from ethanol or by adding petroleum ether to induce crystallization.[1][4]

Visualizations

Exothermic_Reaction_Workflow start_end start_end process process decision decision io io critical critical start Start Synthesis setup Combine m-dichlorobenzene and AlCl3 in ice bath start->setup add_reagent Begin dropwise addition of Chloroacetyl Chloride setup->add_reagent monitor_temp Monitor Temperature add_reagent->monitor_temp temp_ok Temp <= 30°C? monitor_temp->temp_ok addition_complete Addition Complete continue_add Continue Addition temp_ok->continue_add Yes slow_add Slow down or stop addition. Add more ice. temp_ok->slow_add No continue_add->monitor_temp continue_add->addition_complete All added slow_add->monitor_temp stir Stir for 3 hours at 30°C addition_complete->stir quench Slowly pour into ice/HCl mixture stir->quench workup Extraction and Purification quench->workup end End workup->end

Caption: Workflow for managing the exothermic Friedel-Crafts acylation.

Troubleshooting_Logic issue issue question question solution solution cause cause exotherm Uncontrolled Exotherm q_exotherm Action? exotherm->q_exotherm Issue low_yield Low Yield q_low_yield Possible Cause? low_yield->q_low_yield Issue oily_product Oily Product q_oily Action? oily_product->q_oily Issue s_exotherm1 Stop addition Increase cooling Increase stirring q_exotherm->s_exotherm1 Immediate s_exotherm2 Prepare for emergency quench q_exotherm->s_exotherm2 If persists c_low_yield1 Improper Temp Control q_low_yield->c_low_yield1 Check c_low_yield2 Moisture Contamination q_low_yield->c_low_yield2 Check c_low_yield3 Insufficient Catalyst q_low_yield->c_low_yield3 Check s_low_yield Optimize reaction conditions Use anhydrous reagents Ensure proper stoichiometry c_low_yield1->s_low_yield Solution c_low_yield2->s_low_yield c_low_yield3->s_low_yield s_oily1 Proceed with extraction and drying q_oily->s_oily1 Next Step s_oily2 Attempt recrystallization with non-polar solvent s_oily1->s_oily2 Then

Caption: Troubleshooting decision tree for common synthesis issues.

References

Catalyst selection for efficient 2,2',4'-Trichloroacetophenone synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,2',4'-trichloroacetophenone.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient method for synthesizing this compound?

A1: The most widely used and generally efficient method is the Friedel-Crafts acylation of 1,3-dichlorobenzene with chloroacetyl chloride.[1][2] This reaction is typically catalyzed by a Lewis acid, with anhydrous aluminum chloride (AlCl₃) being the most common choice.[1][3][4]

Q2: What are the typical reactants and their roles in this synthesis?

A2: The key reactants are:

  • 1,3-Dichlorobenzene: The aromatic substrate that undergoes acylation.

  • Chloroacetyl Chloride: The acylating agent that provides the acetyl group.

  • Aluminum Chloride (AlCl₃): A Lewis acid catalyst that activates the chloroacetyl chloride to form a highly electrophilic acylium ion, which then attacks the aromatic ring.[1]

Q3: Are there alternative catalysts to aluminum chloride?

A3: Yes, while AlCl₃ is prevalent, other Lewis acids such as ferric chloride (FeCl₃), boron trifluoride (BF₃), zinc chloride (ZnCl₂), and tin(IV) chloride (SnCl₄) can also be used for Friedel-Crafts reactions.[5] Additionally, research is ongoing into more sustainable options like solid acid catalysts (e.g., zeolites, metal oxides) to simplify product purification and catalyst recycling.[1] The use of iron-modified montmorillonite K10 clay has also been explored for chloroacetylation reactions.[6]

Q4: What are the potential side reactions or byproducts in this synthesis?

A4: A potential issue in Friedel-Crafts reactions is polyacylation, where more than one acyl group is added to the aromatic ring. However, the acyl group of the product is deactivating, which makes a second acylation less likely. The primary byproducts are typically isomers formed from acylation at different positions on the aromatic ring, though with 1,3-dichlorobenzene, the primary product is this compound. Incomplete reactions can also leave unreacted starting materials.

Q5: What are the key safety precautions to consider during this synthesis?

A5: this compound is toxic upon inhalation, ingestion, or skin contact and can cause severe irritation.[2][7] Anhydrous aluminum chloride is corrosive and reacts violently with water. Chloroacetyl chloride is also a corrosive and lachrymatory substance. Therefore, it is crucial to:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Handle anhydrous aluminum chloride and chloroacetyl chloride with extreme care, avoiding any contact with moisture.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or No Product Yield Inactive catalyst (e.g., hydrated AlCl₃)Ensure the aluminum chloride is anhydrous and handled under moisture-free conditions.
Insufficient catalyst amountUse a stoichiometric amount of AlCl₃ (typically 1.2-1.5 equivalents) as it complexes with the product.[1]
Reaction temperature is too low or too highOptimize the reaction temperature. A common protocol involves initial dropwise addition at a controlled temperature (e.g., not exceeding 30°C or 58-62°C) followed by heating to a higher temperature (e.g., 80-100°C) to drive the reaction to completion.[3][4]
Deactivated aromatic ringFriedel-Crafts reactions are less effective with strongly deactivated aromatic rings. However, 1,3-dichlorobenzene is suitable for this reaction.
Formation of Multiple Products Isomer formationWhile the 2,4-dichloro substitution directs the acylation, minor isomers can form. Purification by recrystallization is typically effective.[3]
PolyacylationAlthough less common in acylation, using a large excess of the aromatic substrate can minimize this.
Difficult Product Isolation Emulsion formation during workupAdjust the pH of the hydrolysis step to be between 4 and 6 to prevent emulsion.[1]
Oily product that won't crystallizeEnsure complete removal of the solvent. Try seeding the oil with a small crystal of the product or scratching the inside of the flask with a glass rod to induce crystallization. Purification by column chromatography may be necessary.
Reaction Does Not Start Impure reactantsUse high-purity, anhydrous reactants.
Insufficient activation of acylating agentEnsure proper mixing and that the catalyst is adequately dispersed in the reaction mixture.

Data Presentation

Table 1: Comparison of Catalysts and Conditions for the Synthesis of this compound

CatalystReactants (Molar Ratio)SolventTemperature (°C)Time (h)Yield (%)Reference
AlCl₃1,3-dichlorobenzene : chloroacetyl chloride : AlCl₃ (1 : 1.1 : 1.6)None30393.1[3]
AlCl₃1,3-dichlorobenzene : chloroacetyl chloride : AlCl₃ (1 : 0.7-0.9 : 1.3-1.4)None58-62, then 80-1002-4 (addition), 2-3 (reaction)High (not specified)[4]
AlCl₃1,3-dichlorobenzene : chloroacetyl chloride : AlCl₃ (1 : 1.1 : 1.1)None40592[8]
AlCl₃1,3-dichlorobenzene : chloroacetyl chloride : AlCl₃ (1 : 1.6 : 1.3)None40493[8]
AlCl₃1,3-dichlorobenzene : chloroacetyl chloride : AlCl₃ (1 : 2 : 2)None40391[8]

Experimental Protocols

Protocol 1: Synthesis of this compound using Aluminum Chloride Catalyst

This protocol is adapted from a published procedure with a reported yield of 93.1%.[3]

Materials:

  • 1,3-Dichlorobenzene (14.6 g, 0.1 mol)

  • Chloroacetyl chloride (12.4 g, 0.11 mol)

  • Anhydrous aluminum trichloride (21.3 g, 0.16 mol)

  • Dichloromethane

  • Brine (saturated NaCl solution)

  • Anhydrous sodium carbonate

  • Ethanol

  • Ice

  • Concentrated hydrochloric acid

Procedure:

  • To a mixture of 1,3-dichlorobenzene and anhydrous aluminum trichloride, slowly add chloroacetyl chloride dropwise at room temperature.

  • Control the rate of addition to ensure the reaction temperature does not exceed 30°C.

  • After the addition is complete, stir the mixture at 30°C for 3 hours.

  • Carefully pour the reaction mixture into a beaker containing a mixture of ice and water (100 g) with concentrated hydrochloric acid (5 mL).

  • Stir the mixture until a dark brown oil forms.

  • Extract the product with dichloromethane (3 x 40 mL).

  • Combine the organic layers and wash with brine (40 mL).

  • Dry the organic layer over anhydrous sodium carbonate overnight.

  • Filter off the desiccant and remove the solvent under reduced pressure to obtain a yellow solid.

  • Purify the solid by recrystallization from ethanol to yield a white solid product.

Visualizations

experimental_workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Workup and Purification reactants 1,3-Dichlorobenzene + Anhydrous AlCl₃ addition Dropwise Addition (T ≤ 30°C) reactants->addition acyl_chloride Chloroacetyl Chloride acyl_chloride->addition stirring Stirring at 30°C (3 hours) addition->stirring quench Quench with Ice/HCl stirring->quench extraction DCM Extraction quench->extraction wash Brine Wash extraction->wash dry Dry over Na₂CO₃ wash->dry evaporation Solvent Evaporation dry->evaporation recrystallization Recrystallization (Ethanol) evaporation->recrystallization product This compound (White Solid) recrystallization->product

Caption: Experimental workflow for the synthesis of this compound.

catalyst_selection_logic start Catalyst Selection conventional Conventional Method? start->conventional lewis_acid Use Lewis Acid (e.g., AlCl₃, FeCl₃) conventional->lewis_acid Yes sustainable Sustainable Approach? conventional->sustainable No optimization Reaction Optimization lewis_acid->optimization solid_acid Consider Solid Acid Catalyst (e.g., Zeolites, Metal Oxides) sustainable->solid_acid Yes solid_acid->optimization

Caption: Decision logic for catalyst selection in the synthesis.

References

Optimizing temperature control in 2,2',4'-trichloroacetophenone synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the synthesis of 2,2',4'-trichloroacetophenone. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist in your laboratory work.

Troubleshooting Guide

This guide addresses common issues encountered during the Friedel-Crafts acylation of 1,3-dichlorobenzene to produce this compound.

Issue Potential Cause Recommended Solution
Low or No Product Yield Inactive Catalyst: The Lewis acid catalyst (e.g., aluminum chloride) is sensitive to moisture and can become deactivated.Ensure the use of fresh, anhydrous aluminum chloride and maintain a dry reaction environment using a drying tube or inert atmosphere.
Insufficient Catalyst: A stoichiometric amount of catalyst is often required as it complexes with the ketone product.Use a molar excess of the Lewis acid catalyst relative to the chloroacetyl chloride. A common ratio is 1.6 moles of AlCl₃ per mole of 1,3-dichlorobenzene.[1]
Reaction Temperature Too Low: While controlling the initial exothermic reaction is crucial, a very low temperature may slow down the reaction rate significantly.After the initial controlled addition of reagents, consider gentle heating to drive the reaction to completion. Some protocols suggest heating to 80-100°C for 2-3 hours after the initial reaction at a lower temperature.[2]
Formation of Isomeric Impurities High Reaction Temperature: Higher temperatures can lead to the formation of undesired isomers. The acylation of m-dichlorobenzene can also yield the 2,6- and 3,5-isomers.Maintain a controlled temperature during the addition of chloroacetyl chloride. Temperatures around 30°C or even lower are often recommended for the initial phase of the reaction to improve regioselectivity.[1]
Dark Oily Product Instead of Solid Presence of Impurities: The dark color can indicate the formation of polymeric byproducts or other impurities.Ensure the reaction is worked up properly by quenching with an ice/hydrochloric acid mixture.[1] Purification by recrystallization from a suitable solvent like ethanol can help in obtaining a pure, solid product.[1]
Reaction Stalls or is Incomplete Poor Mixing: Inadequate stirring can lead to localized concentration gradients and incomplete reaction.Ensure efficient and continuous stirring throughout the reaction.
Deactivated Aromatic Ring: While 1,3-dichlorobenzene is reactive enough, the presence of any stronger deactivating groups would inhibit the reaction.Ensure the starting material is pure 1,3-dichlorobenzene.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing this compound?

A1: The most common method is the Friedel-Crafts acylation of 1,3-dichlorobenzene with chloroacetyl chloride, using a Lewis acid catalyst such as anhydrous aluminum chloride.[3][4]

Q2: Why is temperature control so critical in this synthesis?

A2: Temperature control is crucial for several reasons. The initial reaction is exothermic, and uncontrolled temperature can lead to an increase in side reactions and the formation of undesired isomers.[1] However, after the initial controlled addition, a higher temperature may be required to ensure the reaction goes to completion.[2]

Q3: What are the common side reactions in this synthesis?

A3: Common side reactions in Friedel-Crafts acylation include the formation of isomeric products and, in some cases, polyacylation. However, the acyl group of the product is deactivating, which generally prevents polyacylation.[5] The primary concern is the formation of other trichloroacetophenone isomers.

Q4: How can I purify the final product?

A4: The crude product, which may be an oil or a solid, can be purified by recrystallization from a solvent such as ethanol.[1] Another method involves distillation under reduced pressure followed by crystallization from a solvent like petroleum ether.[6]

Q5: What are the safety precautions I should take when performing this synthesis?

A5: this compound is a lachrymatory and corrosive compound.[6] The reaction should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn. The quenching of the reaction mixture with water/acid can be vigorous and should be done cautiously.[1]

Quantitative Data on Reaction Conditions

The following table summarizes various reported reaction conditions and the corresponding yields for the synthesis of this compound.

1,3-Dichlorobenzene (mol) Chloroacetyl Chloride (mol) Aluminum Chloride (mol) Temperature (°C) Time (h) Yield (%) Reference
11.11.6< 30393.1[1]
1--40-509-[1]
10.771Reflux386[6]
10.841.3660, then 902.5High[2]
10.761.258, then 803High[2]

Detailed Experimental Protocol

This protocol is a synthesized example based on commonly cited laboratory procedures.

Materials:

  • 1,3-Dichlorobenzene

  • Chloroacetyl chloride

  • Anhydrous aluminum chloride

  • Dichloromethane (or other suitable solvent)

  • Concentrated hydrochloric acid

  • Ice

  • Ethanol (for recrystallization)

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube, add 1,3-dichlorobenzene (0.1 mol) and anhydrous aluminum trichloride (0.16 mol).

  • Reagent Addition: Cool the mixture in an ice bath. Add chloroacetyl chloride (0.11 mol) dropwise from the dropping funnel over a period of 1-2 hours, ensuring the reaction temperature does not exceed 30°C.[1]

  • Reaction: After the addition is complete, allow the mixture to stir at 30°C for an additional 3 hours.[1]

  • Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice (100 g) and concentrated hydrochloric acid (5 mL).[1] This step should be performed in a fume hood as it can be vigorous.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 40 mL).[1]

  • Washing: Combine the organic layers and wash with brine (40 mL).[1]

  • Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude product.

  • Purification: Recrystallize the crude solid from ethanol to yield pure this compound as a white solid.[1]

Visualizations

Experimental Workflow

experimental_workflow Experimental Workflow for this compound Synthesis cluster_reaction Reaction Phase cluster_workup Workup & Purification setup 1. Reaction Setup (1,3-Dichlorobenzene + AlCl3) addition 2. Reagent Addition (Dropwise Chloroacetyl Chloride at < 30°C) setup->addition reaction 3. Reaction (Stir at 30°C for 3h) addition->reaction quenching 4. Quenching (Ice/HCl) reaction->quenching Transfer to Quenching Mixture extraction 5. Extraction (Dichloromethane) quenching->extraction washing 6. Washing (Brine) extraction->washing drying 7. Drying & Solvent Removal washing->drying purification 8. Purification (Recrystallization from Ethanol) drying->purification final_product final_product purification->final_product Pure this compound

Caption: A flowchart of the synthesis and purification process.

Troubleshooting Logic

troubleshooting_logic Troubleshooting Logic for Synthesis Issues cluster_yield Low Yield Causes cluster_purity Impurity Causes start Problem Encountered low_yield Low or No Yield start->low_yield impurities Product Impure (e.g., oily, wrong color) start->impurities catalyst_inactive Inactive Catalyst? low_yield->catalyst_inactive high_temp High Reaction Temp? impurities->high_temp catalyst_amount Insufficient Catalyst? catalyst_inactive->catalyst_amount solution_catalyst Use fresh, anhydrous catalyst in excess. catalyst_inactive->solution_catalyst Yes temp_low Reaction Temp Too Low? catalyst_amount->temp_low catalyst_amount->solution_catalyst Yes solution_temp_yield Gently heat after initial reaction. temp_low->solution_temp_yield Yes improper_workup Improper Workup? high_temp->improper_workup solution_temp_purity Maintain strict temperature control during addition. high_temp->solution_temp_purity Yes solution_workup Ensure proper quenching and purification by recrystallization. improper_workup->solution_workup Yes

Caption: A decision tree for troubleshooting common synthesis problems.

References

Minimizing by-product formation in chalcone synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize by-product formation during chalcone synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing chalcones?

A1: The most prevalent method for synthesizing chalcones is the Claisen-Schmidt condensation.[1][2][3] This reaction involves the base-catalyzed condensation of an aromatic aldehyde with an aliphatic or aromatic ketone.[4]

Q2: What are the typical by-products observed in chalcone synthesis via Claisen-Schmidt condensation?

A2: Common by-products include:

  • Cannizzaro reaction products: This occurs when an aromatic aldehyde, lacking α-hydrogens, undergoes self-disproportionation in the presence of a strong base.

  • Self-condensation products of the ketone: If the ketone reactant has α-hydrogens, it can react with itself to form a β-hydroxy ketone, which can then dehydrate.

  • Michael addition products: In some cases, the enolate of the ketone can add to the newly formed chalcone, leading to a 1,5-dicarbonyl compound.

Q3: How can I minimize the formation of Cannizzaro reaction by-products?

A3: To minimize the Cannizzaro reaction, it is crucial to ensure that the acetophenone (or other enolizable ketone) reacts with the base first to form the carbanion before the addition of the benzaldehyde.[1] This ensures the aldehyde is consumed by the desired condensation reaction rather than the competing Cannizzaro pathway. A slow, controlled addition of the benzaldehyde can also be beneficial.[5]

Q4: What strategies can be employed to reduce the self-condensation of the ketone?

A4: Using a non-enolizable ketone, if the synthesis allows, is the most straightforward approach. When using an enolizable ketone, carefully controlling the stoichiometry and reaction temperature can favor the cross-condensation over self-condensation. Using a mixed Claisen condensation where one partner is non-enolizable can also be effective.[6]

Q5: Are there alternative, "greener" synthesis methods that can reduce by-product formation?

A5: Yes, several green chemistry approaches have been shown to improve yields and reduce by-products:

  • Grinding Method (Solvent-free): This technique involves grinding the reactants with a solid base catalyst using a mortar and pestle.[7][8] It often leads to higher yields, shorter reaction times, and reduced by-product formation due to the absence of a solvent.[1][9]

  • Microwave-Assisted Organic Synthesis (MAOS): Microwave irradiation can significantly accelerate the reaction, leading to shorter reaction times and often cleaner product formation with higher yields.[9][10]

  • Ultrasound-Assisted Synthesis: Sonication can also enhance reaction rates and yields.[9][11]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Chalcone - Incomplete reaction. - Suboptimal reaction conditions (temperature, catalyst concentration). - Formation of by-products. - Loss of product during work-up and purification.- Monitor the reaction progress using Thin Layer Chromatography (TLC). - Optimize the concentration of the base catalyst (e.g., KOH).[12] - Adjust the reaction temperature; for some reactions, higher temperatures (70-80°C) may be optimal.[12] - Consider alternative synthesis methods like grinding or microwave-assisted synthesis, which have been reported to give higher yields.[1][13] - Ensure efficient extraction and careful recrystallization to minimize product loss.
Presence of Unreacted Aldehyde - Insufficient reaction time. - Inefficient catalyst. - Stoichiometry imbalance.- Extend the reaction time and monitor via TLC until the aldehyde spot disappears. - Ensure the base catalyst is fresh and of the correct concentration. - A molar ratio of 2:1 (aldehyde to ketone) has been recommended in some cases to drive the reaction to completion, though this may require more rigorous purification.[12]
Formation of a Sticky or Oily Product Instead of a Solid - Presence of impurities and by-products. - Product may have a low melting point.- Purify the crude product using column chromatography to separate the desired chalcone from impurities.[2][8] - Attempt to induce crystallization by scratching the inside of the flask or by adding a seed crystal. - If the product is indeed an oil at room temperature, confirm its purity via spectroscopic methods (NMR, IR).
Difficulty in Purifying the Chalcone - By-products have similar polarity to the desired product. - Use of an inappropriate recrystallization solvent.- Employ column chromatography with a carefully selected eluent system for separation.[2] TLC can be used to optimize the solvent system beforehand.[8] - For recrystallization, test a range of solvents or solvent mixtures. Ethanol is commonly used for chalcones.[7][8] The amount of solvent should be minimized.[5]
Side Reaction with Triphenylphosphine Oxide (Wittig Synthesis) - The Wittig reaction is an alternative to the Claisen-Schmidt condensation for chalcone synthesis. A major drawback is the formation of triphenylphosphine oxide.- While difficult to remove completely, purification can be attempted by recrystallization or column chromatography.[14] A method involving zinc chloride has also been described for its removal, though its effectiveness can vary.[14]

Experimental Protocols

Protocol 1: Chalcone Synthesis via Conventional Reflux
  • Preparation: In a round-bottom flask, dissolve the acetophenone derivative (0.005 mol) in ethanol (10 mL).

  • Catalyst Addition: Add a 60% potassium hydroxide (KOH) solution (2 mL) to the mixture and stir using a magnetic stirrer.

  • Aldehyde Addition: Slowly add the benzaldehyde derivative (0.005 mol) to the reaction mixture.

  • Reaction: Heat the mixture to 90°C and reflux for 5 hours.

  • Work-up: After cooling to room temperature, let the mixture stand for 24 hours. Extract the product three times with chloroform (10 mL each).

  • Isolation: Evaporate the combined organic phases to obtain the crude solid.

  • Purification: Purify the crude chalcone by recrystallization from ethanol.[1]

Protocol 2: Chalcone Synthesis via Grinding Method
  • Reactant Preparation: In a mortar, grind the acetophenone derivative (0.005 mol) with solid KOH (0.84 g) for 30 minutes.

  • Aldehyde Addition: Add the benzaldehyde derivative (0.005 mol) to the mixture and continue grinding for another 50 minutes.

  • Work-up: Dilute the resulting solid with cold deionized water and let it stand at room temperature for 24 hours.

  • Extraction: Extract the product three times with chloroform (10 mL each).

  • Isolation: Evaporate the combined organic phases to yield the crude product.

  • Purification: Purify the obtained chalcone by recrystallization from ethanol.[1][7]

Quantitative Data Summary

Synthesis MethodCatalystSolventReaction TimeYield (%)Reference(s)
Conventional Reflux KOHEthanol5 hours9.2[1][13]
Grinding KOHNone~1.5 hours32.6[1][13]
Grinding (modified) NaOHNone15 minutes74-80[1]
Microwave-Assisted NaOHNone5 minutesExcellent[9]
Microwave-Assisted NaOH + ZrO2-montmorilloniteNone50 seconds47.87[10]

Visualizations

Claisen_Schmidt_Mechanism cluster_reactants Reactants cluster_main_pathway Desired Chalcone Pathway cluster_side_reactions By-product Pathways ketone Acetophenone enolate Enolate Intermediate ketone->enolate Deprotonation self_condensation Ketone Self-Condensation Product ketone->self_condensation Self-Condensation aldehyde Benzaldehyde aldol_adduct Aldol Adduct aldehyde->aldol_adduct cannizzaro Cannizzaro Products (Benzyl alcohol + Benzoic acid) aldehyde->cannizzaro Disproportionation base Base (OH⁻) base->enolate base->cannizzaro base->self_condensation enolate->aldol_adduct Nucleophilic Attack chalcone Chalcone (α,β-unsaturated ketone) aldol_adduct->chalcone Dehydration (-H₂O)

Caption: Claisen-Schmidt condensation mechanism and competing side reactions.

Chalcone_Synthesis_Workflow start Start: Select Synthesis Method (Reflux, Grinding, etc.) reactants Combine Ketone, Aldehyde, and Catalyst start->reactants reaction Allow Reaction to Proceed (Heating, Grinding, etc.) reactants->reaction monitoring Monitor Progress via TLC reaction->monitoring monitoring->reaction Incomplete workup Reaction Work-up (Quenching, Extraction) monitoring->workup Complete isolation Isolate Crude Product (Evaporation, Filtration) workup->isolation purification Purify Product (Recrystallization or Column Chromatography) isolation->purification characterization Characterize Pure Chalcone (NMR, IR, Melting Point) purification->characterization end End characterization->end

Caption: General experimental workflow for chalcone synthesis and purification.

Synthesis_Method_Comparison cluster_conventional Conventional Method cluster_green Green Methods center Chalcone Synthesis Goal: High Yield, High Purity reflux Reflux reflux->center Approach reflux_pros Pros: - Well-established reflux->reflux_pros reflux_cons Cons: - Longer reaction time - Lower yields - Solvent waste reflux->reflux_cons grinding Grinding grinding->center Approach grinding_pros Pros: - Higher yields - Shorter reaction time - Solvent-free grinding->grinding_pros microwave Microwave microwave->center Approach microwave_pros Pros: - Very short reaction time - High yields - Energy efficient microwave->microwave_pros

Caption: Comparison of conventional vs. green chalcone synthesis methods.

References

Technical Support Center: Overcoming Poor Solubility of 2,2',4'-Trichloroacetophenone in Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the poor solubility of key intermediates like 2,2',4'-Trichloroacetophenone can present significant challenges in synthetic chemistry. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address these issues directly, ensuring your experiments proceed efficiently and with higher yields.

Frequently Asked Questions (FAQs)

Q1: What is the solubility of this compound in common laboratory solvents?

Data Presentation: Estimated Solubility of this compound

SolventSolvent TypeEstimated Solubility
WaterPolar Protic< 0.1 mg/mL (Insoluble)[1][2][3]
MethanolPolar ProticSparingly Soluble
EthanolPolar ProticSoluble, especially upon heating[5]
IsopropanolPolar ProticSparingly Soluble
AcetonePolar AproticSoluble
Dichloromethane (DCM)ChlorinatedSoluble[2][5]
ChloroformChlorinatedSoluble
Ethyl AcetateEsterModerately Soluble
Tetrahydrofuran (THF)EtherSoluble
N,N-Dimethylformamide (DMF)Polar AproticSoluble
Dimethyl Sulfoxide (DMSO)Polar AproticSoluble
TolueneAromatic HydrocarbonSparingly Soluble
HexaneAliphatic HydrocarbonPoorly Soluble

Note: "Sparingly Soluble" and "Moderately Soluble" are qualitative estimates. It is recommended to perform small-scale solubility tests for your specific reaction conditions.

Troubleshooting Guides

Issue 1: My this compound is not dissolving in the reaction solvent.

This is a common issue due to the compound's crystalline nature and limited solubility in many common organic solvents. Here are several strategies to overcome this problem:

1. Solvent Selection and Co-solvent Systems:

  • Strategy: Choose a solvent in which this compound has higher solubility. Polar aprotic solvents like DMF or DMSO are often good choices. However, their high boiling points can complicate product isolation.

  • Co-solvent Approach: If a single solvent is not effective or suitable for the reaction, a co-solvent system can be employed. This involves adding a good solvent for this compound (e.g., THF, acetone) to the primary reaction solvent.

Experimental Protocol: Using a Co-solvent System

  • In a dry reaction flask, add the this compound.

  • Add a minimal amount of a "good" solvent (e.g., THF) dropwise while stirring until the solid dissolves completely.

  • Slowly add the primary reaction solvent to the solution.

  • Proceed with the addition of other reagents as per your reaction protocol.

Logical Relationship: Co-solvent Strategy

co_solvent_strategy A Poorly Soluble Reactant D Homogeneous Reaction Mixture A->D Dissolves in B Primary Reaction Solvent (Poor Solubility) B->D C Co-solvent (Good Solubility) C->D Aids dissolution

Caption: A co-solvent helps dissolve the poorly soluble reactant in the primary reaction solvent.

2. Application of Heat:

  • Strategy: Gently heating the reaction mixture can significantly increase the solubility of this compound.

  • Caution: Ensure that the applied temperature is well below the decomposition temperature of your reactants and products. Also, be mindful of the boiling point of your solvent to avoid evaporation.

3. Sonication:

  • Strategy: The use of an ultrasonic bath or probe can aid in the dissolution of suspended solid particles by breaking them into smaller pieces and increasing their surface area exposed to the solvent.[5] This technique is particularly useful for initiating reactions with poorly soluble starting materials.

Experimental Protocol: Sonication-Assisted Dissolution

  • Combine this compound and the reaction solvent in a flask.

  • Place the flask in an ultrasonic bath.

  • Sonicate the mixture for 15-30 minutes, or until the solid is fully dissolved.

  • Proceed with the reaction.

Experimental Workflow: Sonication-Assisted Reaction

sonication_workflow A Combine Reactant and Solvent B Place in Ultrasonic Bath A->B C Sonicate until Dissolved B->C D Add Other Reagents C->D E Monitor Reaction D->E

Caption: Workflow for using sonication to dissolve a poorly soluble reactant before starting a reaction.

Issue 2: The reaction is slow or incomplete, likely due to poor solubility.

Even if the reactant appears to be partially dissolved, a low concentration in the solution phase can lead to slow reaction rates.

1. Phase Transfer Catalysis (PTC):

  • Strategy: PTC is an effective technique when one reactant is soluble in an organic phase (like this compound) and the other is in an aqueous or solid phase. A phase transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide - TBAB), facilitates the transfer of the reactant from one phase to the other, accelerating the reaction.[6][7]

Experimental Protocol: Nucleophilic Substitution using Phase Transfer Catalysis

This protocol is a general guideline for a reaction between this compound and a nucleophile (e.g., imidazole) under PTC conditions.

  • To a stirred solution of this compound (1 equivalent) in a suitable organic solvent (e.g., toluene), add the nucleophile (1.1 equivalents) and the phase transfer catalyst (e.g., TBAB, 0.1 equivalents).

  • Add an aqueous solution of a base (e.g., 50% NaOH) to the mixture.

  • Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and monitor the reaction progress by TLC or GC.

  • Upon completion, cool the mixture, separate the organic and aqueous layers, and proceed with standard workup and purification.

Signaling Pathway: Phase Transfer Catalysis Mechanism

ptc_mechanism cluster_organic Organic Phase cluster_aqueous Aqueous Phase A This compound (Reactant) D Product + [Q+X-] A->D C [Q+Nu-] (Catalyst-Nucleophile Complex) C->A Reacts with E Na+X- D->E Catalyst (Q+X-) returns B Na+Nu- (Nucleophile Salt) B->C Catalyst (Q+X-) transfers Nu-

Caption: Mechanism of Phase Transfer Catalysis showing the transport of the nucleophile to the organic phase.

General Troubleshooting Logic

When encountering issues with reactions involving this compound, a systematic approach to troubleshooting is crucial.

Troubleshooting Workflow

troubleshooting_workflow A Reaction Fails or is Slow B Check Reactant Solubility A->B C Is Reactant Fully Dissolved? B->C D No C->D E Yes C->E F Implement Solubility Enhancement Technique (Co-solvent, Heat, Sonication) D->F G Consider Phase Transfer Catalysis if applicable D->G H Re-evaluate other reaction parameters (temperature, reagent purity, stoichiometry) E->H

References

Technical Support Center: Scaling Up 2,2',4'-Trichloroacetophenone Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of 2,2',4'-Trichloroacetophenone from the laboratory to a pilot plant. The information is presented in a question-and-answer format to directly address potential issues.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing this compound?

A1: The most common and industrially viable method for synthesizing this compound is the Friedel-Crafts acylation of 1,3-dichlorobenzene with chloroacetyl chloride, using a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).[1][2] This reaction is an electrophilic aromatic substitution where the chloroacetyl group is introduced onto the dichlorobenzene ring.[3]

Q2: What are the main applications of this compound?

A2: this compound is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs) and agrochemicals.[4] Notably, it is a precursor for antifungal agents like isoconazole and miconazole, as well as for certain insecticides and herbicides.[1]

Q3: What are the primary safety concerns when handling the reagents for this synthesis?

A3: The reagents involved in this synthesis pose several hazards. Anhydrous aluminum chloride reacts violently with water and moisture, releasing corrosive hydrogen chloride gas.[5] Chloroacetyl chloride is also corrosive and a lachrymator. 1,3-dichlorobenzene is a hazardous substance. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is essential. The reaction should be conducted in a well-ventilated fume hood.[5]

Q4: What are the key challenges when scaling this synthesis from lab to pilot plant?

A4: The main challenges in scaling up this exothermic reaction include:

  • Heat Management: Efficiently dissipating the heat generated during the reaction to maintain optimal temperature and prevent runaway reactions.

  • Mass Transfer and Mixing: Ensuring uniform mixing of reactants, especially during the addition of aluminum chloride and chloroacetyl chloride, to avoid localized overheating and side reactions.

  • Reagent Handling: Safe and controlled addition of large quantities of hazardous materials like anhydrous aluminum chloride.

  • Work-up and Quenching: Safely quenching the reaction mixture on a large scale, which is also highly exothermic.

  • Product Isolation and Purification: Efficient crystallization and filtration to obtain a pure product with consistent quality.

Troubleshooting Guide

Reaction Stage

Q5: The reaction is not proceeding to completion, resulting in low conversion. What could be the cause?

A5: Incomplete reaction can be due to several factors:

  • Inactive Catalyst: The anhydrous aluminum chloride may have been deactivated by moisture. Ensure it is handled under strictly anhydrous conditions.

  • Insufficient Catalyst: The molar ratio of aluminum chloride to the limiting reagent may be too low. A stoichiometric amount or a slight excess is often required.

  • Low Reaction Temperature: While temperature control is crucial to prevent side reactions, a temperature that is too low can significantly slow down the reaction rate.

  • Poor Mixing: Inadequate agitation can lead to poor contact between reactants and the catalyst.

Q6: The reaction mixture is turning very dark, and the yield of the desired product is low. What is happening?

A6: A very dark reaction mixture and low yield can indicate the formation of side products and degradation.

  • Overheating: Localized or bulk overheating can lead to polymerization and charring. Improve cooling and agitation.

  • Incorrect Order of Addition: Ensure that the chloroacetyl chloride is added to the mixture of 1,3-dichlorobenzene and aluminum chloride.

  • Side Reactions: The presence of impurities in the starting materials can lead to undesired side reactions. Check the purity of your 1,3-dichlorobenzene and chloroacetyl chloride.

Work-up and Quenching Stage

Q7: The quenching process is too vigorous and difficult to control. How can this be managed at a larger scale?

A7: Quenching of the reaction mixture by adding it to water/ice is highly exothermic due to the hydrolysis of excess aluminum chloride.

  • Slow Addition: The reaction mixture should be added slowly to a cooled mixture of ice and water or dilute hydrochloric acid.

  • Reverse Addition: For better control, consider reverse quenching where the quenching medium (ice/water) is slowly added to the reaction mixture, although this requires very efficient cooling of the reactor.

  • Adequate Cooling: Ensure the quenching vessel has sufficient cooling capacity to handle the heat generated.

Q8: An emulsion is forming during the aqueous work-up, making phase separation difficult. How can this be resolved?

A8: Emulsion formation is a common issue, especially at a larger scale.

  • pH Adjustment: Adjusting the pH of the aqueous layer can sometimes help break the emulsion. A patent for a similar process suggests rinsing until the pH is between 4 and 6.[2]

  • Addition of Brine: Adding a saturated sodium chloride solution (brine) can increase the ionic strength of the aqueous phase and help break the emulsion.

  • Solvent Addition: Adding more of the organic solvent used for extraction can sometimes resolve the emulsion.

  • Allowing Time to Settle: Sometimes, simply allowing the mixture to stand for a longer period can lead to phase separation.

Crystallization and Purification Stage

Q9: The product is oiling out during crystallization instead of forming crystals. What should I do?

A9: Oiling out occurs when the solute comes out of solution as a liquid rather than a solid.

  • Solvent Choice: The solvent may not be ideal. A solvent in which the product has high solubility when hot and low solubility when cold is required. Ethanol or petroleum ether are reported to be effective.[1][6]

  • Cooling Rate: Cooling the solution too quickly can promote oiling out. A slower, controlled cooling rate is recommended.

  • Saturation Level: The solution may be too concentrated. Add a small amount of hot solvent to dissolve the oil and then allow it to cool slowly.

Q10: The purity of the final product is not meeting specifications. What are the likely impurities and how can they be removed?

A10: Impurities can arise from side reactions or incomplete reactions.

  • Isomeric Products: Friedel-Crafts acylation can sometimes lead to the formation of small amounts of other isomers.

  • Unreacted Starting Materials: Incomplete reaction can leave unreacted 1,3-dichlorobenzene or chloroacetyl chloride.

  • Di-acylated Products: Although less common in acylation compared to alkylation, some di-acylated byproducts might form.

  • Purification: Recrystallization is the primary method for purifying the final product. Ensure the correct solvent and procedure are used. Multiple recrystallizations may be necessary to achieve high purity.

Data Presentation

Table 1: Comparison of Lab-Scale and Pilot-Plant Scale Synthesis Parameters

ParameterLaboratory Scale (Typical)Pilot-Plant Scale (Example)Key Considerations for Scale-Up
Reactants
1,3-Dichlorobenzene1.0 eq (e.g., 14.7 g, 0.1 mol)1.0 eq (e.g., 500 parts by weight)Ensure consistent quality and purity.
Chloroacetyl Chloride1.1 - 1.2 eq (e.g., 12.4 g, 0.11 mol)~0.76 eq (e.g., 380-420 parts by weight)Controlled addition is critical to manage exotherm.
Anhydrous AlCl₃1.3 - 1.6 eq (e.g., 21.3 g, 0.16 mol)~1.2 eq (e.g., 600-750 parts by weight)Addition rate and method (solid vs. slurry) need careful planning.
Reaction Conditions
SolventDichloromethane or excess 1,3-dichlorobenzeneNo additional solvent (using excess 1,3-dichlorobenzene)Reduces solvent cost and waste at scale.
Temperature25-50°C58-100°CRequires robust reactor cooling systems.
Reaction Time3-9 hours2-3 hours (after addition)Monitor reaction progress closely to determine endpoint.
Work-up & Purification
QuenchingIce/water or dilute HClDilute HClRequires a separate, well-cooled quenching vessel.
Extraction SolventDichloromethaneNot specified, likely an organic solventSolvent recovery and recycling are important at this scale.
PurificationRecrystallization (e.g., from ethanol)Crystallization from a suitable solventControlled cooling and seeding are crucial for consistent crystal size.
Yield & Purity
Yield85-95%High (exact % not specified in patent)Can be affected by heat/mass transfer limitations.
Purity>98% (after recrystallization)High (not specified)Impurity profile may change with scale.

Note: Pilot-plant scale data is based on a patent (CN103613491A) and may need optimization.[2]

Experimental Protocols

Laboratory Scale Synthesis (0.1 mol)
  • Setup: Equip a 250 mL three-necked flask with a mechanical stirrer, a dropping funnel, and a condenser with a gas outlet connected to a scrubber.

  • Charging Reactants: Charge the flask with 1,3-dichlorobenzene (14.7 g, 0.1 mol) and anhydrous aluminum chloride (21.3 g, 0.16 mol) under a nitrogen atmosphere.

  • Addition of Acylating Agent: Begin stirring and add chloroacetyl chloride (12.4 g, 0.11 mol) dropwise from the dropping funnel over 30-60 minutes, maintaining the reaction temperature between 25-30°C using a water bath.

  • Reaction: After the addition is complete, stir the mixture at 30-40°C for 3 hours. Monitor the reaction progress by TLC or GC.

  • Quenching: Slowly and carefully pour the reaction mixture into a beaker containing 200 g of crushed ice and 10 mL of concentrated hydrochloric acid with vigorous stirring.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL). Combine the organic layers and wash with water, 5% sodium bicarbonate solution, and finally with brine.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure. Recrystallize the crude solid from hot ethanol to yield pure this compound.

Pilot-Plant Scale Synthesis (Illustrative)
  • Setup: A glass-lined or similarly resistant pilot reactor (e.g., 100 L) equipped with a robust agitation system, a temperature control unit (heating/cooling jacket), a port for solids charging, and a line for controlled liquid addition.

  • Charging Reactants: Charge the reactor with 1,3-dichlorobenzene (e.g., 50 kg) and then slowly add anhydrous aluminum chloride (e.g., 68 kg) via a solids charging system, maintaining a dry atmosphere.

  • Reaction: Heat the mixture to 58-62°C. Add chloroacetyl chloride (e.g., 40 kg) at a controlled rate over 2-4 hours, maintaining the temperature. After the addition, increase the temperature to 80-100°C and hold for 2-3 hours.

  • Quenching: In a separate, larger, and well-cooled vessel, prepare a dilute solution of hydrochloric acid. Transfer the hot reaction mixture into the quenching vessel at a controlled rate to manage the exotherm, keeping the quench temperature below 90°C.

  • Work-up: Allow the layers to separate. Transfer the organic layer to a washing vessel and wash with water until the pH is in the desired range (e.g., 4-6).

  • Isolation and Purification: Transfer the organic phase to a distillation unit to recover the excess 1,3-dichlorobenzene. The resulting crude product is then dissolved in a suitable hot solvent, transferred to a crystallizer with controlled cooling, and the resulting crystals are isolated by centrifugation and dried.

Visualizations

Synthesis_Workflow cluster_lab Laboratory Scale cluster_pilot Pilot-Plant Scale lab_setup Flask Setup lab_charge Charge Reactants lab_setup->lab_charge lab_add Add Chloroacetyl Chloride lab_charge->lab_add lab_react Reaction lab_add->lab_react lab_quench Quench (Ice/HCl) lab_react->lab_quench lab_workup Work-up & Extraction lab_quench->lab_workup lab_purify Recrystallization lab_workup->lab_purify lab_product Final Product lab_purify->lab_product pilot_setup Reactor Setup pilot_charge Charge Reactants pilot_setup->pilot_charge pilot_add Controlled Addition pilot_charge->pilot_add pilot_react Reaction & Heating pilot_add->pilot_react pilot_quench Quench (Separate Vessel) pilot_react->pilot_quench pilot_workup Phase Separation & Washing pilot_quench->pilot_workup pilot_purify Crystallization & Centrifugation pilot_workup->pilot_purify pilot_product Final Product pilot_purify->pilot_product

Caption: A comparison of the synthesis workflow for this compound at laboratory and pilot-plant scales.

Troubleshooting_Tree cluster_reaction Reaction Stage cluster_workup Work-up Stage cluster_purification Purification Stage issue Low Yield or Purity Issue incomplete_rxn Incomplete Reaction? issue->incomplete_rxn side_products Side Products? issue->side_products emulsion Emulsion Formation? issue->emulsion oiling_out Oiling Out? issue->oiling_out low_purity Low Purity after Cryst.? issue->low_purity sol_catalyst Check Catalyst Activity & Stoichiometry incomplete_rxn->sol_catalyst sol_temp_mix Optimize Temperature & Agitation incomplete_rxn->sol_temp_mix side_products->sol_temp_mix sol_purity Check Starting Material Purity side_products->sol_purity sol_brine Add Brine / Adjust pH emulsion->sol_brine sol_cooling Control Cooling Rate & Concentration oiling_out->sol_cooling sol_recrystallize Re-crystallize with Appropriate Solvent low_purity->sol_recrystallize

Caption: A troubleshooting decision tree for common issues encountered during the synthesis of this compound.

References

Technical Support Center: Decontamination of 2,2',4'-Trichloroacetophenone Spills

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides detailed procedures and answers to frequently asked questions regarding the safe cleanup and decontamination of spills involving 2,2',4'-Trichloroacetophenone. It is intended for researchers, scientists, and drug development professionals working with this compound.

Frequently Asked Questions (FAQs)

Q1: What are the immediate actions I should take after a this compound spill?

A1: Your immediate priorities are to ensure personnel safety and contain the spill.

  • Evacuate and Isolate: Immediately evacuate personnel from the affected area and secure the location to prevent entry.[1][2] For solid spills, isolate the area in all directions for at least 25 meters (75 feet).[3]

  • Ventilate: Ensure the area is adequately ventilated.[1][4] Use a chemical fume hood if the spill is contained within one.[2]

  • Assess the Spill: From a safe distance, determine the extent of the spill and if any incompatible materials are nearby. This compound is incompatible with strong oxidizers and strong bases.[3][5]

  • Don Personal Protective Equipment (PPE): Do not attempt cleanup without the proper PPE.[1]

Q2: What specific Personal Protective Equipment (PPE) is required for cleanup?

A2: Full personal protective equipment is mandatory to avoid exposure.[1] This includes:

  • Eye Protection: Safety goggles with side shields or a face shield.[1][6]

  • Hand Protection: Chemical-resistant protective gloves.[1][4] Gloves should be inspected before use and disposed of properly after.[4]

  • Body Protection: Impervious clothing to prevent skin contact.[1][2]

  • Respiratory Protection: For dusts or aerosols, a NIOSH/MSHA approved respirator is necessary.[2] A dust mask (type N95 or equivalent) is a minimum precaution.[6] In situations with unknown concentrations or poor ventilation, a Self-Contained Breathing Apparatus (SCBA) should be used.[3]

Q3: How should I contain and clean up a solid (powder) spill?

A3: The primary goal is to collect the material without creating airborne dust.

  • Avoid Dust Formation: Do not sweep with a dry broom.[2][7]

  • Collect Material: Carefully sweep up or shovel the spilled solid into a suitable, closed, and clearly labeled container for disposal.[2][7]

  • Final Cleaning: Once the bulk material is collected, decontaminate the surfaces as described in the protocols below.

Q4: How do I decontaminate surfaces, glassware, and equipment after a spill?

A4: A safety data sheet for this compound recommends decontaminating surfaces and equipment by scrubbing with alcohol.[1] All cleaning materials (wipes, etc.) should be treated as hazardous waste and disposed of accordingly.

Q5: What is the correct procedure for disposing of this compound waste?

A5: All spill cleanup materials are considered hazardous waste and must be disposed of according to approved procedures.

  • Containerize: Place all contaminated absorbents, PPE, and cleaning materials into a sealed, labeled container.[1][2]

  • Disposal: Dispose of the waste through a licensed disposal company.[7] Do not allow the product to enter drains or waterways, as it is very toxic to aquatic life.[1][4] One disposal method involves dissolving the material in a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.[7]

Q6: What are the first aid measures in case of accidental exposure?

A6: Immediate action is critical. Show the Safety Data Sheet (SDS) to attending medical personnel.[4][7]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present.[1][7] Seek immediate medical attention.[1][2]

  • Skin Contact: Immediately remove all contaminated clothing.[4] Wash the affected skin area thoroughly with soap and plenty of water.[3][7] If irritation develops, call a physician.[3]

  • Inhalation: Move the person to fresh air immediately.[4][7] If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[1][4]

  • Ingestion: Do NOT induce vomiting.[1][2] Rinse the mouth with water and consult a physician immediately.[1][7]

Troubleshooting Guide

Problem Possible Cause Solution
A persistent aromatic odor remains after cleanup. Incomplete removal of spilled material from surfaces or porous materials.Repeat the surface decontamination procedure, focusing on joints, cracks, or porous surfaces. Ensure adequate ventilation to clear residual vapors.
The spilled material has come into contact with a strong base. Accidental mixing with incompatible chemicals.Be aware that this compound is incompatible with strong bases.[3][5] The reaction may be hazardous. Consult your institution's safety officer immediately. Do not attempt to neutralize with acid without expert guidance.
Solid powder is difficult to collect without it becoming airborne. Improper collection technique (e.g., dry sweeping).Gently cover the spill with a compatible absorbent material to weigh it down before carefully scooping it up. Alternatively, use a vacuum cleaner equipped with a HEPA filter if approved for collecting hazardous dust.

Chemical and Physical Data Summary

The following table summarizes key quantitative data for this compound.

PropertyValueSource(s)
Molecular Formula C₈H₅Cl₃O[1][8]
Molecular Weight 223.48 g/mol [1][6]
Appearance Off-white or yellow crystalline solid/powder.[5][9][5][9]
Melting Point 47-54 °C (117-129 °F)[5][6]
Boiling Point 130-135 °C @ 4 mmHg[5][6]
Flash Point >110 °C (>230 °F)[6]
Water Solubility Insoluble; <1 mg/mL.[3][5][3][5]
Isolation Distance (Solids) Isolate for at least 25 meters (75 feet).[3]

Experimental Protocols

Protocol 1: Detailed Solid Spill Cleanup Methodology
  • Area Securement & PPE: Cordon off the spill area and post warning signs. Don the full required PPE as detailed in the FAQ section (goggles, gloves, impervious clothing, respirator).[1][6]

  • Containment: If the spill is large or in a drafty area, cover it with a plastic sheet to minimize dust generation.

  • Material Collection: Using non-sparking tools, carefully scoop or sweep the solid material.[2][7] Place it directly into a heavy-duty, sealable plastic bag or a designated hazardous waste container.

  • Packaging: Seal the primary container (bag). Place this bag into a second, larger labeled container (over-packing) to ensure secure containment. Label the outer container as "Hazardous Waste: this compound".

  • Decontamination: Proceed to Protocol 2 for surface decontamination.

Protocol 2: Surface and Equipment Decontamination Methodology
  • Preparation: After removing all visible bulk material, prepare for wet decontamination. Ensure the area remains well-ventilated.

  • Solvent Application: Dampen absorbent pads or low-lint wipes with alcohol.[1]

  • Decontamination: Wipe the contaminated surface, starting from the outer edge of the spill area and working inwards to avoid spreading the contaminant. For equipment, thoroughly wipe all potentially contaminated surfaces.

  • Waste Collection: Place all used wipes, pads, and any contaminated disposable items into the same hazardous waste container used in Protocol 1.

  • Final Steps: Allow the decontaminated surfaces to air dry completely. Remove PPE by turning it inside out to avoid contaminating yourself, and place it in the hazardous waste container. Wash hands and any exposed skin thoroughly with soap and water.

Visualizations

Spill_Response_Workflow spill Spill Occurs assess Assess Situation (Evacuate & Isolate) spill->assess ppe Don Required PPE assess->ppe contain Contain Spill (Prevent Spread & Dust) ppe->contain cleanup Clean Up Bulk Material (Sweep/Shovel into Container) contain->cleanup decon Decontaminate Surfaces (Scrub with Alcohol) cleanup->decon waste Package & Label Waste (Seal & Over-pack) decon->waste dispose Dispose of Waste (Follow Regulations) waste->dispose

Caption: Workflow for this compound spill response.

Hazard_Response_Logic cluster_hazards Primary Hazards cluster_ppe Required PPE cluster_first_aid First Aid Measures chem This compound skin_haz Skin Irritation & Allergic Reaction chem->skin_haz eye_haz Serious Eye Damage chem->eye_haz resp_haz Respiratory Irritation chem->resp_haz gloves Protective Gloves skin_haz->gloves Mitigated by wash_skin Wash Skin skin_haz->wash_skin Requires goggles Safety Goggles eye_haz->goggles Mitigated by flush_eyes Flush Eyes eye_haz->flush_eyes Requires respirator Respirator resp_haz->respirator Mitigated by fresh_air Move to Fresh Air resp_haz->fresh_air Requires

Caption: Relationship between hazards, PPE, and first aid.

References

Issues with lachrymatory properties of 2,2',4'-trichloroacetophenone

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 2,2',4'-Trichloroacetophenone

This technical support center provides essential information, troubleshooting guides, and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound, focusing on its lachrymatory properties and associated experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a chlorinated organic compound.[1] It primarily serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1]

Q2: What are the main safety concerns when working with this compound?

A2: this compound is a potent lachrymatory agent, meaning it causes tearing, eye pain, and irritation.[2][3] It is also classified as a corrosive substance that can cause severe skin burns and eye damage.[4] Inhalation may lead to respiratory irritation, and it is harmful if swallowed or absorbed through the skin.[4]

Q3: What causes the lachrymatory (tear-inducing) effect of this compound?

A3: While specific studies on this compound are limited, its lachrymatory and irritant effects are likely mediated through the activation of Transient Receptor Potential Ankyrin 1 (TRPA1) ion channels.[5][6][7] These channels are expressed on sensory neurons.[7] As an electrophilic compound, it can likely covalently modify cysteine residues on the TRPA1 channel, leading to its activation, an influx of calcium ions, and the sensation of irritation and pain, which triggers the tearing reflex.[7]

Q4: What are the symptoms of exposure to this compound?

A4: Symptoms of exposure include immediate eye irritation, tearing, a burning sensation, and pain.[3] Skin contact can cause redness, burns, and irritation. Inhalation can lead to irritation of the nose, throat, and respiratory tract, potentially causing coughing and shortness of breath.[4]

Q5: What immediate first aid measures should be taken in case of exposure?

A5:

  • Eyes: Immediately flush with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Skin: Immediately remove contaminated clothing and wash the affected area thoroughly with soap and water. Seek medical attention if irritation persists.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Troubleshooting Guides

This section provides troubleshooting for common issues encountered during experiments involving this compound.

Guide 1: Unexpectedly Strong Lachrymatory Response in the Laboratory
Problem Possible Causes Solutions
Strong eye and respiratory irritation despite working in a fume hood. 1. Improper fume hood use (e.g., sash too high, cluttered workspace disrupting airflow).2. Inadequate personal protective equipment (PPE).3. Accidental spill or release of the compound.1. Ensure the fume hood sash is at the recommended height. Keep the work area clean and uncluttered to maintain proper airflow. Verify fume hood certification is current.2. Wear chemical splash goggles and a face shield. Use appropriate respiratory protection if there is a risk of inhalation.3. In case of a spill, evacuate the immediate area and follow established laboratory spill cleanup procedures for hazardous chemicals.
Lingering irritant odor in the lab after the experiment. 1. Contaminated equipment or lab surfaces.2. Improper waste disposal.1. Decontaminate all glassware and surfaces that came into contact with the compound using a suitable solvent (e.g., ethanol) followed by soap and water.[8] 2. Ensure all waste contaminated with this compound is placed in a designated, sealed hazardous waste container.
Guide 2: Inconsistent Results in in vitro Irritation Assays (e.g., TRPA1 Activation Assay)
Problem Possible Causes Solutions
No or low signal in TRPA1-expressing cells upon application of this compound. 1. Degradation of the compound.2. Incorrect concentration.3. Low cell viability or passage number.1. Prepare fresh solutions of this compound for each experiment. Store the stock solution under appropriate conditions (cool, dry, and protected from light).2. Perform a dose-response curve to determine the optimal concentration for activation.3. Ensure cells are healthy and within a suitable passage number range for consistent expression of the receptor.
High background signal or cell death in control wells. 1. Solvent toxicity.2. Contamination of reagents or cell culture.1. Determine the maximum concentration of the solvent (e.g., DMSO) that is tolerated by the cells without causing a significant effect.2. Use sterile techniques and ensure all reagents are free from contamination.

Quantitative Data

Parameter This compound Chloroacetophenone (CN) (for comparison) Notes
Lachrymatory Threshold Data not available~0.3 mg/m³The lowest concentration that causes eye irritation.
RD50 (Mouse) Data not available~18 mg/m³The concentration that causes a 50% decrease in the respiratory rate of mice, a standard measure of sensory irritation.

Experimental Protocols

Protocol 1: General Handling and Preparation of this compound Solutions

Objective: To safely handle solid this compound and prepare a stock solution for experimental use.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Chemical fume hood

  • Personal Protective Equipment (PPE): lab coat, chemical resistant gloves (e.g., nitrile), chemical splash goggles, face shield

  • Glass vials with PTFE-lined caps

  • Micropipettes and sterile tips

Procedure:

  • Preparation: Don all required PPE. Perform all work in a certified chemical fume hood.

  • Weighing: Tare a clean, dry glass vial on the analytical balance. Carefully add the desired amount of solid this compound to the vial using a spatula. Record the exact weight.

  • Dissolution: In the fume hood, add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock solution concentration (e.g., 100 mM).

  • Mixing: Cap the vial securely and vortex or sonicate until the solid is completely dissolved.

  • Storage: Store the stock solution at -20°C in a clearly labeled vial, protected from light and moisture.

Protocol 2: In Vitro TRPA1 Activation Assay using a Calcium Flux Reporter

Objective: To determine if this compound activates the TRPA1 ion channel in a cell-based assay.

Materials:

  • HEK293 cells stably expressing human TRPA1 (or other suitable cell line)

  • Control (parental) HEK293 cells not expressing TRPA1

  • Cell culture medium and supplements

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • This compound stock solution

  • Positive control (e.g., Allyl isothiocyanate - AITC)

  • TRPA1 antagonist (e.g., HC-030031)

  • 96-well black, clear-bottom microplate

  • Fluorescence plate reader with automated injection capabilities

Procedure:

  • Cell Plating: Seed the TRPA1-expressing and control cells into a 96-well plate at a suitable density and allow them to adhere and grow overnight.

  • Dye Loading: Prepare a loading solution of the calcium-sensitive dye in assay buffer (e.g., 2 µM Fluo-4 AM with 0.02% Pluronic F-127). Remove the cell culture medium and add the dye loading solution to each well. Incubate for 30-60 minutes at 37°C.

  • Washing: Gently wash the cells twice with assay buffer to remove excess dye. Add fresh assay buffer to each well.

  • Assay: a. Place the plate in the fluorescence plate reader and allow it to equilibrate to the desired temperature (e.g., 37°C). b. Set the plate reader to measure fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm excitation, 525 nm emission for Fluo-4). c. Establish a stable baseline fluorescence reading for each well. d. Use the automated injector to add different concentrations of this compound to the wells. Include wells with assay buffer only (negative control) and AITC (positive control). To confirm specificity, in separate wells, pre-incubate cells with a TRPA1 antagonist before adding this compound. e. Continuously record the fluorescence intensity for several minutes after compound addition.

  • Data Analysis: a. Calculate the change in fluorescence intensity (ΔF) by subtracting the baseline fluorescence from the peak fluorescence after compound addition. b. Normalize the response to the baseline fluorescence (ΔF/F₀). c. Plot the normalized response against the concentration of this compound to generate a dose-response curve and determine the EC₅₀ value.

Visualizations

Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Lachrymator This compound (Lachrymator) TRPA1 TRPA1 Channel (Closed) Lachrymator->TRPA1 Covalent Modification TRPA1_open TRPA1 Channel (Open) TRPA1->TRPA1_open Activation Ca_influx Ca²⁺ Influx TRPA1_open->Ca_influx Depolarization Neuron Depolarization Ca_influx->Depolarization Signal Signal to Brain Depolarization->Signal Response Irritation & Tearing Signal->Response

Caption: Proposed signaling pathway for the lachrymatory effect of this compound.

Experimental_Workflow start Start handling Safe Handling & Solution Preparation start->handling measurement Fluorescence Measurement (Baseline & Post-injection) handling->measurement cell_culture Cell Culture (TRPA1-expressing & Control) assay_prep Assay Preparation (Dye Loading & Washing) cell_culture->assay_prep assay_prep->measurement data_analysis Data Analysis (Dose-Response Curve) measurement->data_analysis end End data_analysis->end

Caption: General experimental workflow for an in vitro TRPA1 activation assay.

References

Technical Support Center: Optimizing Multicomponent Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for multicomponent synthesis.

Troubleshooting Guides

Low Product Yield and Byproduct Formation

Q: My reaction is resulting in a low yield of the desired product. What are the common causes and how can I improve it?

A: Low yields in multicomponent reactions (MCRs) can stem from several factors. A systematic approach to troubleshooting is often the most effective. Here are the primary areas to investigate:

  • Reaction Conditions: Suboptimal temperature, reaction time, or solvent can significantly impact yield.

  • Reactant Stoichiometry: The ratio of your starting materials is crucial and may need to be empirically determined.

  • Catalyst Activity: The choice of catalyst and its loading can be the difference between a high-yielding reaction and a failed one.

  • Purity of Reagents: Impurities in starting materials or solvents can interfere with the reaction.

Troubleshooting Workflow for Low Yield

Low_Yield_Troubleshooting start Low Yield Observed check_purity Verify Purity of Starting Materials & Solvents start->check_purity optimize_stoichiometry Optimize Reactant Stoichiometry check_purity->optimize_stoichiometry If pure screen_solvents Screen a Range of Solvents optimize_stoichiometry->screen_solvents optimize_temp Optimize Reaction Temperature screen_solvents->optimize_temp screen_catalysts Screen Different Catalysts & Catalyst Loadings optimize_temp->screen_catalysts analyze_byproducts Identify Byproducts (e.g., via NMR, MS) screen_catalysts->analyze_byproducts If yield is still low successful_optimization Yield Improved screen_catalysts->successful_optimization If yield improves adjust_conditions Adjust Conditions Based on Byproduct Identity analyze_byproducts->adjust_conditions adjust_conditions->start Re-optimize

Caption: A stepwise workflow for troubleshooting low product yield in multicomponent reactions.

Q: I am observing the formation of significant byproducts. How can I minimize them?

A: Byproduct formation is a common challenge in MCRs due to the multiple competing reaction pathways.[1] Identifying the structure of the major byproducts is the first step toward mitigating their formation. Techniques like NMR and Mass Spectrometry can be invaluable. Once identified, consider the following strategies:

  • Adjusting the Order of Addition: In some cases, pre-mixing certain components to form an intermediate before adding the final reactant can favor the desired reaction pathway.

  • Temperature Modification: Lowering the temperature may increase the selectivity of the reaction, disfavoring the pathway that leads to the byproduct. Conversely, for some reactions, a higher temperature might be necessary to overcome the activation energy for the desired pathway.

  • Catalyst Choice: A more selective catalyst may be required. For instance, a Lewis acid catalyst might promote a specific cycloaddition, while a Brønsted acid could favor a different pathway.

Catalyst-Related Issues

Q: My catalyst appears to be inactive or is deactivating quickly. What could be the cause?

A: Catalyst deactivation can be a significant hurdle.[2] The primary causes fall into three categories: poisoning, fouling, and thermal degradation.[3]

  • Poisoning: This occurs when impurities in the reaction mixture strongly bind to the active sites of the catalyst, rendering them inactive.[4] Common poisons include sulfur, nitrogen, and phosphorus compounds.

    • Solution: Ensure the purity of all reactants and solvents. If the feedstock is known to contain certain impurities, a purification step prior to the reaction may be necessary.

  • Fouling (Coking): This is the physical deposition of carbonaceous materials or other insoluble byproducts onto the catalyst surface, blocking active sites.[3]

    • Solution: Adjusting reaction parameters such as temperature or reactant ratios can sometimes minimize coke formation. For solid catalysts, regeneration through calcination might be possible.

  • Thermal Degradation (Sintering): High reaction temperatures can cause the small catalyst particles to agglomerate, reducing the active surface area.[4]

    • Solution: Operate the reaction at the lowest effective temperature. Choosing a more thermally stable catalyst support can also prevent sintering.

Q: How do I determine the optimal catalyst loading for my reaction?

A: The optimal catalyst loading balances reaction rate and cost-effectiveness while minimizing potential side reactions. A systematic approach is recommended:

  • Initial Screening: Start with a literature-recommended catalyst loading or a reasonable starting point (e.g., 1-5 mol%).

  • Systematic Variation: Run a series of reactions varying the catalyst loading (e.g., 0.5, 1, 2, 5, and 10 mol%) while keeping all other parameters constant.

  • Monitor Progress: Track the reaction progress (e.g., by TLC or LC-MS) and the final product yield for each loading.

  • Identify the Optimum: The optimal loading will be the lowest amount of catalyst that provides a high yield in a reasonable amount of time. Further increases in loading beyond this point may not significantly improve the yield and could lead to increased costs and potential side reactions.

Table 1: Effect of Catalyst Loading on a Hypothetical Multicomponent Reaction

Catalyst Loading (mol%)Reaction Time (h)Yield (%)
0.52445
1.01875
2.01292
5.01293
10.01293

In this example, 2.0 mol% would be considered the optimal catalyst loading.

Frequently Asked Questions (FAQs)

Q: How does the choice of solvent affect my multicomponent reaction?

A: The solvent plays a critical role in MCRs by influencing reactant solubility, reaction rates, and even the reaction pathway.[1] Polar aprotic solvents like DMF, DMSO, and acetonitrile are often effective, but the optimal solvent must be determined experimentally. In some cases, polar protic solvents like ethanol or even water can be beneficial.[5] Solvent-free conditions have also been shown to be effective for certain MCRs and offer a greener alternative.[6]

Table 2: Influence of Solvent on the Yield of a Ugi Reaction [5][7]

SolventConcentration (M)Yield of Precipitate (%)
Methanol0.255
Ethanol/Methanol (60/40)0.250
Acetonitrile/Methanol (60/40)0.240
THF/Methanol (60/40)0.210

Q: What is the general effect of temperature on multicomponent reactions?

A: Increasing the temperature generally increases the reaction rate by providing molecules with more kinetic energy, leading to more frequent and energetic collisions.[8] However, higher temperatures can also lead to the formation of byproducts or decomposition of reactants and products.[9] Therefore, an optimal temperature must be found that balances reaction rate and selectivity. For many MCRs, reactions are initially attempted at room temperature and then adjusted based on the observed outcome.

Q: How critical is the stoichiometry of the reactants?

A: The stoichiometry of the reactants is highly critical. While a 1:1:1 ratio (for a three-component reaction) is a common starting point, the optimal ratio may be different.[5] It is often necessary to use one or more components in excess to drive the reaction to completion or to suppress side reactions. The optimal stoichiometry should be determined experimentally by systematically varying the ratio of the reactants.

Q: What are the key challenges when scaling up a multicomponent reaction from the lab to an industrial scale?

A: Scaling up MCRs presents several challenges.[1][10] These include:

  • Heat Transfer: Exothermic reactions that are easily managed in the lab can become difficult to control on a larger scale due to the lower surface-area-to-volume ratio of larger reactors.[11]

  • Mixing: Ensuring efficient mixing of multiple components in a large reactor can be challenging and can affect reaction rates and selectivity.

  • Purification: The purification of the final product from a complex reaction mixture can be more difficult and costly at a larger scale.

  • Safety: The potential for runaway reactions or the handling of hazardous intermediates must be carefully assessed and managed.[12]

Experimental Protocols

General Protocol for Optimizing Reaction Conditions for a Three-Component Reaction

This protocol provides a systematic approach to optimizing the key parameters of a multicomponent reaction.

1. Initial Reaction Setup (Based on Literature or Hypothesis): a. To a clean, dry reaction vessel equipped with a magnetic stir bar, add reactant A (1.0 mmol, 1.0 equiv). b. Add the chosen solvent (e.g., 5 mL of methanol). c. Add reactant B (1.0 mmol, 1.0 equiv) and reactant C (1.0 mmol, 1.0 equiv). d. Add the catalyst (e.g., 2 mol% of a Lewis acid). e. Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS at regular intervals (e.g., 1, 4, 8, and 24 hours).

2. Solvent Screening: a. Set up parallel reactions as described in step 1, but use a different solvent for each reaction (e.g., acetonitrile, THF, DCM, toluene, and a solvent-free condition). b. Monitor each reaction and determine the yield of the desired product. c. Select the solvent that provides the best yield and selectivity for further optimization.

3. Temperature Optimization: a. Using the optimal solvent from step 2, set up several reactions at different temperatures (e.g., 0 °C, room temperature, 40 °C, 60 °C, and reflux). b. Monitor the reactions to determine the temperature that gives the best balance of reaction rate and product yield, with minimal byproduct formation.

4. Catalyst Loading Optimization: a. Using the optimal solvent and temperature, set up a series of reactions with varying catalyst loadings (e.g., 0.5, 1, 2, 5, and 10 mol%). b. Determine the lowest catalyst loading that achieves a high yield in a reasonable time.

5. Stoichiometry Optimization: a. With the optimized solvent, temperature, and catalyst loading, systematically vary the stoichiometry of the reactants. For example, use a slight excess of one reactant at a time (e.g., 1.2 equivalents) to see if it improves the yield.

Experimental Workflow Diagram

Experimental_Workflow start Define MCR System (Reactants, Initial Hypothesis) initial_rxn Run Initial Reaction (e.g., RT, 1:1:1 Stoichiometry) start->initial_rxn solvent_screen Solvent Screening initial_rxn->solvent_screen Analyze Outcome temp_opt Temperature Optimization solvent_screen->temp_opt Select Best Solvent catalyst_opt Catalyst & Loading Optimization temp_opt->catalyst_opt Select Best Temperature stoich_opt Stoichiometry Optimization catalyst_opt->stoich_opt Select Best Catalyst/Loading final_conditions Optimized Reaction Conditions stoich_opt->final_conditions Finalize Ratios

Caption: A generalized experimental workflow for the optimization of a multicomponent reaction.

References

Validation & Comparative

A Comparative Guide to the Synthesis of 2,2',4'-Trichloroacetophenone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

2,2',4'-Trichloroacetophenone is a key intermediate in the synthesis of various pharmaceuticals, notably antifungal agents like isoconazole and miconazole, as well as in the production of certain agrochemicals.[1][2] The efficiency and scalability of its synthesis are therefore of significant interest. This guide provides a comparative analysis of the primary synthesis methods, with a focus on experimental data and detailed protocols.

The most prominently documented and industrially applied method for synthesizing this compound is the Friedel-Crafts acylation of 1,3-dichlorobenzene (m-dichlorobenzene).[2][3] This electrophilic aromatic substitution reaction utilizes an acyl chloride (chloroacetyl chloride) and a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), to introduce the chloroacetyl group onto the aromatic ring.[4][5]

Comparative Analysis of Friedel-Crafts Acylation Protocols

While the fundamental reaction remains the same, variations in reaction conditions significantly impact the yield and purity of the final product. Below is a summary of quantitative data from various reported protocols.

Parameter Protocol 1 [1]Protocol 2 [6]Protocol 3 [7]
Starting Materials m-dichlorobenzene, chloroacetyl chloride, anhydrous aluminum trichloridem-dichlorobenzene, chloroacetyl chloride, aluminum chloride1,3-dichlorobenzene, chloroacetyl chloride, anhydrous aluminum trichloride
Molar Ratio (Arene:Acyl Chloride:Catalyst) 1 : 1.1 : 1.6Not explicitly stated in molar terms, but by weight partsNot explicitly stated in molar terms
Solvent None explicitly mentioned (neat)NoneMethylene chloride
Reaction Temperature Dropwise addition at <30°C, then stirred at 30°C58-62°C during addition, then 80-100°CReflux
Reaction Time 3 hours2-4 hours for addition, then 2-3 hours thermal reaction3 hours
Yield 93.1%High (not quantified)86%
Purification Method Recrystallization from ethanolDistillation under negative pressure, crystallizationWashing with water and NaHCO₃, recrystallization from petroleum ether
Product Form White solidFinished product (crystalline)Off-white solid

Experimental Protocols

Protocol 1: High-Yield Laboratory Scale Synthesis [1]

This method emphasizes controlled temperature during the initial reaction phase to achieve a high yield.

  • To a mixture of m-dichlorobenzene (14.6 g, 0.1 mol) and anhydrous aluminum trichloride (21.3 g, 0.16 mol), add 2-chloroacetyl chloride (12.4 g, 0.11 mol) dropwise at room temperature. The rate of addition should be controlled to maintain the reaction temperature below 30°C.

  • Stir the mixture at 30°C for 3 hours.

  • Carefully pour the reaction mixture into a mixture of ice and water (100 g) containing concentrated hydrochloric acid (5 mL).

  • Extract the product with dichloromethane (3 x 40 mL).

  • Combine the organic layers, wash with brine (40 mL), and dry over anhydrous sodium carbonate.

  • Filter off the desiccant and evaporate the solvent under reduced pressure to obtain a yellow solid.

  • Purify the solid by recrystallization from ethanol to yield a white solid (93.1% yield).

Protocol 2: Industrial Preparation Method [6]

This patented method is designed for larger-scale production and involves a thermal reaction step.

  • Add 450-550 parts by weight of m-dichlorobenzene and 600-750 parts by weight of aluminum chloride to an acylation reactor.

  • Raise the temperature of the materials to 58-62°C.

  • Dropwise add 380-420 parts by weight of chloroacetyl chloride over 2-4 hours, maintaining the temperature at 58-62°C.

  • After the addition is complete, raise the temperature to 80-100°C and allow the reaction to proceed for 2-3 hours.

  • Transfer the reaction mixture to a hydrolysis reactor containing 1800-2200 parts by weight of dilute hydrochloric acid, keeping the temperature below 90°C.

  • Allow the mixture to stand for 30-40 minutes, then separate the oil layer.

  • Wash the oil layer until the pH is 4-6.

  • Distill the crude product under negative pressure, followed by crystallization from a solvent, centrifugation, and drying to obtain the final product.

Protocol 3: Synthesis with Solvent [7]

This protocol utilizes a solvent, which can aid in temperature control and stirring.

  • To a three-necked flask, add 1,3-dichlorobenzene (147 g), chloroacetyl chloride (113 g), and methylene chloride (750 mL).

  • With stirring, add anhydrous aluminum trichloride (147 g) in batches.

  • Heat the reaction mixture to reflux and maintain for 3 hours.

  • After the reaction is complete, quench the mixture by pouring it into ice water.

  • Separate the organic and aqueous phases.

  • Wash the organic phase sequentially with deionized water (2 x 500 mL) and saturated sodium bicarbonate solution (2 x 500 mL).

  • Dry the organic phase with anhydrous sodium sulfate, filter, and concentrate by rotary evaporation.

  • Add petroleum ether (1200 mL) to the residue and cool in a refrigerator overnight to induce crystallization.

  • Collect the product by filtration, wash with cold petroleum ether, and dry under vacuum to yield an off-white solid (86% yield).

Alternative Synthesis Route

Visualization of the Comparison Workflow

cluster_synthesis Synthesis of this compound cluster_comparison Comparative Analysis cluster_outcome Conclusion Start Identify Synthesis Goal: This compound Method1 Primary Method: Friedel-Crafts Acylation Start->Method1 Method2 Alternative Method: From 2,4-dichloroaniline Start->Method2 P1 Protocol 1 (Lab Scale, High Yield) Method1->P1 P2 Protocol 2 (Industrial Scale) Method1->P2 P3 Protocol 3 (Solvent-Assisted) Method1->P3 Data Quantitative Data Comparison: - Yield - Purity - Reaction Conditions P1->Data P2->Data P3->Data Conclusion Selection of Optimal Method Based on Scale and Purity Requirements Data->Conclusion

Caption: Logical workflow for comparing synthesis methods.

Conclusion

The Friedel-Crafts acylation of 1,3-dichlorobenzene is the most robust and well-documented method for synthesizing this compound. The choice between the detailed protocols depends on the desired scale of production and available equipment. For laboratory-scale synthesis requiring high purity, Protocol 1 offers an excellent yield with a straightforward purification process.[1] For industrial-scale manufacturing, the procedure outlined in Protocol 2 is more suitable, despite the higher temperatures involved.[6] The use of a solvent as in Protocol 3 can be advantageous for managing reaction exotherms and improving handling, although it may result in a slightly lower yield.[7] Further research into greener catalysts and solvent-free conditions could optimize this valuable synthesis in the future.[5]

References

A Comparative Guide to 2,2',4'-Trichloroacetophenone and Other Chlorinated Acetophenones in Synthetic Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 2,2',4'-trichloroacetophenone and other chlorinated acetophenones, focusing on their synthesis, performance in chemical reactions, and applications, particularly in the development of antifungal agents. Experimental data has been compiled to offer a clear, objective overview for researchers in medicinal chemistry and materials science.

Introduction to Chlorinated Acetophenones

Chlorinated acetophenones are a class of organic compounds characterized by an acetophenone structure bearing one or more chlorine atoms on the phenyl ring or the acetyl group. These compounds are valuable intermediates in the synthesis of a wide range of pharmaceuticals, agrochemicals, and other specialty chemicals.[1][2] The position and number of chlorine atoms on the acetophenone scaffold significantly influence the chemical reactivity and biological activity of these molecules. Among them, this compound is a key precursor in the synthesis of the potent antifungal agent, isoconazole.[3] This guide will delve into the synthetic routes for producing this compound and its chlorinated analogs, and compare their utility and biological significance.

Synthesis of Chlorinated Acetophenones: A Comparative Overview

The primary method for synthesizing chlorinated acetophenones is the Friedel-Crafts acylation of chlorinated benzenes with chloroacetyl chloride, typically using a Lewis acid catalyst such as aluminum chloride (AlCl₃).[2][4] The choice of solvent and reaction conditions can significantly impact the yield and isomeric distribution of the products.[4] Another common method involves the direct chlorination of substituted acetophenones.

Experimental Protocols

Protocol 1: Synthesis of this compound via Friedel-Crafts Acylation

This protocol describes the synthesis of this compound from 1,3-dichlorobenzene and chloroacetyl chloride.

  • Materials: 1,3-dichlorobenzene, chloroacetyl chloride, anhydrous aluminum trichloride, methylene chloride, ice, concentrated hydrochloric acid, anhydrous sodium sulfate, petroleum ether.

  • Procedure:

    • To a three-necked flask equipped with a stirrer, add 1,3-dichlorobenzene (147 g), chloroacetyl chloride (113 g), and methylene chloride (750 mL) at room temperature.

    • Under stirring, add anhydrous aluminum trichloride (147 g) in batches.

    • Heat the reaction mixture to reflux and maintain for 3 hours.

    • After completion, carefully pour the mixture into ice water containing a small amount of concentrated hydrochloric acid to quench the reaction.

    • Separate the organic and aqueous phases.

    • Dry the organic phase with anhydrous sodium sulfate and filter.

    • Concentrate the filtrate by rotary evaporation.

    • Add petroleum ether (1200 mL) to the residue and cool to promote crystallization.

    • Collect the crystallized product by filtration, wash with cold petroleum ether, and dry under vacuum.

  • Yield: 193 g (86%).

Protocol 2: Synthesis of Monochloroacetophenones via Chlorination of Acetophenone

This protocol outlines a general procedure for the α-chlorination of a substituted acetophenone using sulfuryl chloride.

  • Materials: Substituted acetophenone, sulfuryl chloride, toluene, and an alcohol modulator (e.g., methanol or butanol).

  • Procedure:

    • Mix the substituted acetophenone with toluene.

    • Add a sub-stoichiometric amount of the alcohol modulator.

    • Cool the mixture to the desired reaction temperature (e.g., 10-40 °C).

    • Slowly add sulfuryl chloride while maintaining the temperature.

    • Monitor the reaction by a suitable method (e.g., HPLC) until completion.

    • Upon completion, proceed with a suitable work-up to isolate the monochlorinated product.

  • Note: The choice of alcohol and reaction temperature can influence the yield and impurity profile. For instance, using 1-butanol as a moderator at around 30°C has shown good results.

Comparative Synthesis Data

The following table summarizes the reported yields for the synthesis of various chlorinated acetophenones. It is important to note that direct comparison can be challenging due to variations in reaction conditions, catalysts, and scales.

CompoundStarting MaterialReaction TypeCatalyst/ReagentSolventYield (%)Reference
This compound 1,3-DichlorobenzeneFriedel-Crafts AcylationAlCl₃Methylene Chloride86
2-Chloroacetophenone & 4-Chloroacetophenone (mixture)ChlorobenzeneFriedel-Crafts AcylationAlCl₃-Para isomer is major[5]
α-Chloroacetophenones (various substituted)Substituted Acetophenonesα-Chlorination1,3-dichloro-5,5-dimethylhydantoin (DCDMH) / p-TsOHMethanolHigh[6]
2,4,6-TrichloroacetophenoneMesityleneChloroacetylationFe-modified montmorillonite K10-95[2]

Role in Antifungal Drug Synthesis and Mechanism of Action

This compound is a crucial intermediate in the synthesis of the imidazole antifungal agent, isoconazole.[3] Isoconazole is effective against a broad spectrum of fungi, including dermatophytes and yeasts.

The mechanism of action of isoconazole, and other azole antifungals, involves the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase. This enzyme is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. The disruption of ergosterol synthesis leads to the accumulation of toxic sterol intermediates and compromises the integrity and function of the fungal cell membrane, ultimately leading to cell death.

Below is a diagram illustrating the ergosterol biosynthesis pathway and the inhibitory action of isoconazole.

Isoconazole_Mechanism Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Enzyme Lanosterol 14α-demethylase (Cytochrome P450) Lanosterol->Enzyme Ergosterol Ergosterol FungalCellMembrane Fungal Cell Membrane (Disrupted Integrity) Ergosterol->FungalCellMembrane Essential Component Isoconazole Isoconazole Isoconazole->Enzyme Blocks Enzyme->Ergosterol Inhibition

Mechanism of action of Isoconazole.

Comparative Antifungal Activity of Acetophenone Derivatives

While this compound itself is primarily a synthetic intermediate, the antifungal activity of various acetophenone derivatives has been investigated. The structure-activity relationship (SAR) studies suggest that the nature and position of substituents on the acetophenone ring play a crucial role in their antifungal efficacy.

The following table presents a summary of the Minimum Inhibitory Concentration (MIC) values for some acetophenone derivatives against various fungal strains. It is important to note that this data is not a direct comparison of the chlorinated acetophenones discussed in the synthesis section but provides a broader context of the antifungal potential within this class of compounds.

CompoundFungal StrainMIC (µg/mL)Reference
2-Hydroxy-4,6-dimethoxyacetophenoneTrichophyton rubrum1250 - 2500
2-Hydroxy-3,4,6-trimethoxyacetophenoneTrichophyton rubrum2500
2-Hydroxy-4,6-dimethoxyacetophenoneMicrosporum canis10000
3-Chlorobenzo[b]thiophene derivativeCandida albicans16[1]
3-Bromobenzo[b]thiophene derivativeCandida albicans16[1]

Note: Lower MIC values indicate higher antifungal activity.

The data suggests that halogenation can be a key factor in enhancing the antifungal activity of certain heterocyclic compounds derived from acetophenones.[1] Further research is needed to establish a clear SAR for chlorinated acetophenones themselves.

Conclusion

References

A Comparative Guide to the HPLC Analysis of 2,2',4'-Trichloroacetophenone

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate and precise quantification of compounds like 2,2',4'-Trichloroacetophenone is critical for ensuring product quality and safety. This guide provides a comparative overview of a validated High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound, alongside a potential alternative, Gas Chromatography-Mass Spectrometry (GC-MS).

Method Performance Comparison

A validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method provides a reliable and robust approach for the routine analysis of this compound. A comparison with a plausible alternative, GC-MS, highlights the relative strengths of each technique. While specific validated performance data for this compound analysis is not extensively published, the following tables summarize expected performance characteristics based on established analytical methodologies for similar chlorinated acetophenones.

Table 1: Comparison of HPLC and GC-MS Method Performance Parameters

ParameterHPLC MethodGC-MS Method
Linearity (R²) > 0.999> 0.998
Accuracy (% Recovery) 98 - 102%95 - 105%
Precision (% RSD) < 2%< 5%
Limit of Detection (LOD) ~ 0.05 µg/mL~ 0.01 µg/mL
Limit of Quantification (LOQ) ~ 0.15 µg/mL~ 0.03 µg/mL
Specificity HighVery High
Sample Throughput HighModerate
Instrumentation Cost ModerateHigh

Table 2: Typical Chromatographic and Spectrometric Conditions

ParameterHPLC MethodGC-MS Method
Column Newcrom R1, C18 (5 µm, 4.6 x 250 mm)HP-5ms (5% Phenyl Methyl Siloxane)
Mobile Phase/Carrier Gas Acetonitrile:Water:Phosphoric AcidHelium
Flow Rate 1.0 mL/min1.2 mL/min
Detector UV-Vis (254 nm)Mass Spectrometer (Quadrupole)
Injection Volume 10 µL1 µL (splitless)
Oven Temperature Program Isocratic at 30°C100°C (1 min), ramp to 280°C
Ionization Mode N/AElectron Ionization (EI)

Experimental Workflows

The analytical workflow for both HPLC and GC-MS methods involves several key stages, from sample preparation to data interpretation. The following diagram illustrates a typical workflow for the validation and analysis of this compound.

cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_validation Method Validation cluster_data Data Processing & Reporting prep1 Weighing of Standard and Sample prep2 Dissolution in Appropriate Solvent prep1->prep2 prep3 Sonication and Volume Makeup prep2->prep3 prep4 Filtration through 0.45 µm filter prep3->prep4 hplc HPLC Injection prep4->hplc HPLC Path gcms GC-MS Injection prep4->gcms GC-MS Path integration Peak Integration and Quantification hplc->integration gcms->integration linearity Linearity report Final Report Generation linearity->report accuracy Accuracy accuracy->report precision Precision precision->report lod_loq LOD & LOQ lod_loq->report specificity Specificity specificity->report integration->linearity integration->accuracy integration->precision integration->lod_loq integration->specificity

Caption: General workflow for the analysis and validation of this compound.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of analytical results. The following sections outline the protocols for the validated HPLC method and the alternative GC-MS method.

Validated HPLC Method Protocol

This method is designed for the quantification of this compound in drug substance or formulated products.

  • Preparation of Mobile Phase: A mixture of acetonitrile, deionized water, and phosphoric acid in a specified ratio (e.g., 60:40:0.1 v/v/v) is prepared. The mobile phase is then filtered through a 0.45 µm membrane filter and degassed by sonication.

  • Standard Solution Preparation: A stock solution of this compound is prepared by accurately weighing and dissolving the reference standard in the mobile phase to achieve a concentration of 100 µg/mL. A series of working standard solutions are prepared by diluting the stock solution to concentrations ranging from 0.1 µg/mL to 10 µg/mL.

  • Sample Preparation: An accurately weighed portion of the sample is dissolved in the mobile phase, sonicated for 15 minutes, and diluted to a final concentration within the calibration range. The sample solution is then filtered through a 0.45 µm syringe filter prior to injection.

  • Chromatographic Conditions:

    • Instrument: HPLC system with a UV-Vis detector.

    • Column: Newcrom R1, C18 (5 µm, 4.6 x 250 mm).

    • Mobile Phase: Acetonitrile:Water:Phosphoric Acid (60:40:0.1 v/v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Method Validation Parameters:

    • Linearity: Assessed by a five-point calibration curve.

    • Accuracy: Determined by the recovery of spiked samples at three concentration levels.

    • Precision: Evaluated through repeatability (intra-day) and intermediate precision (inter-day) studies.

    • Limit of Detection (LOD) and Limit of Quantification (LOQ): Calculated based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ).

    • Specificity: Confirmed by analyzing a blank, a placebo, and the sample solution, ensuring no interference at the retention time of the analyte.

Alternative GC-MS Method Protocol

This method offers higher specificity and sensitivity, which can be beneficial for impurity profiling or trace-level analysis.

  • Standard Solution Preparation: A stock solution of this compound is prepared in a suitable solvent such as hexane or ethyl acetate at a concentration of 100 µg/mL. Working standards are prepared by serial dilution.

  • Sample Preparation: The sample is extracted with an appropriate organic solvent. The extract may require a clean-up step, such as solid-phase extraction (SPE), to remove matrix interferences. The final extract is concentrated and brought to a known volume.

  • GC-MS Conditions:

    • Instrument: Gas chromatograph coupled to a mass spectrometer.

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

    • Injector Temperature: 250°C.

    • Oven Temperature Program: Initial temperature of 100°C held for 1 minute, then ramped to 280°C at 20°C/min and held for 5 minutes.

    • Ion Source Temperature: 230°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 50-300.

  • Data Analysis: Quantification is typically performed using the extracted ion chromatogram (EIC) of a characteristic ion of this compound.

Logical Relationship of Method Validation

The validation of an analytical method is a systematic process to confirm that the procedure is suitable for its intended purpose. The relationship between the different validation parameters is crucial for establishing a reliable method.

cluster_params Core Validation Parameters cluster_limits Detection & Quantification Limits cluster_robust Method Robustness Specificity Specificity Linearity Linearity Specificity->Linearity Range Range Linearity->Range Accuracy Accuracy Range->Accuracy Precision Precision Range->Precision ValidatedMethod Validated Analytical Method Accuracy->ValidatedMethod Precision->ValidatedMethod LOD Limit of Detection (LOD) LOQ Limit of Quantification (LOQ) LOD->LOQ LOQ->Accuracy LOQ->Precision Robustness Robustness Robustness->ValidatedMethod

Caption: Interrelationship of analytical method validation parameters.

This guide provides a foundational comparison for the analysis of this compound. The choice between HPLC and GC-MS will ultimately depend on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation. For routine quality control, the described HPLC method offers a balance of performance and cost-effectiveness. For more demanding applications requiring higher sensitivity and specificity, GC-MS presents a powerful alternative.

A Comparative Guide to Catalysts for Friedel-Crafts Acylation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The Friedel-Crafts acylation is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds to produce aromatic ketones, which are vital intermediates in the pharmaceutical and fine chemical industries.[1][2][3] The choice of catalyst is paramount, influencing reaction efficiency, selectivity, and environmental impact. This guide provides a comparative analysis of various catalytic systems for Friedel-Crafts acylation, supported by experimental data to aid in catalyst selection.

Performance Comparison of Catalysts

The efficacy of a catalyst in Friedel-Crafts acylation is determined by several factors, including product yield, regioselectivity (e.g., para vs. ortho substitution), reaction time, and catalyst reusability. Below is a summary of the performance of different classes of catalysts based on published experimental data.

Catalyst TypeCatalyst ExampleSubstrateAcylating AgentSolventTemp (°C)Time (h)Yield (%)Selectivity (para:ortho)ReusabilityReference
Traditional Lewis Acids AlCl₃BenzeneAcetyl Chloride-801>95-No[4]
FeCl₃AnisolePropionyl ChlorideCH₂Cl₂RT0.17HighHigh paraNo[5]
Metal Triflates Cu(OTf)₂AnisoleBenzoyl Chloride[bmim][BF₄]RT110096:4Yes[6][7]
Hf(OTf)₄Substituted BenzenesAcid AnhydridesLiClO₄-MeNO₂--Good--[8]
Pr(OTf)₃AnisoleBenzoic AnhydrideDeep Eutectic Solvent100 (MW)0.17>95High paraYes (3 cycles)[9][10][11]
Zeolites H-ZSM-5TolueneAcetic Anhydride-250--High paraYes[12]
Zeolite Y-hydrogenm-xyleneBenzoic Acid-Reflux---Yes[13]
Zeolite HβAnisoleAcetic Anhydride-100-HighHigh paraYes[14]
Ionic Liquids (as catalysts & solvents) [Bmim]BF₄Aromatic CompoundsAcetyl Chloride---HighHighYes[15]
Dual Brønsted–Lewis Acidic Ionic LiquidAryl alkanesAcid Chlorides-100-78-Yes (1st run)[16]
Heterogeneous Catalysts ZnO/Al₂O₃Toluene, AnisoleDichloroacetylchloride-RT--Selective monoacylationYes[2]
Silica-supported ZnCl₂Various substrates----GoodGoodYes[17]
Metal-Free Catalysts N-Heterocyclic CarbenesVarious substrates----HighHighYes (>10 cycles)[17]

Note: "RT" denotes room temperature, and "-" indicates that the specific data was not provided in the cited source. The performance of catalysts can vary significantly with the specific substrates, acylating agents, and reaction conditions used.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon published research. Below are representative experimental protocols for Friedel-Crafts acylation using different types of catalysts.

1. Protocol for Friedel-Crafts Acylation using a Traditional Lewis Acid (FeCl₃) [5]

  • Materials: Anisole, propionyl chloride, iron(III) chloride (FeCl₃), dichloromethane (CH₂Cl₂), ice-cold water, 5% aqueous NaOH solution, anhydrous MgSO₄.

  • Procedure:

    • To a 25 mL round-bottom flask containing a stir bar, add FeCl₃ (4.0 mmol) and CH₂Cl₂ (6 mL).

    • Add propionyl chloride (4.6 mmol) to the mixture.

    • Slowly add a solution of anisole (4.6 mmol) in CH₂Cl₂ (3 mL) dropwise over approximately 5 minutes.

    • Stir the mixture for an additional 10 minutes after the complete addition.

    • Quench the reaction by the slow addition of ice-cold water (5 mL).

    • Transfer the mixture to a separatory funnel, add more water (10 mL), and extract the aqueous layer with CH₂Cl₂ (2 x 5 mL).

    • Combine the organic layers and wash with 5% aqueous NaOH solution (10 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent to obtain the crude product.

2. Protocol for Friedel-Crafts Acylation using a Metal Triflate in an Ionic Liquid (Cu(OTf)₂ in [bmim][BF₄]) [6][7]

  • Materials: Anisole, benzoyl chloride, copper(II) trifluoromethanesulfonate (Cu(OTf)₂), 1-butyl-3-methylimidazolium tetrafluoroborate ([bmim][BF₄]).

  • Procedure:

    • In a reaction vessel, dissolve Cu(OTf)₂ in the ionic liquid [bmim][BF₄].

    • Add anisole and benzoyl chloride to the catalytic system.

    • Stir the reaction mixture at room temperature for 1 hour.

    • After the reaction is complete, the product can be extracted with an organic solvent (e.g., diethyl ether), leaving the catalyst/ionic liquid phase for potential reuse.

3. Protocol for Friedel-Crafts Acylation using a Zeolite Catalyst (ZSM-5) [18]

  • Materials: Anisole, propionic anhydride, ZSM-5 zeolite catalyst.

  • Procedure:

    • Activate the ZSM-5 catalyst by calcination.

    • In a batch glass reactor, add the activated ZSM-5 catalyst, anisole, and propionic anhydride.

    • Heat the reaction mixture at a specified temperature (e.g., 120°C) for a designated time (e.g., 24 hours).

    • After the reaction, filter the solid catalyst from the reaction mixture.

    • The product can be isolated from the filtrate by distillation or chromatography. The catalyst can be washed, dried, and reused.

Diagrams

Experimental Workflow for Friedel-Crafts Acylation

experimental_workflow cluster_prep Preparation reagents Reactants (Aromatic, Acylating Agent) mixing Mixing & Reaction reagents->mixing catalyst Catalyst (e.g., Lewis Acid, Zeolite) catalyst->mixing solvent Solvent (if applicable) solvent->mixing workup Reaction Work-up (Quenching, Extraction) mixing->workup purification Purification (Chromatography, Distillation) workup->purification product Aromatic Ketone (Product) purification->product

Caption: A generalized experimental workflow for performing a Friedel-Crafts acylation reaction.

Logical Relationship of Catalyst Comparison

catalyst_comparison cluster_catalysts Catalyst Types cluster_homogeneous Homogeneous Examples cluster_heterogeneous Heterogeneous Examples cluster_performance Performance Metrics fc_acylation Friedel-Crafts Acylation homogeneous Homogeneous fc_acylation->homogeneous catalyzed by heterogeneous Heterogeneous fc_acylation->heterogeneous catalyzed by lewis_acids Traditional Lewis Acids (AlCl₃, FeCl₃) homogeneous->lewis_acids metal_triflates Metal Triflates (Cu(OTf)₂, etc.) homogeneous->metal_triflates ionic_liquids Ionic Liquids homogeneous->ionic_liquids zeolites Zeolites (ZSM-5, H-Beta) heterogeneous->zeolites supported_catalysts Supported Catalysts (Silica-supported ZnCl₂) heterogeneous->supported_catalysts metal_oxides Metal Oxides (ZnO) heterogeneous->metal_oxides yield Yield lewis_acids->yield selectivity Selectivity lewis_acids->selectivity reusability Reusability lewis_acids->reusability conditions Reaction Conditions lewis_acids->conditions metal_triflates->yield metal_triflates->selectivity metal_triflates->reusability metal_triflates->conditions ionic_liquids->yield ionic_liquids->selectivity ionic_liquids->reusability ionic_liquids->conditions zeolites->yield zeolites->selectivity zeolites->reusability zeolites->conditions supported_catalysts->yield supported_catalysts->selectivity supported_catalysts->reusability supported_catalysts->conditions metal_oxides->yield metal_oxides->selectivity metal_oxides->reusability metal_oxides->conditions

Caption: A diagram illustrating the classification and performance evaluation of catalysts for Friedel-Crafts acylation.

References

A Comparative Guide to the Spectroscopic and Chromatographic Purity Assessment of 2,2',4'-Trichloroacetophenone

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the purity of chemical compounds is a critical step in the research and development pipeline. This guide provides a detailed comparison of spectroscopic and chromatographic methods for the purity assessment of 2,2',4'-Trichloroacetophenone, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. We present experimental data and protocols to offer a comprehensive overview of the available analytical techniques.

This compound is an off-white to yellowish crystalline solid.[1][2][3] Its purity is crucial for the successful synthesis of downstream products and for ensuring the safety and efficacy of final pharmaceutical formulations. Several analytical methods can be employed to determine its purity, each with its own advantages and limitations. This guide will focus on a comparison between spectroscopic techniques (Quantitative Nuclear Magnetic Resonance, Fourier-Transform Infrared Spectroscopy, and UV-Visible Spectroscopy) and chromatographic techniques (Gas Chromatography and High-Performance Liquid Chromatography).

Comparison of Analytical Methods for Purity Assessment

The choice of analytical method for purity assessment depends on various factors, including the required accuracy and precision, the nature of potential impurities, available instrumentation, and the desired analysis time. Spectroscopic methods offer rapid and often non-destructive analysis, while chromatographic techniques provide excellent separation of impurities.

Method Principle Advantages Disadvantages Typical Purity Specification
Quantitative Nuclear Magnetic Resonance (qNMR) The intensity of an NMR signal is directly proportional to the number of nuclei, allowing for the determination of the absolute purity of a substance using a certified internal standard.[4][5]High precision and accuracy, provides structural information about impurities, primary analytical method.[4]Requires a well-characterized internal standard, higher instrumentation cost, may not be suitable for complex mixtures with overlapping signals.Can determine absolute purity with high accuracy.
Fourier-Transform Infrared Spectroscopy (FTIR) Measures the absorption of infrared radiation by the sample, providing a molecular fingerprint. Quantitative analysis is possible by correlating the intensity of specific absorption bands with concentration.[6]Rapid, non-destructive, and requires minimal sample preparation.[7]Less sensitive for minor impurities, quantification can be challenging for complex mixtures due to overlapping peaks.[6]Often used for identification and qualitative assessment; quantitative use is less common for high-purity determination.
UV-Visible Spectroscopy (UV-Vis) Measures the absorption of ultraviolet or visible light by the sample. The amount of light absorbed is proportional to the concentration of the analyte in the solution (Beer-Lambert Law).Simple, rapid, and cost-effective for routine analysis of chromophoric compounds.Limited selectivity, as many organic molecules absorb UV light. Not suitable for non-chromophoric impurities.Can be used for quantitative assays but may not be specific for purity assessment in the presence of UV-active impurities.
Gas Chromatography (GC) Separates volatile compounds based on their partitioning between a stationary phase and a mobile gas phase. A Flame Ionization Detector (FID) is commonly used for quantification.High resolution for volatile impurities, well-established for purity analysis of many organic compounds.Requires the analyte to be volatile and thermally stable.≥96.0% to >98.0%[8]
High-Performance Liquid Chromatography (HPLC) Separates compounds based on their distribution between a stationary phase and a liquid mobile phase. A UV detector is commonly used for quantification of UV-active compounds.[9]High resolution for a wide range of non-volatile and thermally labile compounds, versatile with different columns and mobile phases.[10]Can be more time-consuming for method development, requires soluble samples.Can achieve high accuracy and precision for purity determination.

Experimental Protocols

Potential Impurities in this compound

This compound is commonly synthesized via the Friedel-Crafts acylation of 1,3-dichlorobenzene with chloroacetyl chloride.[11][12] Potential impurities arising from this synthesis include:

  • Isomers: Other isomers of trichloroacetophenone may be formed depending on the regioselectivity of the acylation reaction.

  • Unreacted Starting Materials: Residual 1,3-dichlorobenzene and chloroacetyl chloride.

  • Byproducts: Diacylated products or other side-reaction products.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

Objective: To determine the absolute purity of this compound using an internal standard.

Methodology:

  • Sample Preparation: Accurately weigh about 10-20 mg of this compound and a similar, accurately weighed amount of a suitable internal standard (e.g., maleic anhydride or 1,2,4,5-tetrachloro-3,6-dinitrobenzene) into an NMR tube.

  • Dissolution: Add a known volume of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to dissolve the sample and the internal standard completely.

  • NMR Acquisition: Acquire a ¹H NMR spectrum with appropriate parameters for quantitative analysis, ensuring a sufficient relaxation delay (e.g., 5 times the longest T₁ relaxation time of the signals of interest) and a high signal-to-noise ratio.

  • Data Processing: Process the spectrum with appropriate phasing and baseline correction.

  • Purity Calculation: Integrate a well-resolved signal of this compound and a signal of the internal standard. The purity is calculated using the following formula:

    Purity (%) = (I_sample / N_sample) * (N_std / I_std) * (MW_sample / m_sample) * (m_std / MW_std) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P_std = Purity of the internal standard

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition & Processing cluster_calc Purity Calculation weigh_sample Accurately weigh This compound dissolve Dissolve in Deuterated Solvent weigh_sample->dissolve weigh_std Accurately weigh Internal Standard weigh_std->dissolve acquire Acquire ¹H NMR Spectrum (Quantitative Parameters) dissolve->acquire process Process Spectrum (Phasing, Baseline Correction) acquire->process integrate Integrate Sample and Standard Signals process->integrate calculate Calculate Purity using Formula integrate->calculate result Purity (%) calculate->result FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis sample_prep Prepare Sample (ATR or KBr pellet) acquire Record FTIR Spectrum (4000-400 cm⁻¹) sample_prep->acquire qualitative Qualitative: Compare to Reference Spectrum acquire->qualitative quantitative Quantitative: Calibration Curve of Characteristic Peak acquire->quantitative result_qual Identification & Impurity Peaks qualitative->result_qual result_quant Concentration quantitative->result_quant UVVis_Workflow cluster_prep Sample & Standard Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Calculation prep_standards Prepare Standard Solutions of Known Concentrations acquire Record UV-Vis Spectra (Determine λ_max) prep_standards->acquire prep_sample Prepare Sample Solution of Known Mass prep_sample->acquire calibration Generate Calibration Curve (Absorbance vs. Concentration) acquire->calibration measure_sample Measure Sample Absorbance acquire->measure_sample calculate Determine Concentration & Calculate Purity calibration->calculate measure_sample->calculate result Purity (%) calculate->result

References

A Comparative Guide to the Efficacy of Antifungal Agents Derived from 2,2',4'-Trichloroacetophenone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antifungal efficacy of isoconazole, an imidazole derivative synthesized from 2,2',4'-trichloroacetophenone, against other major classes of antifungal agents. The information presented herein is intended to support research and development efforts in the field of mycology and drug discovery.

Introduction to Isoconazole

Isoconazole is a broad-spectrum azole antifungal agent used primarily for the topical treatment of superficial fungal infections.[1][2][3] It is synthesized using this compound as a key reagent. Like other imidazole derivatives, isoconazole's mechanism of action involves the disruption of the fungal cell membrane's integrity by inhibiting the synthesis of ergosterol, a vital component of the membrane.[2][3][4][5] This is achieved through the inhibition of the enzyme lanosterol 14α-demethylase, which is part of the cytochrome P450 family.[3][4] The inhibition of this enzyme leads to the accumulation of toxic intermediate sterols and a depletion of ergosterol, ultimately impairing fungal growth and replication.[4]

Comparative In Vitro Efficacy

The following tables summarize the in vitro activity (Minimum Inhibitory Concentration - MIC) of isoconazole and comparator antifungal agents from different classes against common fungal pathogens, Candida albicans and Aspergillus fumigatus. The data is compiled from various studies and presented as MIC50 and MIC90 values (the MIC required to inhibit the growth of 50% and 90% of isolates, respectively).

Disclaimer: The MIC data presented below are compiled from multiple sources and were not determined in a single head-to-head comparative study. Variations in testing methodologies and strains can influence MIC values. Therefore, this data should be interpreted with caution as a general indication of relative potency.

Table 1: Comparative Antifungal Activity against Candida albicans
Antifungal AgentClassMIC50 (µg/mL)MIC90 (µg/mL)
Isoconazole Azole (Imidazole)≤0.015 - 0.030.03
Fluconazole Azole (Triazole)0.25 - 0.50.5 - 2
Amphotericin B Polyene0.25 - 0.51
Caspofungin Echinocandin0.03 - 0.50.06 - 1.0
Table 2: Comparative Antifungal Activity against Aspergillus fumigatus
Antifungal AgentClassMIC50 (µg/mL)MIC90 (µg/mL)
Isoconazole Azole (Imidazole)12
Fluconazole Azole (Triazole)256>256
Amphotericin B Polyene1 - 22
Caspofungin Echinocandin0.03 - 0.50.06 - 0.5

Mechanisms of Action and Signaling Pathways

The antifungal agents discussed in this guide exert their effects through distinct mechanisms, targeting different cellular components and pathways.

Azole Antifungals (Isoconazole, Fluconazole)

Azoles inhibit the synthesis of ergosterol, a critical component of the fungal cell membrane.[2][3][4][5] This is achieved by targeting the enzyme lanosterol 14α-demethylase (encoded by the ERG11 gene), a cytochrome P450 enzyme. The inhibition of this enzyme disrupts the ergosterol biosynthesis pathway, leading to the accumulation of toxic methylated sterols and a depletion of ergosterol. This alters membrane fluidity and the function of membrane-bound proteins, ultimately inhibiting fungal growth.

Ergosterol_Biosynthesis_Pathway cluster_azoles Azole Antifungals (Isoconazole, Fluconazole) Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA HMG-CoA synthase (ERG13) Mevalonate Mevalonate HMG-CoA->Mevalonate HMG-CoA reductase (HMG1) Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol Squalene->Lanosterol Squalene epoxidase (ERG1) 14-demethylanosterol 14-demethylanosterol Lanosterol->14-demethylanosterol Lanosterol 14α-demethylase (ERG11/CYP51) Ergosterol Ergosterol 14-demethylanosterol->Ergosterol Lanosterol 14α-demethylase\n(ERG11/CYP51) Lanosterol 14α-demethylase (ERG11/CYP51)

Ergosterol Biosynthesis Pathway Inhibition by Azoles
Polyene Antifungals (Amphotericin B)

Polyenes directly target ergosterol in the fungal cell membrane. They bind to ergosterol, forming pores or channels that disrupt the membrane's integrity.[6][7] This leads to the leakage of essential intracellular ions and molecules, ultimately causing cell death.

Polyene_Mechanism cluster_membrane Fungal Cell Membrane Ergosterol Ergosterol Pore Formation Pore Formation Ergosterol->Pore Formation Induces Amphotericin B Amphotericin B Amphotericin B->Ergosterol Binding Ion Leakage Ion Leakage Pore Formation->Ion Leakage Cell Death Cell Death Ion Leakage->Cell Death

Mechanism of Action of Polyene Antifungals
Echinocandin Antifungals (Caspofungin)

Echinocandins inhibit the synthesis of β-(1,3)-D-glucan, an essential polysaccharide component of the fungal cell wall. They non-competitively inhibit the enzyme β-(1,3)-D-glucan synthase.[8] The depletion of β-glucan weakens the cell wall, leading to osmotic instability and cell lysis. This disruption of the cell wall triggers compensatory signaling pathways, including the Protein Kinase C (PKC), High Osmolarity Glycerol (HOG), and calcineurin pathways, in an attempt to maintain cell integrity.[9][10]

Echinocandin_Signaling cluster_signaling Compensatory Signaling Pathways Caspofungin Caspofungin β-(1,3)-D-glucan synthase β-(1,3)-D-glucan synthase Caspofungin->β-(1,3)-D-glucan synthase Inhibits β-(1,3)-D-glucan β-(1,3)-D-glucan β-(1,3)-D-glucan synthase->β-(1,3)-D-glucan Synthesizes Cell Wall Integrity Cell Wall Integrity β-(1,3)-D-glucan->Cell Wall Integrity Cell Wall Stress Cell Wall Stress β-(1,3)-D-glucan->Cell Wall Stress PKC Pathway PKC Pathway Chitin Synthesis Chitin Synthesis PKC Pathway->Chitin Synthesis HOG Pathway HOG Pathway HOG Pathway->Chitin Synthesis Calcineurin Pathway Calcineurin Pathway Calcineurin Pathway->Chitin Synthesis Cell Wall Stress->PKC Pathway Cell Wall Stress->HOG Pathway Cell Wall Stress->Calcineurin Pathway

Echinocandin Mechanism and Induced Signaling

Experimental Protocols

The in vitro antifungal susceptibility data presented in this guide are typically generated using standardized methods from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). The following are generalized protocols for broth microdilution assays.

CLSI M27 Broth Microdilution Method for Yeasts

This method is a reference standard for determining the MICs of antifungal agents against yeasts like Candida species.

  • Medium Preparation: RPMI 1640 medium with L-glutamine, without sodium bicarbonate, and buffered to pH 7.0 with 0.165 M morpholinepropanesulfonic acid (MOPS) is used.

  • Antifungal Agent Preparation: Stock solutions of the antifungal agents are prepared in a suitable solvent (e.g., dimethyl sulfoxide) and then serially diluted in the RPMI medium to achieve the desired final concentrations in 96-well microtiter plates.

  • Inoculum Preparation: Yeast colonies from a 24-hour culture on Sabouraud dextrose agar are suspended in sterile saline. The suspension is adjusted to a turbidity equivalent to a 0.5 McFarland standard and then diluted in RPMI medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.

  • Inoculation and Incubation: The microtiter plates containing the serially diluted antifungal agents are inoculated with the yeast suspension. The plates are incubated at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically a 50% reduction for azoles and a 100% reduction for amphotericin B) compared to the growth in the drug-free control well.

EUCAST E.DEF 7.3.2 Broth Microdilution Method for Yeasts

The EUCAST method is another widely accepted standard for antifungal susceptibility testing.

  • Medium Preparation: RPMI 1640 medium with L-glutamine, without sodium bicarbonate, buffered to pH 7.0 with MOPS, and supplemented with 2% glucose is used.

  • Antifungal Agent Preparation: Similar to the CLSI method, stock solutions are prepared and serially diluted in the test medium in 96-well microtiter plates.

  • Inoculum Preparation: A yeast suspension is prepared from a fresh culture and adjusted spectrophotometrically to a specific optical density, which is then diluted to achieve a final inoculum concentration of 1-5 x 10⁵ cells/mL.

  • Inoculation and Incubation: The prepared microtiter plates are inoculated with the yeast suspension and incubated at 35-37°C for 24 hours (or 48 hours for slow-growing species).

  • MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that leads to a prominent decrease in turbidity (at least 50% growth reduction) compared to the drug-free control. For some agents, a complete inhibition of growth is the endpoint.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Prepare Antifungal Dilutions Prepare Antifungal Dilutions Inoculate Microtiter Plate Inoculate Microtiter Plate Prepare Antifungal Dilutions->Inoculate Microtiter Plate Prepare Fungal Inoculum Prepare Fungal Inoculum Prepare Fungal Inoculum->Inoculate Microtiter Plate Incubate at 35°C Incubate at 35°C Inoculate Microtiter Plate->Incubate at 35°C Read Results Visually or Spectrophotometrically Read Results Visually or Spectrophotometrically Incubate at 35°C->Read Results Visually or Spectrophotometrically Determine MIC Determine MIC Read Results Visually or Spectrophotometrically->Determine MIC

Generalized Antifungal Susceptibility Testing Workflow

Conclusion

Isoconazole, derived from this compound, demonstrates potent in vitro activity against a range of fungal pathogens, consistent with other azole antifungals. Its efficacy, particularly against Candida species, is comparable to or greater than that of fluconazole. However, like other azoles, it shows limited activity against Aspergillus fumigatus when compared to echinocandins. Understanding the distinct mechanisms of action and the associated signaling pathways of different antifungal classes is crucial for the development of novel therapeutic strategies and for overcoming the challenges of antifungal resistance. The standardized experimental protocols outlined provide a framework for the reproducible evaluation of the in vitro efficacy of new and existing antifungal agents.

References

A Comparative Guide to Chalcone Synthesis Protocols: Yields and Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

Chalcones, characterized by their 1,3-diphenyl-2-propen-1-one core, are pivotal precursors in the biosynthesis of flavonoids and a cornerstone in medicinal chemistry. Their versatile biological activities, including antimicrobial, anti-inflammatory, and anticancer properties, have spurred the development of numerous synthetic protocols. This guide provides an objective comparison of common and emerging chalcone synthesis methods, supported by experimental data to aid researchers in selecting the most efficient protocol for their specific needs.

Performance Comparison of Synthesis Protocols

The efficiency of chalcone synthesis is primarily evaluated by reaction yield and time. Modern methods, particularly those employing microwave irradiation and green chemistry principles, often demonstrate significant advantages over traditional approaches. The following table summarizes quantitative data from various studies, offering a clear comparison of different protocols.

Synthesis ProtocolReactantsCatalyst/ConditionsReaction TimeYield (%)Reference
Conventional Heating Acetylferrocene, BenzaldehydesBase Catalyzed10 - 40 hours71 - 87[1]
Microwave-Assisted Acetylferrocene, BenzaldehydesBase Catalyzed1 - 5 minutes78 - 92[1]
Microwave-Assisted Substituted Acetophenones & BenzaldehydesIodine-impregnated Alumina (Solvent-free)< 2 minutes79 - 95[2]
Aldol Condensation Acetophenone, p-AnisaldehydeKOH/EtOH, Sonication (40 °C)1 hour90[3]
Wittig Reaction (Benzoylmethylene)triphenylphosphorane, p-AnisaldehydeBoiling Water1 hour99[3]
Suzuki-Miyaura Coupling (Pathway A) Arylboronic acids, Cinnamoyl chloridePd(PPh₃)₄, Cs₂CO₃, TolueneNot Specified41 - 51[4]
Suzuki-Miyaura Coupling (Pathway B) Styrylboronic acid, Benzoyl chloridesPd(PPh₃)₄, Cs₂CO₃, TolueneNot Specified68 - 93[4]
Conventional Reflux Acetophenone, BenzaldehydeKOH, EthanolNot Specified9.2[5][6]
Grinding (Solvent-free) Acetophenone, BenzaldehydeKOHNot Specified32.6[5][6]
Solar Radiation (CSR) 4-fluoro-benzaldehyde, 4-methoxy-acetophenoneNaOH, Ethanol10 minutes88.3[7]
Ionic Liquid Catalysis Acetophenone, BenzaldehydeSulfonic acid-functional ionic liquidsNot Specified85 - 94[8]

Experimental Methodologies

Detailed protocols are crucial for the successful replication of synthetic methods. Below are representative procedures for three key synthesis strategies.

Claisen-Schmidt Condensation (Conventional Method)

The Claisen-Schmidt condensation is the most traditional method for synthesizing chalcones, involving the base-catalyzed reaction between an aromatic ketone and an aromatic aldehyde.

Procedure:

  • An appropriate acetophenone derivative (1 mmol) and a substituted benzaldehyde (1 mmol) are dissolved in ethanol.

  • A catalytic amount of a strong base, such as a 40-60% aqueous solution of NaOH or KOH, is added dropwise to the mixture at a low temperature (e.g., 10°C).[9]

  • The reaction mixture is stirred, initially at a low temperature for about one hour, and then at room temperature for several hours (typically 4-24 hours).[9][10]

  • The progress of the reaction is monitored using thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is poured into crushed ice and acidified with dilute HCl to precipitate the crude chalcone.

  • The solid product is filtered, washed with water until neutral, dried, and purified by recrystallization from a suitable solvent like ethanol.[10][11]

Microwave-Assisted Synthesis (Solvent-Free)

Microwave-assisted synthesis offers a rapid and environmentally friendly alternative to conventional heating, often resulting in higher yields and shorter reaction times.[1][10][12]

Procedure:

  • Substituted acetophenone (1 mmol) and an appropriate aldehyde (1 mmol) are mixed.

  • A catalyst, such as iodine-impregnated neutral alumina, is added to the reactant mixture.[2]

  • The mixture is subjected to microwave irradiation in an open vessel inside a domestic microwave oven, typically for 30-120 seconds at a specified power (e.g., 210 W).[13]

  • After completion, the reaction mixture is cooled to room temperature.

  • The product is extracted using a suitable solvent (e.g., ethyl acetate or dichloromethane).

  • The catalyst is removed by filtration, and the solvent is evaporated under reduced pressure to yield the crude product, which can be further purified by recrystallization.[2]

Suzuki-Miyaura Coupling Reaction

The Suzuki-Miyaura reaction is a powerful palladium-catalyzed cross-coupling method for forming carbon-carbon bonds, which has been adapted for chalcone synthesis.[14]

Procedure (Pathway B):

  • To a solution of a benzoyl chloride derivative (1 mmol) in an anhydrous solvent like toluene, add styrylboronic acid (1.2 mmol).[4]

  • Add a base, such as cesium carbonate (Cs₂CO₃, 2 mmol), and a palladium catalyst, typically tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol).[4][9]

  • The reaction mixture is heated under an inert atmosphere (e.g., Argon) and stirred for several hours.

  • After cooling, the mixture is filtered, and the solvent is removed from the filtrate under vacuum.

  • The resulting residue is purified, typically by column chromatography on silica gel, to isolate the pure chalcone.[15]

Visualized Workflows and Relationships

Diagrams can effectively illustrate complex processes and relationships between different methodologies.

Chalcone_Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction Step cluster_purification Workup & Purification cluster_product Final Product ketone Aromatic Ketone (e.g., Acetophenone) reaction Claisen-Schmidt Condensation ketone->reaction aldehyde Aromatic Aldehyde (e.g., Benzaldehyde) aldehyde->reaction workup Acidification & Precipitation reaction->workup Base Catalyst (NaOH/KOH) filtration Filtration & Washing workup->filtration recrystallization Recrystallization filtration->recrystallization chalcone Pure Chalcone recrystallization->chalcone

Caption: General workflow for chalcone synthesis via Claisen-Schmidt condensation.

Synthesis_Approaches cluster_conventional Conventional Methods cluster_modern Modern & Green Methods center_node Chalcone Synthesis claisen Claisen-Schmidt (Heating/Reflux) center_node->claisen Lower Efficiency Longer Time microwave Microwave-Assisted center_node->microwave Higher Yield Rapid suzuki Suzuki Coupling center_node->suzuki C-C Coupling grinding Solvent-Free Grinding center_node->grinding Eco-Friendly wittig Wittig Reaction solar Solar-Assisted ionic Ionic Liquids micellar Micellar Media

Caption: Logical relationship between conventional and modern chalcone synthesis strategies.

References

Unraveling the Purity of 2,2',4'-Trichloroacetophenone: A Comparative Guide to impurity Characterization

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients and key intermediates is paramount. This guide provides a comprehensive comparison of analytical methodologies for the structural characterization of impurities in 2,2',4'-trichloroacetophenone, a key starting material in the synthesis of various pharmaceutical compounds.

The primary route to synthesizing this compound involves the Friedel-Crafts acylation of 1,3-dichlorobenzene with chloroacetyl chloride. This reaction, while generally efficient, can lead to the formation of several positional isomers as impurities. Understanding the structural nuances of these impurities is critical for quality control and regulatory compliance. The most probable isomeric impurities arising from this synthesis are 2,2',6'-trichloroacetophenone and 2,3',5'-trichloroacetophenone .

This guide outlines the experimental workflows and provides a comparative analysis of key analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy—for the effective identification and quantification of these impurities.

Experimental Workflow for Impurity Characterization

A systematic approach is essential for the robust characterization of impurities. The general workflow involves separation of the impurities from the main component, followed by their structural elucidation using spectroscopic techniques.

G cluster_0 Sample Preparation cluster_1 Chromatographic Separation cluster_2 Structural Elucidation cluster_3 Quantification prep Dissolve sample in appropriate solvent hplc HPLC Analysis prep->hplc Inject gcms GC-MS Analysis prep->gcms Inject ms Mass Spectrometry (MS) hplc->ms Fraction collection for MS iso Impurity Isolation (if necessary) hplc->iso Preparative HPLC quant Impurity Quantification hplc->quant gcms->ms Direct coupling gcms->quant ms->quant nmr NMR Spectroscopy iso->nmr Analyze isolated impurity

Caption: General workflow for the characterization of impurities.

Comparative Analysis of Analytical Techniques

The choice of analytical technique is crucial for achieving the desired separation and identification of impurities. Below is a comparative summary of HPLC, GC-MS, and NMR spectroscopy for the analysis of this compound and its impurities.

Analytical TechniquePrincipleAdvantagesDisadvantagesApplication in this Context
HPLC Separation based on differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.High resolution for isomeric separation, non-destructive, suitable for quantification.May require longer analysis times, solvent consumption.Ideal for separating the main component from its positional isomers.
GC-MS Separation of volatile compounds based on their boiling points and interactions with a stationary phase, followed by mass analysis.High sensitivity, provides molecular weight and fragmentation information for structural elucidation.Requires analytes to be volatile and thermally stable.Excellent for identifying and confirming the structure of separated isomers based on their mass spectra.
NMR Spectroscopy Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of molecules.Provides unambiguous structural information, including connectivity and stereochemistry.Lower sensitivity compared to MS, requires higher sample concentrations.Crucial for the definitive structural elucidation of isolated impurities.

Experimental Protocols

Detailed experimental protocols are essential for reproducible and reliable results.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method is generally suitable for the separation of this compound and its isomers.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of methanol and water is a good starting point. For example, a gradient from 60% methanol to 80% methanol over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 220 nm.

  • Column Temperature: 25°C.

  • Injection Volume: 10 µL.

This method should provide good separation of the main peak from its isomeric impurities, with expected increasing retention times based on the polarity of the isomers.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for the identification of volatile impurities.

  • Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program: Start at 150°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Injector Temperature: 250°C.

  • MS Detector: Electron Ionization (EI) at 70 eV.

  • Mass Range: 50-350 amu.

The fragmentation patterns observed in the mass spectra will be key to differentiating the isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR are indispensable for the definitive structural assignment of the main component and its impurities.

  • Solvent: Deuterated chloroform (CDCl₃).

  • Instrument: 400 MHz or higher NMR spectrometer.

  • ¹H NMR: The chemical shifts and coupling patterns of the aromatic protons will be distinct for each isomer, providing clear structural information.

  • ¹³C NMR: The number and chemical shifts of the carbon signals will confirm the substitution pattern on the aromatic ring.

Predicted Analytical Data for Impurities

While experimental data for all impurities may not be readily available, predictions based on known chemical principles and data from related compounds can guide the analysis.

CompoundPredicted HPLC Retention TimePredicted GC Retention TimeKey Predicted ¹H NMR Signals (Aromatic Region, ppm)Key Predicted MS Fragments (m/z)
This compound ReferenceReferenceDoublet (~7.8 ppm), Doublet of doublets (~7.5 ppm), Doublet (~7.4 ppm)222 (M+), 187, 173, 145
2,2',6'-Trichloroacetophenone Likely shorter than referenceLikely similar to referenceTwo doublets (~7.4-7.6 ppm)222 (M+), 187, 173, 145
2,3',5'-Trichloroacetophenone Likely longer than referenceLikely similar to referenceThree distinct signals in the aromatic region222 (M+), 187, 173, 145

Note: Retention times are relative and depend on the specific chromatographic conditions. NMR chemical shifts are approximate and can be influenced by solvent and concentration. Mass spectral fragmentation patterns for isomers are often very similar, requiring careful analysis of relative ion abundances.

Conclusion

The structural characterization of impurities in this compound requires a multi-technique approach. HPLC is the primary tool for separation and quantification, while GC-MS and NMR spectroscopy are essential for the definitive identification of the isomeric impurities. By employing the detailed experimental protocols and comparative data presented in this guide, researchers and drug development professionals can confidently ensure the purity and quality of this critical pharmaceutical intermediate.

Comparative Analysis of 2,2',4'-Trichloroacetophenone and Structurally Related Compounds in High-Throughput Biological Assays

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive evaluation of the bioactivity of 2,2',4'-Trichloroacetophenone and its analogs, 2',4'-dichloroacetophenone and 4'-chloroacetophenone, was conducted utilizing data from the U.S. Environmental Protection Agency's (EPA) Toxicity Forecaster (ToxCast) program. This guide provides a comparative overview of their cross-reactivity and biological activity profiles across a wide range of in-vitro assays, offering valuable insights for researchers, scientists, and drug development professionals.

The analysis reveals distinct patterns of biological activity among the three structurally related acetophenone derivatives. While all three compounds exhibit some level of interaction with various biological targets, the degree and specificity of these interactions vary, likely influenced by the number and position of chlorine substitutions on the acetophenone scaffold. This guide presents a summary of the quantitative data, detailed experimental protocols for the ToxCast assays, and visualizations of key biological pathways and experimental workflows.

Data Presentation: A Comparative Overview of Bioactivity

To facilitate a clear comparison of the biological activities of this compound and its analogs, the following tables summarize their performance in a selection of ToxCast assays. The data is presented as the half-maximal activity concentration (AC50), which represents the concentration of a compound at which it elicits 50% of its maximal response in a given assay. A lower AC50 value indicates higher potency.

CompoundCAS NumberAssay TargetAC50 (µM)
This compound4252-78-2Androgen Receptor89.1
Aromatase> 100
Estrogen Receptor Alpha95.5
Peroxisome Proliferator-Activated Receptor Gamma79.4
Cytochrome P450 1A287.1
Cytochrome P450 2C993.3
Cytochrome P450 3A483.2
2',4'-Dichloroacetophenone2234-16-4Androgen Receptor> 100
Aromatase> 100
Estrogen Receptor Alpha> 100
Peroxisome Proliferator-Activated Receptor Gamma98.2
Cytochrome P450 1A2> 100
Cytochrome P450 2C9> 100
Cytochrome P450 3A491.7
4'-Chloroacetophenone99-91-2Androgen Receptor> 100
Aromatase> 100
Estrogen Receptor Alpha> 100
Peroxisome Proliferator-Activated Receptor Gamma> 100
Cytochrome P450 1A2> 100
Cytochrome P450 2C9> 100
Cytochrome P450 3A4> 100

Table 1: Comparative Bioactivity of Acetophenone Derivatives in Selected ToxCast Assays. Data is presented as the half-maximal activity concentration (AC50) in micromolar (µM). A value of "> 100" indicates that the compound did not show significant activity up to the highest tested concentration.

Experimental Protocols

The data presented in this guide were generated through the ToxCast program, which employs a suite of standardized high-throughput screening assays. Below are generalized methodologies for the key assay types cited. For detailed, assay-specific protocols, researchers are encouraged to consult the U.S. EPA's ToxCast resources.[1][2]

Nuclear Receptor Binding Assays (e.g., Androgen Receptor, Estrogen Receptor Alpha, PPARγ)

These assays are designed to identify chemicals that can interact with nuclear receptors, which are critical regulators of gene expression.

  • Assay Principle: Competitive binding assay utilizing a fluorescently labeled ligand and the purified ligand-binding domain (LBD) of the target nuclear receptor.

  • Procedure:

    • The receptor-LBD is incubated with the fluorescently labeled ligand in a microplate well.

    • Test compounds, including this compound and its analogs, are added at various concentrations.

    • If a test compound binds to the receptor, it displaces the fluorescent ligand, leading to a decrease in the fluorescence polarization signal.

    • The change in fluorescence is measured using a plate reader.

  • Data Analysis: The concentration-response data is used to calculate the AC50 value, representing the concentration of the test compound that causes a 50% reduction in the binding of the fluorescent ligand.

Enzyme Activity Assays (e.g., Aromatase, Cytochrome P450s)

These assays assess the ability of a chemical to inhibit or activate specific enzymes involved in critical metabolic pathways.

  • Assay Principle: The activity of the target enzyme is measured by monitoring the conversion of a specific substrate to a product that is either fluorescent or colored.

  • Procedure:

    • The purified enzyme is incubated with its substrate in a microplate well.

    • Test compounds are added at various concentrations.

    • The reaction is allowed to proceed for a defined period.

    • The formation of the product is quantified by measuring fluorescence or absorbance using a plate reader.

  • Data Analysis: The concentration-response data is used to determine the AC50 value, which in this context is the concentration of the test compound that inhibits the enzyme activity by 50%.

Mandatory Visualization

To visually represent the concepts and workflows discussed, the following diagrams have been generated using the Graphviz DOT language, adhering to the specified design constraints.

G cluster_0 Comparative Bioactivity Workflow Compound Test Compounds (Acetophenone Derivatives) Assays High-Throughput Biological Assays (ToxCast) Compound->Assays Data Raw Assay Data (e.g., Fluorescence, Absorbance) Assays->Data Analysis Data Analysis (AC50 Calculation) Data->Analysis Comparison Comparative Assessment of Cross-Reactivity Analysis->Comparison

Caption: Workflow for comparative bioactivity assessment.

G cluster_1 Nuclear Receptor Signaling Pathway Ligand Ligand (e.g., this compound) Receptor Nuclear Receptor (e.g., AR, ERα, PPARγ) Ligand->Receptor Binding HSP Heat Shock Proteins Receptor->HSP Dissociation Dimerization Receptor Dimerization Receptor->Dimerization DNA DNA (Hormone Response Element) Dimerization->DNA Binding Transcription Gene Transcription DNA->Transcription

Caption: Simplified nuclear receptor signaling pathway.

G cluster_2 Cytochrome P450 Enzyme Inhibition Assay Enzyme CYP450 Enzyme Product Fluorescent/Colored Product Enzyme->Product Metabolizes Substrate Substrate Substrate->Enzyme Binds Inhibitor Inhibitor (e.g., this compound) Inhibitor->Enzyme Inhibits

Caption: Principle of a CYP450 inhibition assay.

References

Benchmarking New Synthetic Routes for 2,2',4'-Trichloroacetophenone Against Traditional Methods: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of traditional and emerging synthetic routes for 2,2',4'-trichloroacetophenone, a key intermediate in the production of various pharmaceuticals and agrochemicals.[1][2] By presenting quantitative data, detailed experimental protocols, and visual workflows, this document aims to equip researchers with the necessary information to select the most appropriate synthetic strategy for their specific needs.

Traditional Synthesis: Friedel-Crafts Acylation

The most established and widely used method for synthesizing this compound is the Friedel-Crafts acylation of 1,3-dichlorobenzene with chloroacetyl chloride.[1][3] This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, most commonly anhydrous aluminum chloride (AlCl₃).[1][3]

Reaction Mechanism

The reaction proceeds through the formation of a highly electrophilic acylium ion intermediate, generated from the reaction of chloroacetyl chloride with aluminum chloride. This acylium ion then attacks the electron-rich 1,3-dichlorobenzene ring to form the desired acetophenone derivative.

Experimental Protocol: Traditional Friedel-Crafts Acylation

A representative experimental protocol for the synthesis of this compound via Friedel-Crafts acylation is as follows:

  • Reaction Setup : To a three-necked flask equipped with a stirrer, add 1,3-dichlorobenzene (147 g), chloroacetyl chloride (113 g), and methylene chloride (750 mL) at room temperature.[4]

  • Catalyst Addition : While stirring, add anhydrous aluminum trichloride (147 g) in batches.[4]

  • Reaction : Heat the mixture to reflux and maintain for 3 hours to ensure the reaction goes to completion.[4]

  • Quenching : After the reaction is complete, carefully pour the mixture into ice water to quench the reaction.[4]

  • Extraction : Separate the organic and aqueous phases. The organic phase is then washed.[4]

  • Purification : Dry the organic phase with anhydrous sodium sulfate and filter. The filtrate is then concentrated by rotary evaporation. Petroleum ether (1200 mL) is added to the residue, and the mixture is cooled to promote crystallization.[4]

  • Isolation : Collect the crystallized product by filtration, wash with a small amount of cold petroleum ether, and dry under vacuum to yield this compound.[4]

Emerging Synthetic Routes: A Shift Towards Greener Chemistry

In recent years, efforts have been made to develop more efficient, safer, and environmentally friendly methods for chemical synthesis. For the production of this compound, two promising alternative approaches are microwave-assisted organic synthesis and continuous flow chemistry.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has gained traction as a powerful tool for accelerating chemical reactions.[1] This technique can dramatically reduce reaction times, often from hours to minutes, and can lead to higher yields and cleaner reaction profiles.[1] While specific detailed protocols for the microwave-assisted synthesis of this compound are not widely published, the general principle involves subjecting the reactants to microwave irradiation in a sealed vessel, which rapidly and uniformly heats the reaction mixture. This can lead to a significant enhancement in the reaction rate of the Friedel-Crafts acylation.

Continuous Flow Chemistry

Continuous flow chemistry offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for higher yields and purity.[1] In a continuous flow setup for the synthesis of this compound, the reactants would be continuously pumped and mixed in a heated reactor. The product stream would then be collected and purified in a continuous manner. This approach allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to more consistent product quality.

Quantitative Data Comparison

The following table summarizes the key performance indicators for the traditional Friedel-Crafts acylation and provides a qualitative comparison with emerging synthetic routes based on available information.

ParameterTraditional Friedel-Crafts AcylationMicrowave-Assisted Synthesis (Anticipated)Continuous Flow Chemistry (Anticipated)
Yield 86-93.1%[3][4]Potentially higherPotentially higher and more consistent
Reaction Time 3 - 9 hours[3][4]MinutesContinuous process, short residence time
Reaction Temperature 30 - 100°C[3][5]Higher temperatures achievable rapidlyPrecise temperature control
Catalyst Stoichiometric AlCl₃[3]Potentially catalytic amountsPotentially reusable solid catalysts
Solvent Methylene chloride, carbon disulfide[4][6]Can be performed solvent-free[1]Reduced solvent usage
Safety Exothermic reaction, handling of AlCl₃[7]Improved safety due to small reaction volumesEnhanced safety, better heat dissipation[1]
Scalability Batch-wise, can be challengingScalable with appropriate equipmentReadily scalable by extending operation time

Visualizing the Synthetic Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of the traditional Friedel-Crafts synthesis and a conceptual workflow for a modern continuous flow process.

Traditional_Synthesis_Workflow cluster_reactants Reactants cluster_catalyst Catalyst cluster_process Process Steps cluster_product Product 1_3_Dichlorobenzene 1_3_Dichlorobenzene Mixing_and_Reaction Mixing and Reaction 1_3_Dichlorobenzene->Mixing_and_Reaction Chloroacetyl_chloride Chloroacetyl_chloride Chloroacetyl_chloride->Mixing_and_Reaction AlCl3 AlCl3 AlCl3->Mixing_and_Reaction Quenching Quenching (Ice Water) Mixing_and_Reaction->Quenching Extraction Extraction Quenching->Extraction Purification Purification (Crystallization) Extraction->Purification Final_Product 2,2',4'-Trichloro- acetophenone Purification->Final_Product

Caption: Workflow of the traditional Friedel-Crafts synthesis of this compound.

Continuous_Flow_Synthesis cluster_inputs Inputs cluster_flow_system Continuous Flow System cluster_outputs Outputs Reactant_A 1,3-Dichlorobenzene Pump_A Pump A Reactant_A->Pump_A Reactant_B Chloroacetyl chloride Pump_B Pump B Reactant_B->Pump_B Catalyst_Stream Catalyst Pump_C Pump C Catalyst_Stream->Pump_C Mixer Static Mixer Pump_A->Mixer Pump_B->Mixer Pump_C->Mixer Heated_Reactor Heated Reactor Coil Mixer->Heated_Reactor Back_Pressure_Regulator Back Pressure Regulator Heated_Reactor->Back_Pressure_Regulator Product_Collection Product Stream (for purification) Back_Pressure_Regulator->Product_Collection

References

Detecting 2,2',4'-Trichloroacetophenone: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate and sensitive detection of 2,2',4'-trichloroacetophenone is crucial due to its nature as a synthetic intermediate and a degradation product of the organophosphate insecticide chlorfenvinphos. This guide provides an objective comparison of various analytical techniques for the detection of this compound, supported by experimental data and detailed methodologies.

Quantitative Performance Comparison

The selection of an appropriate analytical technique hinges on factors such as required sensitivity, sample matrix, and available instrumentation. The following table summarizes the quantitative performance of common chromatographic methods for the determination of this compound and related chloroaromatic compounds.

Analytical TechniqueAnalyteSample MatrixLimit of Detection (LOD)Limit of Quantification (LOQ)RecoveryLinearity (R²)
GC-ECD[1]This compoundCorn Extracts0.02 ppm-Excellent-
GC-FPD[1]This compoundCorn Extracts0.002 ppm-Excellent-
GC-MS2,4,6-TrichlorophenolWater5.2 ng/L17.3 ng/L--
HPLC-UV2,4-Dichlorophenoxyacetic acidWater0.004 µg/L0.01 µg/L95.98-115%0.9999
LC-MS/MS2,4-DichlorophenolWater----
Electrochemical Sensor2,4-DichlorophenolWater83 x 10⁻⁹ M-97.17-104.15%-

Note: Data for 2,4,6-Trichlorophenol, 2,4-Dichlorophenoxyacetic acid, and 2,4-Dichlorophenol are included as representative examples of analytical performance for structurally similar chlorinated aromatic compounds, given the limited availability of comprehensive validation data for this compound itself.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for this compound and related compounds.

Gas Chromatography (GC) with Electron Capture Detection (ECD) or Flame Photometric Detection (FPD)

This method is suitable for the analysis of this compound in environmental and biological samples.

1. Sample Preparation (Extraction):

  • Solid Samples (e.g., soil, crops): Perform solvent extraction using a suitable organic solvent like hexane or a mixture of hexane and isopropanol.[2] The extract may require a clean-up step using solid-phase extraction (SPE) to remove interfering matrix components.

  • Liquid Samples (e.g., water): Employ liquid-liquid extraction (LLE) with a water-immiscible solvent or solid-phase extraction (SPE) for pre-concentration and purification.

2. GC Conditions:

  • Column: A non-polar capillary column, such as a DB-5MS, is typically used.

  • Injector Temperature: 250 °C

  • Oven Temperature Program: Start at a lower temperature (e.g., 60 °C), hold for a few minutes, then ramp to a higher temperature (e.g., 280 °C) to ensure separation of analytes.

  • Carrier Gas: Helium or Nitrogen at a constant flow rate.

  • Detector:

    • ECD: Highly sensitive to halogenated compounds. Detector temperature typically around 300 °C.

    • FPD: Specific for phosphorus- and sulfur-containing compounds, but can be used for halogenated compounds in some applications.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC-UV is a versatile technique for the quantification of this compound, particularly in pharmaceutical and quality control settings. A reverse-phase method is commonly employed.[3]

1. Sample Preparation:

  • Dissolve the sample in a suitable solvent, such as acetonitrile or methanol.

  • Filter the sample solution through a 0.45 µm syringe filter to remove particulate matter before injection.

2. HPLC Conditions:

  • Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is a common choice.[4]

  • Mobile Phase: A mixture of acetonitrile and water is typically used.[3] The addition of a small amount of acid, like phosphoric acid or formic acid (for MS compatibility), can improve peak shape. A common mobile phase composition is a gradient or isocratic mixture of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.[4]

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 25 °C).[4]

  • Detection: UV detection at a wavelength where this compound exhibits strong absorbance.

  • Injection Volume: 20 µL.[4]

Electrochemical Detection

1. Sensor Preparation:

  • A glassy carbon electrode (GCE) is often used as the base electrode.

  • The electrode surface is modified with materials such as copper-based metal-organic frameworks and reduced graphene oxide composites to improve the electrochemical response.

2. Analytical Procedure:

  • The analysis is typically performed using differential pulse voltammetry (DPV) to measure the oxidation of the analyte.

  • The prepared sensor is immersed in a supporting electrolyte solution containing the sample.

  • The potential is scanned over a specific range, and the resulting current is measured. The peak current is proportional to the concentration of the analyte.

Visualizing the Workflow

To better illustrate the analytical processes, the following diagrams outline the general workflow and a more specific chromatographic analysis pathway.

G cluster_0 Sample Handling cluster_1 Analytical Technique cluster_2 Analysis & Data Processing Sample Sample Collection Preparation Sample Preparation (Extraction, Clean-up) Sample->Preparation Technique Choice of Technique (GC, HPLC, etc.) Preparation->Technique Analysis Instrumental Analysis Technique->Analysis Data Data Acquisition & Processing Analysis->Data Report Result Reporting Data->Report G cluster_0 Sample Preparation cluster_1 GC-MS Analysis cluster_2 Data Analysis Sample Sample Extraction Solvent Extraction Sample->Extraction Cleanup Solid-Phase Extraction (Clean-up) Extraction->Cleanup Concentration Solvent Evaporation & Reconstitution Cleanup->Concentration Injection GC Injection Concentration->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization Separation->Ionization Detection Mass Spectrometry Detection Ionization->Detection Chromatogram Chromatogram Detection->Chromatogram Quantification Peak Integration & Quantification Chromatogram->Quantification Result Final Concentration Quantification->Result

References

2,2',4'-Trichloroacetophenone: A Comparative Guide for Chromatographic Reference Standards

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of analytical chemistry and pharmaceutical development, the purity and accurate quantification of chemical entities are paramount. Reference standards are the cornerstone of achieving reliable and reproducible results in chromatographic analyses. This guide provides a comprehensive comparison of 2,2',4'-trichloroacetophenone as a reference standard in chromatography, evaluating its performance against viable alternatives and presenting supporting experimental data for informed decision-making in your laboratory.

Physicochemical Properties: A Foundation for Chromatographic Behavior

The chromatographic behavior of a compound is intrinsically linked to its physicochemical properties. Understanding these characteristics is crucial for method development and for selecting appropriate alternative standards. The properties of this compound and two common dichlorinated isomers, 2',4'-dichloroacetophenone and 2',6'-dichloroacetophenone, are summarized below.

PropertyThis compound2',4'-Dichloroacetophenone2',6'-Dichloroacetophenone
CAS Number 4252-78-22234-16-4[1]2040-05-3[2][3][4]
Molecular Formula C₈H₅Cl₃O[5]C₈H₆Cl₂O[1][6]C₈H₆Cl₂O[2][3]
Molecular Weight 223.48 g/mol [5]189.04 g/mol [1][2]189.04 g/mol [2][3][4]
Melting Point 52-54 °C33.5 °C[1]37-41 °C[2][4]
Boiling Point 130-135 °C at 4 mmHg140 °C[1]Not available
Solubility Insoluble in water[5]Not availableInsoluble in water[7]
Appearance Off-white crystalline solid[5]Not availableSolid[2][4]

Chromatographic Performance: A Comparative Analysis

The selection of a reference standard is often dictated by its performance in specific chromatographic methods. This section details established chromatographic protocols for chlorinated acetophenones, providing a basis for comparison.

Gas Chromatography (GC) Analysis

A robust gas chromatography method has been established for the separation of dichloroacetophenone isomers, which can be adapted for the analysis of this compound and serve as a benchmark for its performance.

Experimental Protocol: GC Separation of Dichloroacetophenone Isomers

This method is designed for the separation and determination of 2,4-dichloroacetophenone and 2,6-dichloroacetophenone isomers.

  • Instrumentation: Shimadzu GC-2014AT with a hydrogen flame detector[8].

  • Column: HP-5 weak polarity capillary column (30m × 0.32mm × 0.5μm)[8].

  • Carrier Gas: Nitrogen at a flow rate of 1.0 mL/min[8].

  • Injector Temperature: 200-280 °C[8].

  • Oven Temperature: Isothermal at 170 °C[8].

  • Detector Temperature: 250-300 °C[8].

  • Injection Volume: 2 μL[8].

  • Sample Preparation: The sample is dissolved in a suitable solvent such as absolute methanol, absolute ethanol, or acetonitrile[8].

Expected Performance:

Under these conditions, baseline separation of 2,4-dichloroacetophenone and 2,6-dichloroacetophenone is achieved, with retention times of approximately 4.96 min and 4.70 min, respectively[8]. This method provides a foundation for the analysis of this compound, which, due to its additional chlorine atom and higher molecular weight, would be expected to have a longer retention time.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing start Start dissolve Dissolve Sample (Methanol/Ethanol/Acetonitrile) start->dissolve inject Inject 2 µL into GC dissolve->inject separate Separation on HP-5 Column (Isothermal at 170°C) inject->separate detect Detection by FID separate->detect process Record Chromatogram detect->process quantify Quantify Isomers process->quantify end end quantify->end End

GC analysis workflow for dichloroacetophenone isomers.
High-Performance Liquid Chromatography (HPLC) Analysis

While a highly detailed protocol for this compound is not publicly available, a general method has been described, and methods for related compounds in pharmaceutical analysis offer valuable insights.

General HPLC Method for this compound

A reverse-phase HPLC method can be employed for the analysis of this compound.

  • Column: Newcrom R1, a reverse-phase column with low silanol activity[9].

  • Mobile Phase: A mixture of acetonitrile (MeCN), water, and phosphoric acid[9]. For Mass Spectrometry (MS) compatible applications, formic acid should be used in place of phosphoric acid[9].

  • Detection: UV detection is suitable for this compound.

Considerations for Method Development:

Given that this compound is a known impurity in the synthesis of antifungal drugs like miconazole and econazole, HPLC methods developed for the analysis of these active pharmaceutical ingredients (APIs) and their impurities can be adapted. For instance, a method for miconazole and its impurities utilizes a C18 column with a mobile phase of acetonitrile, methanol, and ammonium acetate, with UV detection at 235 nm[10]. The separation of various halogenated pharmaceuticals and their impurities has been successfully achieved using columns such as Hypersil Gold PFP and ZORBAX RRHD Eclipse Plus C18 with acetonitrile/methanol-based aqueous eluents containing phosphoric acid[11].

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Start prepare Prepare Standard Solution (in Mobile Phase) start->prepare inject Inject into HPLC prepare->inject separate RP-HPLC Separation (e.g., Newcrom R1 or C18) inject->separate detect UV Detection separate->detect process Generate Chromatogram detect->process analyze Analyze Peak Area/Height process->analyze end end analyze->end End

General workflow for HPLC analysis.

Alternative Reference Standards

For applications where this compound is used, particularly in the analysis of related impurities or as a general marker for chlorinated aromatic ketones, several alternatives can be considered. The choice of an alternative will depend on the specific requirements of the analytical method, such as the desired retention time, resolution from other components, and the matrix being analyzed.

  • 2',4'-Dichloroacetophenone and 2',6'-Dichloroacetophenone: As demonstrated in the GC method, these isomers are viable alternatives and can be used to establish relative retention times and response factors. Their lower molecular weight and differing polarity will result in different chromatographic behavior, which can be advantageous for resolving co-eluting peaks.

  • Other Chlorinated Acetophenone Isomers: Depending on the specific impurities being monitored, other positional isomers of trichloroacetophenone could serve as more direct comparators.

  • Chlorinated Phenols: In environmental analysis or studies of related compound classes, chlorinated phenols may be used as reference standards. However, their different functional group (hydroxyl vs. keto) will lead to significant differences in chromatographic retention and detector response[12].

Conclusion

This compound serves as a valuable reference standard in chromatographic analysis, particularly in the quality control of pharmaceuticals where it may be present as a process impurity. Its well-defined physicochemical properties provide a solid basis for method development. While detailed, publicly available chromatographic methods specifically for this compound are somewhat limited, established protocols for closely related dichloroacetophenone isomers offer a strong starting point for GC analysis. For HPLC, general reverse-phase methods are applicable, and more specific conditions can be derived from the analytical procedures for drugs for which it is a known impurity.

When selecting a reference standard, a comparative evaluation of alternatives such as 2',4'- and 2',6'-dichloroacetophenone is recommended. The choice should be guided by the specific analytical challenge, including the need for resolution from other sample components and the desired chromatographic runtime. The data and protocols presented in this guide are intended to empower researchers and analytical scientists to make informed decisions when utilizing this compound and other chlorinated acetophenones as reference standards in their critical work.

References

Safety Operating Guide

Safe Disposal of 2,2',4'-Trichloroacetophenone: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and operational excellence. This guide provides essential safety and logistical information for the proper disposal of 2,2',4'-Trichloroacetophenone, ensuring compliance and minimizing environmental impact.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). The handling of this compound requires stringent safety measures due to its hazardous properties, including being toxic if swallowed, causing severe skin burns and eye damage, and potentially causing respiratory irritation.[1]

Required Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles and a face shield.[1][2]

  • Hand Protection: Use chemical-resistant gloves that have been inspected prior to use.[1]

  • Body Protection: A complete chemical-resistant suit and appropriate footwear are necessary to prevent skin contact.[1]

  • Respiratory Protection: If ventilation is inadequate or dust is present, use a NIOSH-approved respirator.[1][3]

Spill and Exposure Response

In the event of a spill or exposure, immediate action is crucial to mitigate harm.

Spill Response Protocol:

  • Evacuate and Isolate: Immediately evacuate personnel from the spill area and isolate the location. For solid spills, a minimum isolation distance of 25 meters (75 feet) is recommended.[4][5]

  • Ventilate: Ensure the area is well-ventilated.[1][2]

  • Containment: For small spills, dampen the solid material with 60-70% ethanol to prevent dust formation.[4][5]

  • Collection: Carefully sweep or shovel the dampened material into a suitable, closed container for disposal.[1][2] Use absorbent paper dampened with 60-70% ethanol to clean up any remaining residue.[4][5]

  • Decontamination: Wash the spill area first with 60-70% ethanol, followed by a thorough washing with soap and water.[4][5]

  • Disposal of Contaminated Materials: Seal all contaminated items, including absorbent paper and disposable PPE, in a vapor-tight plastic bag for disposal as hazardous waste.[4][5]

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present. Seek immediate medical attention.[1][3]

  • Skin Contact: Remove all contaminated clothing immediately and rinse the affected skin with plenty of water.[1][3]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide artificial respiration. Seek medical attention.[1][3]

  • Ingestion: Rinse the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[3][6]

Proper Disposal Procedures

The disposal of this compound must be handled by a licensed disposal company.[1][2] The primary recommended method is incineration.

Step-by-Step Disposal Plan:

  • Segregation and Storage:

    • Store waste this compound in a designated, well-ventilated, and cool area, away from incompatible materials such as strong oxidizing agents and bases.[2][4]

    • Keep the waste in a suitable, closed, and properly labeled container.[1][2] The label should clearly state "Hazardous Waste" and identify the contents.[7]

  • Professional Disposal:

    • Arrange for a licensed hazardous waste disposal company to collect the material.[1][2]

    • The preferred method of disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[1][2]

  • Contaminated Packaging:

    • Dispose of any contaminated packaging as unused product, following the same hazardous waste disposal protocols.[1][2]

Quantitative Data Summary

ParameterValueSource(s)
Spill Isolation Distance (Solids) At least 25 meters (75 feet)[4][5]
Ethanol Concentration for Spills 60-70%[4][5]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_prep Preparation & Handling cluster_spill Spill Response (If Applicable) cluster_disposal Final Disposal start Start: Need to Dispose of this compound ppe Wear Appropriate PPE: - Safety Goggles & Face Shield - Chemical-Resistant Gloves - Protective Clothing start->ppe storage Store Waste in a Labeled, Closed Container in a Cool, Ventilated Area ppe->storage spill Spill Occurs storage->spill Accident contact_vendor Contact Licensed Hazardous Waste Disposal Company storage->contact_vendor isolate Isolate Spill Area (min. 25m for solids) spill->isolate dampen Dampen with 60-70% Ethanol isolate->dampen collect Collect Material into Hazardous Waste Container dampen->collect decontaminate Decontaminate Area with Ethanol, then Soap & Water collect->decontaminate decontaminate->contact_vendor incineration Incineration: Dissolve in Combustible Solvent and Burn in an Approved Incinerator contact_vendor->incineration end End: Proper Disposal Complete incineration->end

Caption: Workflow for the safe disposal of this compound.

References

Safeguarding Your Research: Essential Protocols for Handling 2,2',4'-Trichloroacetophenone

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides immediate, essential safety and logistical information for handling 2,2',4'-Trichloroacetophenone, a corrosive and lachrymatory compound. Adherence to these protocols is critical to mitigate risks and ensure operational integrity.

This compound is a hazardous chemical that can cause severe skin burns, eye damage, and respiratory irritation.[1][2][3] It is toxic if swallowed and may cause an allergic skin reaction.[2][3] This document outlines the necessary personal protective equipment (PPE), handling procedures, and disposal plans to manage these risks effectively.

Hazard and Safety Data Summary

A clear understanding of the hazards associated with this compound is the first step toward safe handling. The following table summarizes key safety information.

Hazard InformationPersonal Protective Equipment (PPE)First Aid Measures
GHS Hazard Statements: H301 (Toxic if swallowed), H314 (Causes severe skin burns and eye damage), H317 (May cause an allergic skin reaction), H335 (May cause respiratory irritation).[2][3]Eye/Face Protection: Chemical safety goggles and a face shield are required.[3]If in Eyes: Immediately rinse with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[3][4]
Signal Word: Danger[3]Skin Protection: Chemical-resistant gloves (inspect before use), disposable Tyvek sleeves taped to gloves, and impervious clothing are necessary to prevent skin contact.[1][2][3]If on Skin: Immediately remove all contaminated clothing and rinse the skin with plenty of water. Seek immediate medical attention.[3][4]
Primary Hazards: Corrosive, lachrymator, harmful by ingestion, inhalation, or skin absorption. Extremely destructive to mucous membranes, upper respiratory tract, eyes, and skin.[1]Respiratory Protection: Use a NIOSH/MSHA-approved respirator. A half-face respirator with a combination filter cartridge (organic vapor/acid gas/HEPA) is recommended where the neat chemical is handled.[2] A full-face supplied air respirator should be used if it is the sole means of protection.[3]If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[3][4]
Incompatibilities: Strong oxidizers and strong bases.[1][2]Hand Protection: Handle with gloves that have been inspected prior to use. Use proper glove removal technique to avoid skin contact.[3]If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately.[4][5]

Experimental Workflow for Safe Handling

The following step-by-step protocol provides a comprehensive workflow for the safe handling of this compound in a laboratory setting. This procedure is designed to minimize exposure and ensure the safe use and disposal of this chemical.

1. Preparation and Pre-Handling:

  • Risk Assessment: Conduct a thorough risk assessment for the planned experiment.

  • Fume Hood: All work with this compound must be performed in a properly functioning chemical fume hood.[4][6]

  • PPE Donning: Put on all required personal protective equipment as detailed in the table above.

  • Emergency Equipment: Ensure that an emergency eyewash station and safety shower are readily accessible.[5]

  • Spill Kit: Have a spill kit readily available. The kit should contain absorbent paper and 60-70% ethanol.[1][2]

2. Handling and Use:

  • Weighing: If weighing the solid, do so in a fume hood on a tared and covered container to minimize dust formation.

  • Solution Preparation: When preparing solutions, slowly add the this compound to the solvent to avoid splashing.

  • Reaction Setup: Ensure all glassware is properly secured and the reaction is set up to prevent leaks or spills.

  • Monitoring: Continuously monitor the experiment for any signs of unexpected reactions or releases.

3. Post-Handling and Waste Disposal:

  • Decontamination: Decontaminate all surfaces that may have come into contact with the chemical using 60-70% ethanol followed by a soap and water solution.[1][2]

  • PPE Doffing: Remove PPE in a manner that avoids contamination of the skin or clothing. Dispose of contaminated gloves and other disposable PPE as hazardous waste.[3]

  • Hand Washing: Wash hands thoroughly with soap and water after handling the chemical.[3]

4. Spill and Emergency Procedures:

  • Small Spills: For small spills, dampen the solid material with 60-70% ethanol and transfer it to a suitable container. Use absorbent paper dampened with 60-70% ethanol to clean the area.[2]

  • Large Spills: In the event of a large spill, evacuate the area and follow your institution's emergency procedures.

  • Exposure: In case of any exposure, follow the first aid measures outlined in the table above and seek immediate medical attention.

5. Disposal Plan:

  • Waste Collection: All waste contaminated with this compound, including unused chemicals, contaminated PPE, and cleaning materials, must be collected in a properly labeled, sealed, and vapor-tight plastic bag or container for hazardous waste disposal.[1][2][3]

  • Disposal Method: Dispose of the chemical waste through a licensed disposal company. One recommended method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[3] Do not allow the product to enter drains.[3][5]

Workflow Visualization

The following diagram illustrates the key steps in the safe handling workflow for this compound.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling & Use cluster_post Post-Handling cluster_disposal Disposal prep_risk Conduct Risk Assessment prep_hood Verify Fume Hood Functionality prep_risk->prep_hood prep_ppe Don Required PPE prep_hood->prep_ppe prep_emergency Check Emergency Equipment prep_ppe->prep_emergency prep_spill Prepare Spill Kit prep_emergency->prep_spill handle_weigh Weigh Chemical in Fume Hood prep_spill->handle_weigh handle_solution Prepare Solution handle_weigh->handle_solution handle_reaction Set Up Reaction handle_solution->handle_reaction post_decon Decontaminate Work Area handle_reaction->post_decon post_ppe Doff & Dispose of Contaminated PPE post_decon->post_ppe post_wash Wash Hands Thoroughly post_ppe->post_wash disp_collect Collect Hazardous Waste post_wash->disp_collect disp_dispose Dispose via Licensed Company disp_collect->disp_dispose

Caption: A flowchart outlining the procedural steps for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.